Product packaging for 11-Bromoundecyltrimethoxysilane(Cat. No.:CAS No. 17947-99-8)

11-Bromoundecyltrimethoxysilane

Cat. No.: B103482
CAS No.: 17947-99-8
M. Wt: 355.38 g/mol
InChI Key: FSLTZSGOMGZUJK-UHFFFAOYSA-N
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Description

11-Bromoundecyltrimethoxysilane is a useful research compound. Its molecular formula is C14H31BrO3Si and its molecular weight is 355.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31BrO3Si B103482 11-Bromoundecyltrimethoxysilane CAS No. 17947-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-bromoundecyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31BrO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLTZSGOMGZUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629841
Record name (11-Bromoundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17947-99-8
Record name (11-Bromoundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecyltrimethoxysilane, a bifunctional organosilane crucial for surface engineering and functionalization. This document details its chemical structure, physicochemical properties, synthesis, and characterization, with a focus on its application in the formation of self-assembled monolayers (SAMs).

Chemical Structure and Identification

This compound is an organosilane featuring a terminal bromine atom and a trimethoxysilane headgroup, connected by an eleven-carbon alkyl chain. This unique structure allows it to act as a versatile molecular linker. The trimethoxysilane group facilitates covalent attachment to hydroxylated surfaces like silicon wafers, glass, and metal oxides, while the terminal bromine serves as a reactive site for subsequent chemical modifications.

Chemical Structure:

Identifiers:

  • CAS Number: 17947-99-8[1]

  • Molecular Formula: C14H31BrO3Si[1]

  • IUPAC Name: (11-bromoundecyl)trimethoxysilane[1]

  • SMILES: CO--INVALID-LINK--(OC)OC[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 355.38 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 341 °C at 760 mmHg
Density 1.084 g/cm³
Refractive Index 1.453
Flash Point 160 °C
Solubility Soluble in anhydrous organic solvents such as toluene and ethanol.

Synthesis and Purification

The primary synthetic route to this compound is the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Synthesis

Reaction:

Br-(CH₂)₉-CH=CH₂ + HSi(OCH₃)₃ --(Pt catalyst)--> Br-(CH₂)₁₁-Si(OCH₃)₃

Materials:

  • 11-bromo-1-undecene

  • Trimethoxysilane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene (reaction solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a solution of 11-bromo-1-undecene in anhydrous toluene is prepared in a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of Karstedt's catalyst is added to the solution.

  • Trimethoxysilane (typically in slight excess) is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, the reaction is cooled to room temperature.

Experimental Protocol: Purification

Procedure:

  • The reaction mixture is filtered to remove the platinum catalyst.

  • The solvent and any excess trimethoxysilane are removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional vacuum distillation to yield pure this compound. The purity can be assessed by GC and NMR spectroscopy.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound.

¹H NMR (Proton NMR):

  • Experimental Conditions: Typically run in deuterated chloroform (CDCl₃) at room temperature using a spectrometer operating at 300 MHz or higher.

  • Expected Chemical Shifts and Assignments:

    • δ ~3.58 ppm (s, 9H): The nine protons of the three methoxy groups (-Si(OCH₃)₃).

    • δ ~3.40 ppm (t, 2H): The two protons of the methylene group adjacent to the bromine atom (-CH₂Br).

    • δ ~1.85 ppm (quintet, 2H): The two protons of the methylene group beta to the bromine atom (-CH₂CH₂Br).

    • δ ~1.2-1.6 ppm (m, 16H): The sixteen protons of the eight methylene groups in the middle of the alkyl chain.

    • δ ~0.65 ppm (t, 2H): The two protons of the methylene group adjacent to the silicon atom (-CH₂Si).

¹³C NMR (Carbon-13 NMR):

  • Experimental Conditions: Typically run in CDCl₃ at a frequency corresponding to the ¹H NMR frequency (e.g., 75 MHz for a 300 MHz ¹H NMR).

  • Expected Chemical Shifts:

    • δ ~50.5 ppm: Methoxy carbons (-Si(OCH₃)₃).

    • δ ~34.0 ppm: Methylene carbon alpha to bromine (-CH₂Br).

    • δ ~32.8 ppm: Methylene carbon beta to bromine (-CH₂CH₂Br).

    • δ ~22.7 - 31.9 ppm: Methylene carbons of the long alkyl chain.

    • δ ~9.0 ppm: Methylene carbon alpha to silicon (-CH₂Si).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to characterize the formation of self-assembled monolayers.

Wavenumber (cm⁻¹)Vibrational Mode
~2925, 2854 C-H stretching of methylene groups
~1465 C-H bending of methylene groups
~1080 Si-O-C stretching
~820 Si-O stretching
~650 C-Br stretching
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion peak [M]⁺. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the alkyl chain.

  • α-cleavage: Loss of a propyl group from the silicon end.

  • Loss of Br•: Formation of a [C₁₁H₂₂Si(OCH₃)₃]⁺ fragment.

  • Cleavage of the alkyl chain: A series of peaks separated by 14 amu (CH₂).

Application: Self-Assembled Monolayers (SAMs)

This compound is widely used to form well-ordered self-assembled monolayers on hydroxylated surfaces. These SAMs can then be further functionalized via reactions at the terminal bromine atom.

Experimental Protocol: SAM Formation on a Silicon Wafer

1. Substrate Cleaning and Hydroxylation:

  • Silicon wafers are first cleaned to remove organic contaminants. A common method is sonication in a series of solvents such as acetone, and isopropanol, followed by a thorough rinse with deionized water.

  • To create a hydrophilic surface with abundant hydroxyl groups, the wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 30-60 minutes). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

  • After piranha cleaning, the wafers are extensively rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen).

2. Solution Deposition of this compound:

  • A dilute solution of this compound (typically 1-5 mM) is prepared in an anhydrous solvent, such as toluene.

  • The cleaned and hydroxylated silicon wafers are immersed in this solution under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

  • The immersion time can vary from a few hours to overnight to allow for the formation of a well-ordered monolayer.

  • After immersion, the wafers are removed from the solution and rinsed with fresh solvent (e.g., toluene, then ethanol) to remove any physisorbed molecules.

  • The wafers are then cured at an elevated temperature (e.g., 120 °C) for a short period to promote the formation of covalent siloxane bonds with the surface and between adjacent silane molecules.

Characterization of SAMs
  • Contact Angle Goniometry: The hydrophobicity of the SAM-coated surface is assessed by measuring the static water contact angle. A higher contact angle compared to the bare hydroxylated silicon surface indicates the successful formation of a hydrophobic alkylsilane monolayer.

  • Ellipsometry: This technique is used to measure the thickness of the SAM, which should correspond to the length of the this compound molecule in a relatively upright orientation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the elemental composition of the surface, showing the presence of Si, C, O, and Br.

  • Atomic Force Microscopy (AFM): AFM provides information on the surface morphology and roughness of the SAM.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants 11-bromo-1-undecene + Trimethoxysilane + Karstedt's Catalyst in Toluene Reaction Reflux under Inert Atmosphere Reactants->Reaction Filtration Remove Catalyst Reaction->Filtration Evaporation Remove Solvent Filtration->Evaporation Distillation Fractional Vacuum Distillation Evaporation->Distillation Product Pure 11-Bromoundecyl- trimethoxysilane Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Self-Assembled Monolayer (SAM) Formation Workflow

G cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_characterization Characterization Cleaning Solvent Cleaning (Acetone, IPA) Hydroxylation Piranha Treatment Cleaning->Hydroxylation Drying N2 Stream Hydroxylation->Drying Immersion Immerse Substrate (Inert Atmosphere) Drying->Immersion Solution Prepare Silane Solution (1-5 mM in Toluene) Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Curing Anneal at 120°C Rinsing->Curing ContactAngle Contact Angle Curing->ContactAngle Ellipsometry Ellipsometry Curing->Ellipsometry XPS XPS Curing->XPS AFM AFM Curing->AFM

Caption: Workflow for the formation and characterization of a SAM on a silicon wafer.

Surface Functionalization Pathway

G Substrate Hydroxylated Surface (e.g., Si-OH) SAM This compound SAM Substrate->SAM Silanization Functionalized Further Functionalization (e.g., Azide, Amine, Thiol) SAM->Functionalized Nucleophilic Substitution Biomolecule Immobilization of Biomolecules Functionalized->Biomolecule Coupling Chemistry

Caption: General pathway for surface functionalization using the brominated SAM.

References

An In-depth Technical Guide to the Synthesis and Characterization of 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 11-bromoundecyltrimethoxysilane, a key bifunctional organosilane used in surface modification and bioconjugation applications. This document details the prevalent synthetic methodology, purification techniques, and in-depth analysis of its spectroscopic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 11-bromo-1-undecene with trimethoxysilane. This reaction involves the addition of the Si-H bond across the terminal double bond of the alkene.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product 11-Bromo-1-undecene 11-Bromo-1-undecene Hydrosilylation Hydrosilylation 11-Bromo-1-undecene->Hydrosilylation Trimethoxysilane Trimethoxysilane Trimethoxysilane->Hydrosilylation Platinum Catalyst (e.g., Karstedt's) Platinum Catalyst (e.g., Karstedt's) Platinum Catalyst (e.g., Karstedt's)->Hydrosilylation Purification Purification Hydrosilylation->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrosilylation

Materials:

  • 11-Bromo-1-undecene

  • Trimethoxysilane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

  • Anhydrous toluene (or other suitable inert solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried, inert gas-flushed reaction vessel, add 11-bromo-1-undecene and anhydrous toluene.

  • Add Karstedt's catalyst to the mixture (typically in the range of 10-50 ppm of platinum relative to the alkene).

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add trimethoxysilane to the reaction mixture dropwise while maintaining the temperature. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by FTIR by observing the disappearance of the Si-H stretching band (~2150 cm⁻¹).

  • Cool the reaction mixture to room temperature.

Purification Protocol: Vacuum Distillation

The crude product is typically purified by vacuum distillation to remove the solvent, any unreacted starting materials, and catalyst residues.

Procedure:

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude reaction mixture to the distillation flask.

  • Gradually reduce the pressure and slowly increase the temperature of the heating mantle.

  • Collect the fraction corresponding to the boiling point of this compound under the applied vacuum. The boiling point is approximately 341 °C at 760 mmHg, but will be significantly lower under vacuum.[1]

  • The purified product should be stored under an inert atmosphere to prevent hydrolysis of the trimethoxysilyl group.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₄H₃₁BrO₃Si
Molecular Weight 355.39 g/mol
Boiling Point 341 °C at 760 mmHg
Density 1.084 g/cm³
Refractive Index 1.453
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.55s9H-Si(OCH₃ )₃
3.41t, J ≈ 6.9 Hz2H-CH₂ -Br
1.85quint, J ≈ 7.5 Hz2H-CH₂ -CH₂-Br
~1.2-1.6m16H-(CH₂ )₈-
~0.65t, J ≈ 8.0 Hz2H-Si-CH₂ -
Chemical Shift (ppm)Assignment
~50.5-Si(O CH₃)₃
~34.0-C H₂-Br
~32.8-C H₂-CH₂-Br
~29.5-28.2-(C H₂)₈-
~22.7-Si-CH₂-C H₂-
~10.0-Si-C H₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small drop of the neat liquid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
2925, 2854C-H stretching vibrations of the undecyl chain
1465C-H bending vibrations
1190, 1090Si-O-C stretching vibrations
820Si-C stretching and CH₃ rocking vibrations
640C-Br stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with Electron Ionization (EI) source.

Sample Preparation:

  • Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject the solution into the GC-MS system.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range.

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) and characteristic fragment ions. The presence of bromine will be indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pathways:

  • α-cleavage: Loss of a methoxy radical (-•OCH₃) from the molecular ion to give a fragment at [M-31]⁺.

  • Loss of the undecyl chain: Cleavage of the Si-C bond can lead to fragments corresponding to the undecyl bromide cation or the trimethoxysilyl cation.

  • Cleavage of the alkyl chain: Fragmentation of the C-C bonds in the undecyl chain will produce a series of hydrocarbon fragments separated by 14 Da (CH₂).

  • Loss of HBr: Elimination of hydrogen bromide can also be observed.

Fragmentation_Pathway M+ [C₁₄H₃₁BrO₃Si]⁺ M-31 [M - •OCH₃]⁺ M+->M-31 - •OCH₃ UndecylBr_ion [C₁₁H₂₂Br]⁺ M+->UndecylBr_ion Si-C cleavage Si_ion [Si(OCH₃)₃]⁺ M+->Si_ion Si-C cleavage Alkyl_fragments Hydrocarbon Fragments M+->Alkyl_fragments C-C cleavage

Caption: Plausible fragmentation pathways for this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and variations on these protocols.

References

The Versatile Role of 11-Bromoundecyltrimethoxysilane in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

11-Bromoundecyltrimethoxysilane has emerged as a critical molecular tool in the fields of materials science, biotechnology, and drug development. Its unique bifunctional nature, possessing a trimethoxysilane headgroup for covalent attachment to hydroxylated surfaces and a terminal bromine atom for subsequent chemical modifications, allows for the precise engineering of surface properties. This guide provides a comprehensive overview of its primary applications in research, focusing on the creation of functionalized surfaces for biosensing and drug delivery platforms.

Core Application: Formation of Self-Assembled Monolayers (SAMs)

The principal application of this compound in research is the formation of self-assembled monolayers (SAMs) on various substrates. The trimethoxysilane group readily hydrolyzes in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on surfaces such as silicon wafers, glass, and metal oxides, forming a stable, covalently bound monolayer. The long undecyl chain ensures the formation of a well-ordered and densely packed layer, with the bromine atoms oriented away from the surface, ready for further chemical reactions.

This ability to create a reactive surface forms the foundation for a multitude of research applications, particularly in the development of biosensors and platforms for controlled drug delivery. The terminal bromine atom serves as a versatile chemical handle for the immobilization of a wide array of molecules, including biomolecules like peptides, proteins, and DNA.

Quantitative Surface Characterization

The successful formation and modification of this compound SAMs are typically verified through various surface-sensitive analytical techniques. The following tables summarize representative quantitative data obtained at different stages of surface functionalization.

Parameter Bare Substrate (e.g., Silicon Wafer with Native Oxide) After this compound SAM Formation After Azide Functionalization After Biomolecule Immobilization (e.g., Peptide)
Water Contact Angle (θ) ~10-30°~70-90°~65-85°Varies (depends on biomolecule)
Monolayer Thickness (Å) N/A~15-20 Å~15-20 Å>20 Å (depends on biomolecule size)
XPS Elemental Analysis (Atomic %) Si, OSi, O, C, BrSi, O, C, NSi, O, C, N, (S, P if present in biomolecule)

Table 1: Representative Surface Property Data. The data presented are typical values and can vary based on substrate preparation, reaction conditions, and the specific biomolecule used.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Formation of a Bromo-Terminated Self-Assembled Monolayer

This protocol describes the formation of an this compound SAM on a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Anhydrous toluene

  • This compound

  • Ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse the silicon wafers in Piranha solution for 15 minutes to clean and hydroxylate the surface.

  • Rinse the wafers thoroughly with deionized water and then with ethanol.

  • Dry the wafers under a stream of nitrogen gas.

  • SAM Deposition: Prepare a 1-5 mM solution of this compound in anhydrous toluene.

  • Immerse the cleaned and dried silicon wafers in the silane solution.

  • Incubate for 2-4 hours at room temperature in a nitrogen-filled glovebox or a desiccator to prevent premature hydrolysis in the atmosphere.

  • Rinsing: Remove the wafers from the solution and rinse thoroughly with toluene to remove any physisorbed molecules.

  • Rinse with ethanol and dry under a stream of nitrogen.

  • Curing: Cure the SAM-coated wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

Protocol 2: Conversion of Bromo- to Azido-Terminated SAM

This protocol details the nucleophilic substitution reaction to convert the bromo-terminated surface to an azido-terminated surface, which is a prerequisite for "click" chemistry.

Materials:

  • Bromo-terminated SAM-coated substrate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Prepare a saturated solution of sodium azide in DMF.

  • Immerse the bromo-terminated SAM-coated substrate in the sodium azide solution.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours under a nitrogen atmosphere.

  • After the reaction, remove the substrate and rinse thoroughly with DMF, followed by deionized water, and then ethanol.

  • Dry the azido-functionalized substrate under a stream of nitrogen gas.

Protocol 3: Immobilization of an Alkyne-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol describes the immobilization of an alkyne-containing peptide onto the azido-terminated surface.

Materials:

  • Azido-terminated SAM-coated substrate

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a solution of the alkyne-modified peptide in PBS. The concentration will depend on the specific peptide.

  • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in deionized water.

  • Place the azido-terminated substrate in a reaction vessel.

  • Add the peptide solution to the vessel, ensuring the surface is fully covered.

  • Add the copper(II) sulfate solution to the peptide solution to a final concentration of approximately 100 µM.

  • Add the sodium ascorbate solution to a final concentration of approximately 1 mM. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species in situ.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • After the reaction, remove the substrate and rinse thoroughly with PBS and then deionized water to remove any non-covalently bound peptide and catalyst.

  • Dry the peptide-immobilized surface under a stream of nitrogen gas.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the surface functionalization process.

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Surface Modification cluster_3 Biomolecule Immobilization BareSubstrate Bare Substrate (e.g., Si Wafer) CleanedSubstrate Cleaned & Hydroxylated Substrate BareSubstrate->CleanedSubstrate Piranha Etch BromoSAM Bromo-Terminated SAM CleanedSubstrate->BromoSAM 11-Bromoundecyl- trimethoxysilane AzidoSAM Azido-Terminated SAM BromoSAM->AzidoSAM Nucleophilic Substitution (NaN₃) PeptideSurface Peptide-Immobilized Surface AzidoSAM->PeptideSurface CuAAC 'Click' Chemistry (Alkyne-Peptide)

Figure 1: An experimental workflow diagram illustrating the multi-step process of surface functionalization, starting from a bare substrate to the final peptide-immobilized surface.

G cluster_reagents Reactants cluster_catalyst Catalytic Cycle cluster_product Product AzideSurface Azide-Terminated Surface (-N₃) TriazoleLinkage Stable Triazole Linkage (Covalent Bond) AzideSurface->TriazoleLinkage AlkynePeptide Alkyne-Modified Peptide (R-C≡CH) AlkynePeptide->TriazoleLinkage CuII Copper(II) Sulfate (CuSO₄) CuI Copper(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->TriazoleLinkage Catalyzes

Figure 2: A diagram illustrating the key components and reaction pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry used for biomolecule immobilization.

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane (CAS: 17947-99-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecyltrimethoxysilane, a versatile bifunctional molecule crucial for advanced surface engineering and with significant potential in the realm of drug development. This document details its physicochemical properties, synthesis, and applications, with a focus on surface modification and bioconjugation.

Core Physicochemical Properties

This compound is an organosilane characterized by a long alkyl chain functionalized with a terminal bromine atom and a trimethoxysilane head group. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic or biological entities.

PropertyValueReference(s)
CAS Number 17947-99-8
Molecular Formula C14H31BrO3Si[1]
Molecular Weight 355.38 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.084 - 1.1 g/cm³[1][3]
Boiling Point 341.0 ± 15.0 °C at 760 mmHg[1]
Flash Point 160.0 ± 20.4 °C[1]
Refractive Index 1.453[3]
Solubility Soluble in acetone, ethanol, THF[1]

Synthesis of this compound

The primary synthetic route to this compound is through the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 11-bromo-1-undecene

Materials:

  • 11-bromo-1-undecene

  • Trimethoxysilane

  • Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

  • Anhydrous toluene or pentane (reaction solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Reagent Charging: To the flask, add 11-bromo-1-undecene and anhydrous toluene.

  • Catalyst Addition: Introduce the platinum catalyst to the reaction mixture under a stream of inert gas.

  • Addition of Hydrosilane: Slowly add trimethoxysilane to the stirred reaction mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a short pad of silica gel or by treatment with activated carbon.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification 11-bromo-1-undecene 11-bromo-1-undecene Reaction Vessel Reaction Vessel Reactant Charging Catalyst Addition Hydrosilane Addition Reaction Monitoring 11-bromo-1-undecene->Reaction Vessel:f0 Trimethoxysilane Trimethoxysilane Trimethoxysilane->Reaction Vessel:f2 Platinum Catalyst Platinum Catalyst Platinum Catalyst->Reaction Vessel:f1 Anhydrous Solvent Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent->Reaction Vessel:f0 Inert Atmosphere Inert Atmosphere (Ar or N2) Inert Atmosphere->Reaction Vessel Heating Heating (e.g., 60-80 °C) Heating->Reaction Vessel Work-up Work-up (Catalyst Removal) Reaction Vessel->Work-up Purification Purification (Vacuum Distillation) Work-up->Purification Final Product This compound Purification->Final Product

A flowchart for the synthesis of this compound.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of this compound is in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[2] The trimethoxysilane group hydrolyzes in the presence of trace water to form reactive silanol groups, which then condense with surface hydroxyl groups to form a stable, covalently bound siloxane layer. The long alkyl chains pack together via van der Waals interactions, creating a dense, ordered monolayer with the terminal bromine atoms exposed at the surface.

Experimental Protocol: Formation of SAMs on a Silicon Wafer

Materials:

  • Silicon wafers

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Deionized water

  • Anhydrous toluene

  • This compound solution in anhydrous toluene (e.g., 1-5 mM)

  • Ethanol

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.

    • Further dry the wafers in an oven at 110 °C for at least 30 minutes.

  • SAM Deposition:

    • Prepare a solution of this compound in anhydrous toluene in a clean, dry container.

    • Immerse the cleaned and dried silicon wafers in the silane solution. To minimize water contamination, this step should be performed in a glovebox or under an inert atmosphere.

    • Allow the self-assembly to proceed for a designated time, typically ranging from a few hours to 24 hours, at room temperature.

  • Rinsing and Curing:

    • Remove the wafers from the silane solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

    • Further rinse the wafers with ethanol and dry them under a stream of nitrogen.

    • To enhance the covalent bonding and ordering of the monolayer, the coated wafers can be cured by baking in an oven at a specific temperature (e.g., 120 °C) for about an hour.

G Workflow for SAM Formation cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post_deposition Post-Deposition Treatment Start Start Cleaning Wafer Cleaning (Piranha Solution) Start->Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Drying Drying (N2 stream, Oven) Hydroxylation->Drying Silane Solution Prepare Silane Solution (1-5 mM in Toluene) Drying->Silane Solution Immersion Immerse Substrate (e.g., 12-24h) Silane Solution->Immersion Rinsing Rinse with Toluene & Ethanol Immersion->Rinsing Curing Curing (e.g., 120 °C, 1h) Rinsing->Curing End End Curing->End

A workflow diagram for the formation of self-assembled monolayers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons of the trimethoxysilane group as a singlet around 3.5 ppm. The long alkyl chain will exhibit a series of multiplets between approximately 0.6 and 1.8 ppm. The methylene protons adjacent to the bromine atom (-CH₂Br) would appear as a triplet around 3.4 ppm, and the methylene protons adjacent to the silicon atom (Si-CH₂-) would be observed as a triplet around 0.6-0.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the methoxy carbons around 50 ppm. The carbons of the alkyl chain will resonate in the range of 14-34 ppm, with the carbon attached to the bromine being the most downfield in this range. The carbon attached to the silicon will be the most upfield.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will display characteristic peaks for C-H stretching of the alkyl chain around 2850-2960 cm⁻¹. The Si-O-C stretching vibrations are expected in the region of 1080-1190 cm⁻¹. After the formation of a SAM on a silicon oxide surface, the disappearance of the Si-O-C peaks and the appearance of strong Si-O-Si stretching bands around 1000-1100 cm⁻¹ would indicate successful monolayer formation. The C-H stretching peaks of the alkyl chains in a well-ordered SAM will be sharp and at lower wavenumbers (e.g., ~2850 and ~2918 cm⁻¹) compared to a disordered layer.

Applications in Drug Development

The true potential of this compound in drug development lies in its bifunctional nature. The trimethoxysilane group allows for the stable anchoring of the molecule to various inorganic surfaces, such as nanoparticles (e.g., silica, titania, iron oxide) or implantable devices. The terminal bromine atom serves as a versatile chemical handle for further functionalization through nucleophilic substitution reactions.

This functionality is particularly relevant for:

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be further modified by attaching targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on cancer cells or other diseased tissues.[4][5] This is achieved by first converting the bromide to a more reactive group, such as an azide, which can then be used in "click" chemistry reactions to conjugate the targeting moiety.[6]

  • Bioconjugation: The terminal bromine allows for the covalent attachment of a wide range of biomolecules, including drugs, proteins, and DNA.[7][8] This enables the creation of drug-carrier conjugates where the release of the drug can be controlled.

  • Development of Biosensors and Diagnostic Devices: The ability to create well-defined functional surfaces is crucial for the development of sensitive and specific biosensors. The terminal bromine can be used to immobilize capture probes (e.g., antibodies, enzymes) onto the surface of a sensor chip.

  • Improving Biocompatibility of Implants: Surface modification of biomedical implants with SAMs of this compound can be a first step to creating a more biocompatible surface by subsequently attaching passivating polymers like polyethylene glycol (PEG) or other bioactive molecules.[4]

G Applications in Drug Development cluster_surface Surface Functionalization cluster_conjugation Bioconjugation cluster_applications Final Applications Silane This compound Nanoparticle Nanoparticle (e.g., Silica, Iron Oxide) Silane->Nanoparticle Implant Biomedical Implant Silane->Implant Functionalized Surface Br-Terminated Surface Nanoparticle->Functionalized Surface Implant->Functionalized Surface Nucleophilic Substitution Nucleophilic Substitution (e.g., with Azide) Functionalized Surface->Nucleophilic Substitution Click Chemistry Click Chemistry Nucleophilic Substitution->Click Chemistry Targeted Delivery Targeted Drug Delivery (with Targeting Ligands) Click Chemistry->Targeted Delivery Drug Conjugate Drug-Carrier Conjugates Click Chemistry->Drug Conjugate Biosensor Biosensors Click Chemistry->Biosensor Biocompatible Coating Biocompatible Coatings Click Chemistry->Biocompatible Coating

Logical relationships in drug development applications.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical tool for researchers in materials science and drug development. Its ability to form robust, functionalizable self-assembled monolayers provides a powerful platform for creating sophisticated surfaces for a variety of biomedical applications. The terminal bromine atom opens up a wide range of possibilities for bioconjugation, enabling the attachment of targeting moieties, drugs, and other biomolecules. As the field of targeted therapeutics and advanced biomaterials continues to grow, the importance of versatile linker molecules like this compound is set to increase. Further research into its specific applications in drug delivery systems is warranted to fully exploit its potential in developing next-generation therapies.

References

An In-Depth Technical Guide to the Bifunctional Organosilane: 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecyltrimethoxysilane is a versatile bifunctional organosilane that has garnered significant interest across various scientific disciplines, including materials science, nanotechnology, and bioconjugation chemistry.[1] Its unique molecular architecture, featuring a terminal bromine atom and a hydrolyzable trimethoxysilane group, allows for a dual-mode of action. This enables the covalent anchoring of the molecule to hydroxyl-rich surfaces and subsequent chemical modifications at the bromine terminus. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its utility in drug development.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid.[2] Its key properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Chemical Formula C14H31BrO3Si[2][3]
Molecular Weight 355.38 g/mol [3]
CAS Number 17947-99-8[2][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 341.0 ± 15.0 °C at 760 mmHg[4]
Density 1.084 - 1.1 g/cm³[4][5]
Refractive Index 1.453[4][5]
Flash Point 160.0 ± 20.4 °C[4]
Purity Typically >95%[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane. This reaction is catalyzed by a platinum catalyst.

Experimental Protocol: Hydrosilylation of 11-Bromo-1-undecene

Materials:

  • 11-Bromo-1-undecene

  • Trimethoxysilane

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with 11-bromo-1-undecene and anhydrous toluene.

  • Addition of Catalyst: A catalytic amount of the platinum catalyst is added to the stirred solution under an inert atmosphere.

  • Addition of Silane: Trimethoxysilane is added dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as NMR or GC-MS.

  • Purification: Upon completion, the solvent and any excess volatile reactants are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Key Reactions and Mechanisms

The utility of this compound stems from its two distinct reactive sites, which can undergo independent chemical transformations.

Hydrolysis and Condensation of the Trimethoxysilane Group

The trimethoxysilane moiety is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol groups. These silanols can then condense with hydroxyl groups on a substrate surface (e.g., silicon wafers, glass, metal oxides) to form stable siloxane (Si-O-Si) bonds.[1] This process is the basis for forming self-assembled monolayers (SAMs).

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane This compound (R-Si(OCH3)3) Silanol Silanetriol (R-Si(OH)3) Silane->Silanol + 3H2O - 3CH3OH SAM Self-Assembled Monolayer (R-Si-O-Substrate) Silanol->SAM + Substrate-OH - H2O Substrate Substrate with -OH groups

Hydrolysis and condensation of this compound.
Nucleophilic Substitution at the Bromine Terminus

The terminal bromine atom serves as a reactive site for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups onto the surface. A common and highly efficient modification is the conversion of the bromide to an azide, which can then be used in "click chemistry" reactions.[1]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it an invaluable tool for surface functionalization in various applications.

Formation of Self-Assembled Monolayers (SAMs)

SAMs of this compound create a well-defined organic thin film on a substrate, with the bromine groups oriented away from the surface. This bromide-terminated surface can be further functionalized for applications in biosensors, molecular electronics, and cell-surface interaction studies.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • This compound

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Silicon wafers are cleaned and hydroxylated by immersion in a freshly prepared piranha solution for 30 minutes at 90 °C. The wafers are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

  • Silanization Solution Preparation: A dilute solution (e.g., 1-5 mM) of this compound is prepared in anhydrous toluene.

  • SAM Deposition: The cleaned silicon wafers are immersed in the silanization solution for a specific duration (e.g., 2-24 hours) at room temperature under an inert atmosphere.

  • Rinsing and Curing: After deposition, the wafers are removed from the solution and rinsed sequentially with toluene, ethanol, and deionized water to remove any physisorbed molecules. The wafers are then cured in an oven at a moderate temperature (e.g., 110-120 °C) for about an hour to promote the formation of stable siloxane bonds.

Surface Functionalization for Drug Delivery and Bioconjugation

In drug development, this compound can be used to functionalize nanoparticles (e.g., silica, iron oxide) or other drug carrier systems. The terminal bromine can be converted to other functional groups to allow for the covalent attachment of drugs, targeting ligands, or polymers like polyethylene glycol (PEG) to improve biocompatibility.

This workflow outlines the steps to functionalize silica nanoparticles with this compound, convert the bromide to an azide, and then conjugate an alkyne-modified drug molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.

G Start Silica Nanoparticles (SiNPs) Step1 Surface Hydroxylation (e.g., with acid treatment) Start->Step1 Step2 Silanization with This compound Step1->Step2 Step3 Nucleophilic Substitution (NaN3 in DMF) Step2->Step3 Br-terminated SiNPs Step4 CuAAC Click Chemistry (+ Alkyne-Drug, Cu(I) catalyst) Step3->Step4 N3-terminated SiNPs End Drug-Conjugated SiNPs Step4->End

Workflow for drug conjugation to nanoparticles.

Part A: Azide Functionalization

  • Dispersion: this compound functionalized nanoparticles are dispersed in an appropriate solvent like dimethylformamide (DMF).

  • Reaction: An excess of sodium azide (NaN3) is added to the dispersion.

  • Heating: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours.

  • Washing: The azide-functionalized nanoparticles are then collected by centrifugation and washed repeatedly with DMF and then a solvent like ethanol or water to remove excess NaN3.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dispersion: The azide-functionalized nanoparticles are dispersed in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol).

  • Addition of Reagents: The alkyne-modified drug molecule is added, followed by a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[2][5][6][7]

  • Reaction: The reaction is allowed to proceed at room temperature for a period ranging from a few hours to overnight.

  • Purification: The drug-conjugated nanoparticles are purified by repeated centrifugation and washing steps to remove unreacted drug, copper catalyst, and other reagents.

Signaling Pathways

It is important to note that this compound is not a biologically active molecule and does not directly interact with or modulate specific signaling pathways. Its role in a biological context is that of a linker or a surface modification agent to which biologically active molecules can be attached. The biological effect observed would be due to the conjugated molecule (e.g., a drug or a targeting ligand) and not the silane linker itself.

The logical relationship for its use in targeted drug delivery can be visualized as follows:

G Carrier Drug Carrier (e.g., Nanoparticle) Silane 11-Bromoundecyl- trimethoxysilane (Linker) Carrier->Silane Surface Functionalization Ligand Targeting Ligand Silane->Ligand Conjugation Drug Therapeutic Drug Silane->Drug Conjugation Cell Target Cell Ligand->Cell Binding Effect Therapeutic Effect Drug->Effect Action Cell->Effect Targeted

Logical relationship in targeted drug delivery.

Conclusion

This compound is a powerful and versatile chemical tool for researchers and scientists. Its bifunctional nature allows for the robust modification of surfaces and the subsequent attachment of a wide array of chemical entities. In the field of drug development, it serves as a critical component in the design of advanced drug delivery systems, enabling the creation of targeted and functionalized therapeutics. The detailed protocols and workflows provided in this guide offer a starting point for the practical application of this valuable organosilane in a research setting. As with all chemical procedures, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.

References

molecular formula of 11-Bromoundecyltrimethoxysilane C14H31BrO3Si

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Bromoundecyltrimethoxysilane (C14H31BrO3Si), a versatile bifunctional organosilane crucial for advanced surface modification and bioconjugation applications. This document details its physicochemical properties, safety information, synthesis, and spectroscopic characterization. Furthermore, it offers a detailed experimental protocol for the formation of self-assembled monolayers (SAMs) on silicon substrates, a cornerstone of its utility in materials science and drug development.

Introduction

This compound is a linear alkylsilane with a terminal bromine atom and a trimethoxysilane headgroup. This unique structure allows for a dual-mode of action: the trimethoxysilane group enables covalent attachment to hydroxylated surfaces such as silicon, glass, and metal oxides, while the terminal bromine serves as a reactive site for a variety of nucleophilic substitution and coupling reactions. This bifunctionality makes it an invaluable tool for the controlled functionalization of surfaces, enabling the immobilization of biomolecules, the fabrication of sensors, and the development of novel drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C14H31BrO3Si[1]
Molecular Weight 355.38 g/mol [1]
CAS Number 17947-99-8[2]
Appearance Colorless to pale yellow liquid
Density 1.084 g/cm³[3]
Boiling Point 341 °C at 760 mmHg[3]
Flash Point 160 °C[3]
Refractive Index 1.453[3]
Vapor Pressure 0.000163 mmHg at 25°C[3]

Safety and Handling

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H227: Combustible liquid.[5]

    • H314: Causes severe skin burns and eye damage.[4]

    • H318: Causes serious eye damage.[4]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P260: Do not breathe vapors, mist.[4]

    • P264: Wash hands thoroughly after handling.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage:

  • Handle in a well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

  • Incompatible with strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a respirator with an appropriate cartridge if ventilation is inadequate.

Synthesis and Reaction Pathways

The primary synthetic route to this compound involves the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum catalyst.[3]

Synthesis 11-Bromo-1-undecene 11-Bromo-1-undecene This compound This compound 11-Bromo-1-undecene->this compound Hydrosilylation Trimethoxysilane Trimethoxysilane Trimethoxysilane->this compound Pt_Catalyst Pt_Catalyst Pt_Catalyst->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 11-Bromo-1-undecene

  • Trimethoxysilane

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Under an inert atmosphere, dissolve 11-bromo-1-undecene in anhydrous toluene in a Schlenk flask.

  • Add trimethoxysilane (typically a slight excess) to the solution.

  • Add a catalytic amount of the platinum catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by ¹H NMR or GC-MS.

  • Upon completion, the catalyst can be removed by filtration through a short plug of silica gel.

  • The solvent and any excess trimethoxysilane are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons on the silicon atom (a singlet around 3.5 ppm), the methylene group adjacent to the silicon (a triplet around 0.6 ppm), the methylene group adjacent to the bromine (a triplet around 3.4 ppm), and a complex multiplet for the central alkyl chain protons.[6][7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methoxy carbons (around 50 ppm), the carbon alpha to the silicon, the carbon alpha to the bromine, and the remaining methylene carbons of the undecyl chain.[6][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present. Key expected vibrational bands include:[11][12]

Wavenumber (cm⁻¹)Assignment
2925, 2854C-H stretching of the alkyl chain
1080Si-O-C stretching
820Si-C stretching
650C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragments resulting from the cleavage of the alkyl chain and the loss of methoxy groups.[13][14]

Application: Formation of Self-Assembled Monolayers (SAMs)

A primary application of this compound is the formation of SAMs on hydroxylated surfaces, which can then be further functionalized.[15][16][17][18][19][20]

SAM_Formation cluster_0 Surface Preparation cluster_1 SAM Deposition cluster_2 Post-Deposition Silicon_Substrate Silicon Substrate Piranha_Clean Piranha Cleaning Silicon_Substrate->Piranha_Clean Hydroxylated_Surface Hydroxylated Surface Piranha_Clean->Hydroxylated_Surface Immersion Immersion & Incubation Hydroxylated_Surface->Immersion Silane_Solution This compound in Toluene Silane_Solution->Immersion Brominated_SAM Bromine-Terminated SAM Immersion->Brominated_SAM Rinsing Rinsing (Toluene, Ethanol) Brominated_SAM->Rinsing Curing Curing (Baking) Rinsing->Curing Functionalized_Surface Stable Functionalized Surface Curing->Functionalized_Surface

References

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane: Properties, and Applications in Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecyltrimethoxysilane is a bifunctional organosilane that has garnered significant interest in materials science, nanotechnology, and biomedical research. Its unique molecular structure, featuring a terminal bromine atom and a trimethoxysilane group, allows it to act as a versatile molecular linker. The trimethoxysilane moiety enables the covalent attachment of the molecule to hydroxylated surfaces such as silicon wafers, glass, and metal oxides, while the terminal bromine serves as a reactive site for a variety of subsequent chemical modifications. This dual functionality makes it an ideal candidate for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular films that can precisely control the surface properties of a substrate. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a description of its primary application in surface functionalization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and the successful formation of high-quality self-assembled monolayers. The following tables summarize the key quantitative data for this compound.

Property Value Source
Molecular Formula C14H31BrO3Si[1][2][3]
Molecular Weight 355.38 g/mol [1][3]
Appearance Colorless to pale yellow liquid[4]
Physical Constant Value Source
Density 1.084 g/cm³[2]
Boiling Point 341.0 °C at 760 mmHg[1][2]
Refractive Index 1.453[1][2]
Flash Point 160.0 °C[1][2]
Vapor Pressure 0.000163 mmHg at 25°C[2]

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Density

The density of a liquid can be determined using a pycnometer or by the volumetric method.[5] The volumetric method is described below:

  • Apparatus : A 10 mL graduated cylinder, a digital balance with a precision of at least 0.001 g, and a thermometer.

  • Procedure :

    • Ensure the graduated cylinder is clean and completely dry.

    • Place the empty graduated cylinder on the digital balance and tare the balance to zero.

    • Carefully add approximately 5-8 mL of this compound to the graduated cylinder.

    • Record the exact volume of the liquid, reading the bottom of the meniscus.

    • Place the graduated cylinder containing the liquid back on the tared balance and record the mass.

    • Measure and record the temperature of the liquid.

    • Calculate the density using the formula: Density = Mass / Volume.

    • Repeat the measurement at least two more times and calculate the average density.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or the micro-boiling point method.[2][6] The micro-boiling point method is suitable for small sample volumes:

  • Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., an oil bath or a melting point apparatus), and a rubber band or wire to attach the test tube to the thermometer.

  • Procedure :

    • Add a small amount (a few drops) of this compound to the small test tube.

    • Place the capillary tube, with its open end down, into the test tube containing the liquid.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in the heating apparatus.

    • Heat the apparatus slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It can be measured using a refractometer.[7]

  • Apparatus : An Abbe refractometer, a constant temperature water bath, a dropper or pipette, and lens cleaning solution with soft tissue.

  • Procedure :

    • Turn on the refractometer and the constant temperature water bath, setting the temperature to 20°C. Allow the refractometer to equilibrate.

    • Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

    • Using a clean dropper, place a few drops of this compound onto the lower prism.

    • Close the prisms firmly.

    • Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

    • Turn the coarse adjustment knob until the dividing line between the light and dark fields is visible in the crosshairs.

    • Use the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.

    • If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and colorless.

    • Read the refractive index value from the scale.

    • Clean the prisms thoroughly after the measurement.

Surface Functionalization Workflow

The primary application of this compound is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces. This process transforms the substrate's surface properties, enabling further functionalization.

G cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Post-Deposition Treatment cluster_3 Further Functionalization Substrate Hydroxylated Substrate (e.g., Si/SiO2, Glass) Cleaning Piranha Solution or O2 Plasma Cleaning Substrate->Cleaning Hydroxylation Surface Hydroxylation (-OH groups) Cleaning->Hydroxylation Immersion Substrate Immersion (Controlled Environment) Hydroxylation->Immersion Solution This compound in Anhydrous Toluene Solution->Immersion Hydrolysis Hydrolysis of -OCH3 groups Immersion->Hydrolysis Condensation Condensation and Covalent Bonding (Si-O-Si) Hydrolysis->Condensation Rinsing Rinsing with Toluene and Ethanol Condensation->Rinsing Curing Curing (e.g., 120°C) to strengthen bonds Rinsing->Curing Functionalized_Surface Bromine-Terminated SAM Surface Curing->Functionalized_Surface Nucleophilic_Sub Nucleophilic Substitution (e.g., with Azide, Thiol) Functionalized_Surface->Nucleophilic_Sub Bioconjugation Attachment of Biomolecules Nucleophilic_Sub->Bioconjugation

Caption: Workflow for surface functionalization using this compound.

The process begins with the thorough cleaning and hydroxylation of the substrate to ensure a high density of surface hydroxyl groups. The substrate is then immersed in a solution of this compound in an anhydrous solvent, typically toluene. The methoxy groups of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the substrate surface and with each other to form a stable, covalently bonded siloxane network. After deposition, the substrate is rinsed to remove any unbound molecules and cured at an elevated temperature to enhance the cross-linking and stability of the monolayer. The resulting surface is uniformly coated with a monolayer of 11-bromoundecyl chains, presenting a reactive bromine terminus for further chemical modifications, such as nucleophilic substitution reactions to attach other functional groups or biomolecules.[8]

Synthesis Pathway

This compound is typically synthesized via the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, often catalyzed by a platinum-based catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 11-Bromo-1-undecene 11-Bromo-1-undecene Reaction Hydrosilylation 11-Bromo-1-undecene->Reaction Trimethoxysilane Trimethoxysilane Trimethoxysilane->Reaction Platinum Catalyst Platinum Catalyst Platinum Catalyst->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via hydrosilylation.

This reaction involves the addition of the silicon-hydride bond of trimethoxysilane across the carbon-carbon double bond of 11-bromo-1-undecene. The use of a catalyst is essential for the reaction to proceed efficiently. The resulting product can then be purified by distillation.

Conclusion

This compound is a valuable chemical tool for researchers in a variety of scientific disciplines. Its well-defined physical properties and versatile reactivity make it an excellent choice for the controlled modification of surfaces. The ability to form robust, functionalizable self-assembled monolayers opens up a wide range of possibilities for the development of advanced materials, biosensors, and drug delivery systems. A thorough understanding of its physical properties and the methodologies for its application is paramount to achieving reproducible and high-quality results in the laboratory.

References

The Role of the Trimethoxysilane Group in Advanced Surface Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical engineering to electronics. Among the chemical moieties utilized for this purpose, the trimethoxysilane group stands out for its versatility and robust reactivity. This technical guide provides an in-depth exploration of the core principles of trimethoxysilane chemistry, offering a comprehensive resource for professionals seeking to leverage this powerful tool for surface functionalization. This document details the fundamental reaction mechanisms, presents key quantitative data for various silane modifications, outlines detailed experimental protocols, and discusses the stability and applications of the resulting surface layers, particularly within the context of drug development and biomaterials.

Core Principles: The Chemistry of Trimethoxysilane Functionalization

The efficacy of trimethoxysilanes in surface modification lies in their dual reactivity. The molecule consists of a silicon atom bonded to three methoxy groups (-OCH3) and an organic functional group (R). The methoxy groups are hydrolyzable, while the organic group provides the desired surface functionality. The process of surface modification, known as silanization, typically proceeds in two key steps: hydrolysis and condensation.[1]

Hydrolysis: In the presence of water, the methoxy groups of the trimethoxysilane are hydrolyzed to form silanol groups (Si-OH). This reaction can be catalyzed by either acid or base.[2] The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of solvents like ethanol.[1][3]

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

  • Intermolecular Condensation: Silanol groups on adjacent silane molecules can react with each other to form a siloxane bond (Si-O-Si), leading to the formation of oligomers or a cross-linked network.[1]

  • Surface Condensation: The silanol groups can react with hydroxyl groups present on the surface of a substrate (e.g., glass, silicon oxide) to form a covalent siloxane bond, effectively grafting the silane molecule to the surface.[4]

The extent of these reactions determines the nature of the resulting silane layer, which can range from a well-ordered monolayer to a more complex, multilayered polymeric film.[5][6]

Signaling Pathway of Trimethoxysilane Surface Modification

Trimethoxysilane_Reaction_Pathway cluster_solution In Solution cluster_surface On Surface Trimethoxysilane Trimethoxysilane (R-Si(OCH₃)₃) HydrolyzedSilane Hydrolyzed Silane (R-Si(OH)₃) Trimethoxysilane->HydrolyzedSilane Hydrolysis (+ H₂O) Oligomers Silane Oligomers HydrolyzedSilane->Oligomers Intermolecular Condensation CovalentBond Covalently Bonded Monolayer HydrolyzedSilane->CovalentBond Surface Condensation CrosslinkedLayer Cross-linked Polymeric Layer Oligomers->CrosslinkedLayer Surface Condensation Substrate Substrate with -OH groups Substrate->CovalentBond Substrate->CrosslinkedLayer CovalentBond->CrosslinkedLayer Lateral Polymerization

Caption: Reaction pathway of trimethoxysilane from hydrolysis in solution to surface condensation.

Quantitative Data on Trimethoxysilane Surface Modifications

The physical and chemical properties of silanized surfaces are highly dependent on the chosen silane and the reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Surface Roughness of Different Silane Monolayers

SilaneSubstrateRMS Roughness (nm)Reference
ButyltrimethoxysilaneSilicon0.18[5]
Imidazoline SilaneSilicon0.9[5]
Mixed Butyltrimethoxy/Imidazoline SilaneSiliconUp to 2.23[5]
Octadecyltriethoxysilane (OTS)SiOx/Si0.13 - 0.67[4]

Table 2: Surface Density and Amine Group Quantification

SilaneSubstrateMethodSurface Density/Amine GroupsReference
3-Aminopropyldimethylethoxysilane (APDMES)SilicaXPS~3 silanes/nm²[7]
Aminopropyltrimethoxysilane (APTMS)Silica NanoparticlesAcid-Base Titration2.7 amine sites/nm ²[8]
(3-trimethoxysilylpropyl)diethylenetriamine (DETAS)Silica NanoparticlesAcid-Base Titration7.7 amine sites/nm ²[8]
Trimethoxy(7-octen-1-yl)silaneSilica Nanoparticles-~2.5 molecules/nm²[9]

Table 3: Water Contact Angles of Silanized Surfaces

SilaneSolventWater Contact Angle (°)Reference
Short C-4 Alkyl ChainDry TolueneSimilar to wet toluene[5]
Long C-18 Alkyl ChainDry TolueneHigher than wet toluene[5]
Unmodified Nanopipettes-Decreases over 24h in electrolyte[6]
Silanized Nanopipettes-Decreases over 24h in electrolyte[6]

Experimental Protocols for Surface Silanization

Reproducible and stable silane layers are crucial for many applications.[10] The following are detailed methodologies for the silanization of common substrates.

Protocol for Silanization of Glass Surfaces

This protocol is adapted from procedures used for preparing glass surfaces for biological applications.[11]

Materials:

  • Glass coverslips or slides

  • (3-aminopropyl)trimethoxysilane (APTMS)

  • Acetone, HPLC grade

  • Methanol

  • 1-2% aqueous Hellmanex III solution

  • Deionized water (ddH2O)

Equipment:

  • Sonicator

  • Staining jars and racks

  • Plasma cleaner

  • Oven (110 °C)

  • Air gun

  • Desiccator

Procedure:

  • Cleaning: a. Place glass surfaces in a staining jar with 1-2% Hellmanex III solution. b. Sonicate for 20 minutes at room temperature. c. Rinse 10-15 times with ddH2O until no bubbles are formed. d. Rinse once with methanol. e. Air-dry the surfaces and then dry further in an oven at 110 °C for 10-15 minutes.

  • Surface Activation: a. Place the dried glass surfaces in a staining rack. b. Activate the surfaces in a plasma generator for 20 minutes.

  • Silanization: a. Prepare a 2% (v/v) solution of APTMS in acetone in a glass beaker. b. Immerse the plasma-activated surfaces in the silane solution for a desired time (e.g., 10-30 minutes). c. Gently shake the rack in the solution.

  • Washing and Curing: a. Transfer the rack to a beaker with fresh methanol and wash for 2 minutes to remove unreacted silane. b. Air-dry the silanized surfaces with an air gun. c. Cure the surfaces in an oven at 110 °C for at least 1 hour.

  • Storage: a. After curing, store the silanized coverslips in a desiccator for up to two weeks.

Experimental Workflow for Glass Silanization

Glass_Silanization_Workflow Start Start Cleaning Cleaning: 1. Sonicate in Hellmanex III 2. Rinse with ddH₂O and Methanol 3. Dry at 110°C Start->Cleaning Activation Surface Activation: Plasma Treatment (20 min) Cleaning->Activation Silanization Silanization: Immerse in 2% APTMS/Acetone Activation->Silanization Washing Washing: Rinse with Methanol Silanization->Washing Curing Curing: Dry at 110°C (≥ 1 hour) Washing->Curing Storage Storage: Desiccator Curing->Storage End End Storage->End

Caption: Step-by-step workflow for the silanization of glass surfaces.

Protocol for Silanization of Silicon Wafers (Vapor Phase)

Vapor-phase silanization can produce more ordered and stable monolayers compared to liquid-phase deposition.[6][10]

Materials:

  • Silicon wafers

  • Ammonium hydroxide (NH4OH, 25%)

  • Hydrogen peroxide (H2O2, 30%)

  • Aminosilane (e.g., AEAPTES or AEAPTMS)

  • Toluene, anhydrous

Equipment:

  • Wafer cleaning bath

  • Oven or hot plate (75-125 °C)

  • Vacuum desiccator or reaction chamber for vapor deposition

Procedure:

  • Cleaning and Hydrophilization: a. Clean silicon wafers in a 2% Hellmanex solution for 90 minutes with sonication. b. Rinse thoroughly with deionized water and dry with an inert gas (e.g., argon or nitrogen). c. Immerse the wafers in a mixture of NH4OH and H2O2 (3:1 v/v) at 75 °C for 30 minutes to create a hydrophilic surface. d. Rinse again with deionized water and dry with an inert gas.

  • Vapor-Phase Silanization: a. Place the cleaned and activated wafers in a vacuum desiccator. b. Place a small vial containing the aminosilane in the desiccator, ensuring it does not touch the wafers. c. Evacuate the desiccator and then place it in an oven at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 2-24 hours).

  • Post-Silanization Treatment: a. Remove the wafers from the desiccator and rinse with anhydrous toluene to remove physisorbed silane. b. Cure the wafers in an oven at 125 °C for 2 hours to promote covalent bond formation.

  • Characterization: a. The quality of the silane layer can be assessed by techniques such as ellipsometry (for thickness), contact angle measurements (for hydrophobicity), and X-ray photoelectron spectroscopy (XPS) for elemental composition.[4][5]

Stability of Trimethoxysilane Layers

The long-term stability of silane layers is critical for the performance of functionalized surfaces, especially in aqueous environments relevant to biomedical applications.[6] The stability is influenced by several factors:

  • Type of Silane: The structure of the organic functional group can affect stability. For instance, aminosilanes with a secondary amine group (like AEAPTES) can form more stable layers than those with a primary amine (like APTES) because the secondary amine is sterically hindered from catalyzing the hydrolysis of the siloxane bonds.[10]

  • Deposition Method: Vapor-phase deposition tends to create more ordered and denser monolayers with better stability compared to the often multilayered and less organized films from liquid-phase deposition.[6]

  • Curing Process: A post-deposition curing step at elevated temperatures is crucial for driving the condensation reactions to completion and forming stable covalent bonds with the surface and between adjacent silane molecules.[12]

  • Environmental Conditions: Exposure to humid or aqueous environments can lead to the hydrolysis of siloxane bonds and desorption of the silane layer over time.[6][13]

Applications in Drug Development and Biomaterials

The ability to tailor surface properties makes trimethoxysilanes invaluable in the pharmaceutical and biomedical fields.

  • Biocompatibility and Cell Adhesion: Surfaces of medical implants and scaffolds can be functionalized with silanes to enhance biocompatibility and promote specific cell adhesion and tissue integration.[14][15]

  • Drug Delivery Systems: Trimethoxysilanes are used to modify nanoparticles, liposomes, and hydrogels for controlled drug release.[14] They can improve the stability and mechanical properties of the delivery vehicle.[15] For example, mesoporous silica nanoparticles functionalized with different silanes like 3-glycidoxypropyl-trimethoxysilane (GLYMO), 3-methacryloxypropyl-trimethoxysilane (MEMO), and 3-mercaptopropyl-trimethoxysilane (MPTMS) have been investigated for the adsorption and release of antiviral drugs.[16]

  • Biosensors and Diagnostics: Silanes are employed to functionalize the surfaces of biosensors and microarrays, enabling the efficient immobilization of biomolecules such as antibodies and enzymes for more sensitive and specific detection.[14]

  • Dental Applications: Silane coupling agents are used to improve the adhesion between dental restorative materials (e.g., composites) and the tooth structure.[17]

Logical Relationships in Biomaterial Applications

Biomaterial_Applications Trimethoxysilane Trimethoxysilane Chemistry SurfaceFunc Surface Functionalization Trimethoxysilane->SurfaceFunc Biocompatibility Enhanced Biocompatibility SurfaceFunc->Biocompatibility ControlledRelease Controlled Drug Release SurfaceFunc->ControlledRelease BiomoleculeImmobilization Biomolecule Immobilization SurfaceFunc->BiomoleculeImmobilization Dental Dental Restoratives SurfaceFunc->Dental Adhesion Promotion Implants Medical Implants & Scaffolds Biocompatibility->Implants DrugDelivery Drug Delivery Systems ControlledRelease->DrugDelivery Biosensors Biosensors & Diagnostics BiomoleculeImmobilization->Biosensors

Caption: Applications of trimethoxysilane chemistry in biomaterials.

References

The Pivotal Role of the Terminal Bromine in 11-Bromoundecyltrimethoxysilane: A Technical Guide to Surface Functionalization and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

11-Bromoundecyltrimethoxysilane stands as a cornerstone molecule in the realm of surface science and bioconjugation, offering a versatile platform for the precise engineering of material interfaces. Its unique bifunctional nature, possessing a trimethoxysilane group for robust anchoring to hydroxylated surfaces and a terminal bromine atom for subsequent chemical modifications, makes it an invaluable tool for a myriad of applications, from advanced materials to sophisticated drug delivery systems. This technical guide delves into the critical role of the terminal bromine, providing a comprehensive overview of its synthesis, reactivity, and application, supported by detailed experimental protocols and quantitative data.

The Dual Personality of this compound: An Anchor and a Reactive Hub

The utility of this compound is rooted in its molecular architecture. The trimethoxysilane head group readily undergoes hydrolysis in the presence of trace amounts of water, forming reactive silanol groups. These silanols then condense with hydroxyl groups present on a wide range of substrates, such as silicon wafers, glass, and metal oxides, to form a stable, covalently bound self-assembled monolayer (SAM). This process is the foundation of its use in surface modification.

Once the silane is anchored, the long undecyl carbon chain orients itself away from the surface, presenting the terminal bromine atom as a highly accessible and reactive site for a plethora of chemical transformations. This terminal bromine is the gateway to tailoring the surface properties and introducing specific functionalities for targeted applications.

Synthesis of this compound

The primary route for synthesizing this compound is through the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 11-bromo-1-undecene

Materials:

  • 11-bromo-1-undecene

  • Trimethoxysilane

  • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, dissolve 11-bromo-1-undecene (1 equivalent) in anhydrous toluene.

  • Add trimethoxysilane (1.2 equivalents) to the solution.

  • Introduce Karstedt's catalyst (typically 10-20 ppm relative to the alkene) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by 1H NMR spectroscopy, observing the disappearance of the vinyl protons of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene and excess trimethoxysilane under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless liquid.

Quantitative Data:

ParameterValue
Typical Yield > 90%
Purity (by GC-MS) > 95%

Formation of Bromine-Terminated Self-Assembled Monolayers (SAMs)

The formation of a well-ordered SAM is crucial for subsequent functionalization. The following protocol outlines the deposition of this compound on a silicon wafer.

Experimental Protocol: SAM Formation on a Silicon Wafer

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized water

  • Anhydrous toluene

  • This compound

  • Oven

Procedure:

  • Substrate Cleaning: Immerse the silicon wafers in piranha solution for 15-20 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface.

  • Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.

  • Further dry the wafers in an oven at 110°C for 30 minutes.

  • Silanization: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

  • Immerse the cleaned and dried silicon wafers in the silane solution for 1-2 hours at room temperature.

  • After immersion, rinse the wafers with fresh toluene to remove any physisorbed silane molecules.

  • Curing: Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

  • Sonicate the wafers in toluene for 5-10 minutes to remove any remaining non-covalently bound silane.

  • Dry the functionalized wafers under a stream of nitrogen.

Characterization Data of Bromine-Terminated SAM:

Characterization TechniqueTypical Result
Water Contact Angle 70-80°
XPS (Br 3d) Peak present at ~70 eV, confirming the presence of bromine on the surface.

The Terminal Bromine as a Reactive Handle: Nucleophilic Substitution

The terminal bromine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups onto the surface, dramatically altering its chemical properties and enabling further molecular immobilization. A key transformation is the conversion of the bromide to an azide, which serves as a versatile anchor for "click chemistry."

Experimental Protocol: Conversion of Bromine-Terminated SAM to Azide-Terminated SAM

Materials:

  • Bromine-terminated SAM on a silicon wafer

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Immerse the bromine-terminated SAM-coated wafer in a solution of sodium azide (typically 0.1-0.5 M) in anhydrous DMF.

  • Heat the reaction mixture to 60-70°C and maintain for 12-24 hours under an inert atmosphere.

  • After the reaction, remove the wafer and rinse it thoroughly with DMF, followed by ethanol and deionized water.

  • Dry the wafer under a stream of nitrogen.

Quantitative Analysis of Surface Transformation:

Characterization TechniqueBromine-Terminated SAMAzide-Terminated SAM
Water Contact Angle 70-80°60-70°
XPS (Br 3d) Peak at ~70 eVPeak significantly diminished or absent
XPS (N 1s) No significant peakPeak appears at ~400 eV and ~404 eV, characteristic of the azide group
Conversion Efficiency (from XPS) -> 95%

Applications in Drug Development and Bioconjugation: The Power of "Click Chemistry"

The azide-terminated surface is an ideal platform for the covalent attachment of biomolecules and drug-linker conjugates via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[1][2][3] This reaction is highly efficient, specific, and proceeds under mild, biocompatible conditions.

Experimental Protocol: Peptide Conjugation to an Azide-Terminated SAM via CuAAC

Materials:

  • Azide-terminated SAM on a silicon wafer

  • Alkyne-functionalized peptide (e.g., Alkyne-PEG-RGD)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the alkyne-functionalized peptide in PBS.

  • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.

  • Prepare a stock solution of the TBTA ligand in DMSO.

  • In a reaction vessel, add the peptide solution.

  • Sequentially add the CuSO₄ solution, the TBTA solution, and finally the sodium ascorbate solution to the peptide solution. The final concentrations are typically in the range of 10-100 µM for the peptide, with a slight excess of the copper catalyst and reducing agent.

  • Immerse the azide-terminated SAM-coated wafer in the reaction mixture.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • After the reaction, remove the wafer and rinse it extensively with deionized water and ethanol to remove non-specifically bound molecules.

  • Dry the wafer under a stream of nitrogen.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the key experimental workflows and logical relationships.

G cluster_synthesis Synthesis of this compound start 11-bromo-1-undecene + Trimethoxysilane process1 Hydrosilylation (Karstedt's Catalyst) start->process1 product This compound process1->product

Caption: Synthesis of this compound.

G cluster_workflow Surface Functionalization Workflow substrate Silicon Wafer cleaning Piranha Cleaning (Hydroxylation) substrate->cleaning sam_formation SAM Formation with This compound cleaning->sam_formation br_surface Bromine-Terminated Surface sam_formation->br_surface nucleophilic_sub Nucleophilic Substitution (NaN₃) br_surface->nucleophilic_sub n3_surface Azide-Terminated Surface nucleophilic_sub->n3_surface

Caption: Workflow for creating an azide-terminated surface.

G cluster_bioconjugation Bioconjugation via Click Chemistry azide_surface Azide-Terminated Surface click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_surface->click_reaction alkyne_biomolecule Alkyne-Functionalized Biomolecule (e.g., Peptide, Drug) alkyne_biomolecule->click_reaction conjugated_surface Bioconjugated Surface click_reaction->conjugated_surface

Caption: Bioconjugation on an azide-terminated surface.

Conclusion

The terminal bromine of this compound is not merely a terminal group but a versatile chemical handle that unlocks a vast potential for surface engineering. Its ability to be readily transformed into other functional groups, most notably azides, provides a robust and efficient platform for the covalent immobilization of a wide range of molecules. For researchers in materials science and professionals in drug development, mastering the chemistry of this terminal bromine opens the door to creating highly specific and functional surfaces for applications ranging from biosensors and biocompatible coatings to targeted drug delivery systems. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable molecule.

References

The Versatility of 11-Bromoundecyltrimethoxysilane: A Technical Guide to its Applications in Surface Engineering and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

11-Bromoundecyltrimethoxysilane has emerged as a critical bifunctional molecule in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a trimethoxysilane headgroup for covalent attachment to hydroxylated surfaces and a terminal alkyl bromide for subsequent chemical modification, offers a versatile platform for tailoring surface properties with high precision. This technical guide provides an in-depth review of its core applications, focusing on the formation of self-assembled monolayers (SAMs) and their subsequent functionalization for the immobilization of biomolecules and the fabrication of advanced sensor technologies.

Core Application: Formation of Self-Assembled Monolayers (SAMs)

The primary application of this compound lies in its ability to form well-ordered self-assembled monolayers on various substrates such as silicon wafers, glass, and metal oxides. This process transforms a standard substrate into a functional surface with a reactive terminal bromine, paving the way for a multitude of subsequent chemical transformations.

Experimental Protocol: Formation of a Bromine-Terminated SAM

A typical procedure for the formation of a bromine-terminated self-assembled monolayer on a silicon substrate involves the following steps:

  • Substrate Preparation: Silicon wafers are first cleaned and hydroxylated to ensure a reactive surface for silanization. This is commonly achieved by immersing the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

  • Silanization: The cleaned substrates are then immersed in a freshly prepared solution of this compound in an anhydrous solvent, typically toluene or ethanol, at a concentration of 1-5 mM. The immersion is carried out for a period of 12-24 hours at room temperature in an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in solution.

  • Rinsing and Curing: After the deposition, the substrates are thoroughly rinsed with the solvent to remove any physisorbed molecules. This is followed by a curing step, which involves heating the substrates at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and to cross-link the monolayer.

Characterization of the Bromine-Terminated SAM

The quality and properties of the formed SAM are crucial for its subsequent applications and are typically characterized by a suite of surface-sensitive techniques.

ParameterTechniqueTypical Values
Wetting Properties Water Contact Angle Goniometry70-80°
Layer Thickness Ellipsometry1.5-2.0 nm
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Presence of Br 3d, Si 2p, C 1s, and O 1s peaks

Table 1: Typical characterization data for a self-assembled monolayer of this compound on a silicon substrate.

SAM_Formation_Workflow cluster_substrate_prep Substrate Preparation cluster_silanization Silanization cluster_post_processing Post-Processing & Characterization Silicon_Wafer Silicon Wafer Piranha_Cleaning Piranha Cleaning (H₂SO₄:H₂O₂ 3:1, 30 min) Silicon_Wafer->Piranha_Cleaning DI_Water_Rinse DI Water Rinse Piranha_Cleaning->DI_Water_Rinse Nitrogen_Drying Nitrogen Drying DI_Water_Rinse->Nitrogen_Drying Silane_Solution 1-5 mM 11-Bromoundecyl- trimethoxysilane in Toluene Immersion Immersion (12-24h, RT, N₂ atmosphere) Silane_Solution->Immersion Toluene_Rinse Toluene Rinse Immersion->Toluene_Rinse Curing Curing (110-120°C, 30-60 min) Toluene_Rinse->Curing Characterization Surface Characterization (Contact Angle, Ellipsometry, XPS) Curing->Characterization

Figure 1: Experimental workflow for the formation and characterization of a bromine-terminated SAM.

Subsequent Surface Functionalization

The true utility of this compound-derived SAMs lies in the reactivity of the terminal bromine atom, which serves as a versatile handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, enabling applications in biosensing, drug delivery, and the creation of advanced materials.

Azide-Terminated Surfaces for "Click" Chemistry

A prominent application is the conversion of the bromine-terminated surface to an azide-terminated surface. This is a crucial step for enabling "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the efficient and specific immobilization of biomolecules.

  • Reaction Setup: The bromine-terminated substrate is immersed in a solution of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical concentration for sodium azide is 10-50 mM.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature, ranging from 60 to 80 °C, for a period of 12-24 hours to ensure a high conversion rate of the surface-bound bromides to azides.

  • Rinsing: Following the reaction, the substrate is thoroughly rinsed with the solvent and then with deionized water to remove any residual sodium azide and solvent.

The successful conversion to an azide-terminated surface is confirmed by surface characterization techniques.

ParameterTechniqueExpected Outcome
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Disappearance of the Br 3d peak and appearance of a characteristic N 1s peak for the azide group.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of a characteristic azide stretching vibration peak around 2100 cm⁻¹.

Table 2: Characterization of the azide-terminated SAM.

Azide_Functionalization_Workflow Bromine_SAM Bromine-Terminated SAM Azide_Solution 10-50 mM Sodium Azide in DMF/DMSO Reaction Reaction (60-80°C, 12-24h) Azide_Solution->Reaction Rinsing Rinsing (DMF/DMSO, DI Water) Reaction->Rinsing Azide_SAM Azide-Terminated SAM Rinsing->Azide_SAM Characterization Surface Characterization (XPS, FTIR) Azide_SAM->Characterization

Figure 2: Workflow for the conversion of a bromine-terminated SAM to an azide-terminated SAM.

Application in Biosensor Development

The ability to create functionalized surfaces with this compound is particularly valuable in the development of biosensors. For instance, the azide-terminated surfaces can be used to immobilize alkyne-modified biomolecules, such as proteins, DNA, or antibodies, via CuAAC "click" chemistry. This oriented and covalent immobilization is critical for maintaining the biological activity of the immobilized molecules and for achieving high sensitivity and specificity in biosensing applications.

Experimental Protocol: Immobilization of Alkyne-Modified Antibodies for a QCM Biosensor
  • Preparation of the Azide-Functionalized QCM Sensor: A quartz crystal microbalance (QCM) crystal with a gold electrode is first coated with a thin layer of silica, which is then functionalized with an azide-terminated SAM as described above.

  • "Click" Reaction: The azide-functionalized QCM sensor is immersed in a solution containing the alkyne-modified antibody, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., TBTA). The reaction is typically carried out in a buffered aqueous solution at room temperature for 1-4 hours.

  • Blocking and Rinsing: After the immobilization step, the sensor surface is treated with a blocking agent, such as bovine serum albumin (BSA), to prevent non-specific binding of other molecules. The sensor is then thoroughly rinsed with buffer solutions.

  • QCM Measurement: The functionalized QCM sensor is then integrated into a QCM system to monitor the binding of the target antigen in real-time by measuring the change in resonance frequency.

Quantitative Data for a Model QCM Biosensor
StepAnalyteConcentrationFrequency Change (Δf)
Antibody Immobilization Alkyne-modified Antibody100 µg/mL-50 to -100 Hz
Antigen Binding Target Antigen1-1000 ng/mL-5 to -50 Hz

Table 3: Representative quantitative data for the fabrication and operation of a QCM biosensor based on an this compound-derived functional surface.

Biosensor_Fabrication_Logic cluster_surface_prep Surface Preparation cluster_bioconjugation Bioconjugation cluster_application Application Substrate Hydroxylated Substrate (e.g., SiO₂ coated QCM crystal) Silanization 11-Bromoundecyl- trimethoxysilane SAM Substrate->Silanization Azide_Conversion Azide-Terminated SAM Silanization->Azide_Conversion Click_Chemistry CuAAC 'Click' Reaction Azide_Conversion->Click_Chemistry Alkyne_Biomolecule Alkyne-Modified Biomolecule (e.g., Antibody) Alkyne_Biomolecule->Click_Chemistry Immobilized_Biomolecule Covalently Immobilized Biomolecule Click_Chemistry->Immobilized_Biomolecule Blocking Blocking of Non-specific Binding Sites Immobilized_Biomolecule->Blocking Target_Analyte Introduction of Target Analyte Blocking->Target_Analyte Sensing Signal Detection (e.g., QCM frequency change) Target_Analyte->Sensing

Figure 3: Logical relationship for the fabrication of a biosensor using an this compound-derived surface.

Methodological & Application

Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 11-bromoundecyltrimethoxysilane for the formation of self-assembled monolayers (SAMs). This bifunctional organosilane is a versatile tool for surface modification, enabling the creation of well-defined organic thin films on various hydroxylated substrates such as silicon dioxide (SiO₂), glass, and other metal oxides. The terminal bromine atom serves as a reactive site for subsequent chemical transformations, making it an ideal platform for the immobilization of biomolecules, the development of biosensors, and the fabrication of advanced materials for drug development applications.

Overview of this compound SAMs

This compound possesses a trimethoxysilane headgroup that readily hydrolyzes in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate surface, forming a stable, covalent siloxane (Si-O-Si) bond. The long undecyl (C11) alkyl chain promotes van der Waals interactions between adjacent molecules, leading to the formation of a densely packed, ordered monolayer. The terminal bromine atom provides a versatile chemical handle for a variety of nucleophilic substitution reactions, allowing for further surface functionalization.

Applications

The unique properties of this compound SAMs lend themselves to a wide range of applications in research and drug development:

  • Biosensor Development: The bromine terminus can be converted to other functional groups, such as azides, for the covalent attachment of proteins, antibodies, or nucleic acids via "click chemistry." This enables the fabrication of highly specific and sensitive biosensing platforms.

  • Drug Delivery and Targeting: Surfaces functionalized with these SAMs can be used to study cell adhesion and behavior. The ability to selectively bind to cancer cells and microspheres makes this compound a candidate for targeted drug delivery systems.[1]

  • Surface Engineering: Create surfaces with tailored wettability and chemical properties for applications in microfluidics, implants, and biocompatible coatings.

  • Fundamental Surface Science: Provides a model system for studying interfacial phenomena, including molecular self-assembly, surface reactions, and protein adsorption.

Experimental Protocols

Protocol for SAM Formation on Silicon Dioxide/Glass Substrates

This protocol describes the formation of an this compound SAM on a silicon wafer with a native oxide layer or a glass slide.

Materials:

  • This compound

  • Anhydrous Toluene or Hexane (solvent)

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Sonicator

  • Oven or hotplate

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafers or glass slides in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Heat the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual water.

  • Silanization Solution Preparation:

    • In a clean, dry glass container, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane. The use of an inert atmosphere (e.g., glovebox) is recommended to minimize water content in the solvent, which can cause premature polymerization of the silane in solution.

  • SAM Deposition:

    • Immerse the cleaned and dried substrates into the silanization solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates sequentially with fresh anhydrous toluene (or hexane) and then ethanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

    • To enhance the covalent bonding and ordering of the monolayer, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Protocol for Conversion of Terminal Bromine to Azide

This protocol outlines the conversion of the bromo-terminated SAM to an azide-terminated SAM, which is a key step for subsequent bio-functionalization via click chemistry.

Materials:

  • This compound SAM-coated substrate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • DI water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Reaction Setup:

    • Prepare a solution of sodium azide (typically 10-50 molar excess relative to the estimated surface density of the silane) in anhydrous DMF.

    • Immerse the bromo-terminated SAM substrate in the sodium azide solution.

  • Reaction:

    • Heat the reaction mixture at 60-80 °C for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by XPS by observing the disappearance of the Br 3d signal and the appearance of the N 1s signal.

  • Rinsing:

    • After the reaction is complete, remove the substrate and rinse it thoroughly with DMF, followed by DI water, and then ethanol to remove any unreacted sodium azide and DMF.

    • Dry the substrate under a stream of nitrogen gas.

Characterization of the SAM

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

Characterization TechniqueParameter MeasuredTypical Expected Values for Long-Chain Alkylsilane SAMs
Contact Angle Goniometry Static water contact angle95° - 110° (indicative of a hydrophobic, well-ordered monolayer)
Ellipsometry Monolayer Thickness1.5 - 2.5 nm (consistent with a vertically oriented monolayer)
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of Si 2p, C 1s, O 1s, and Br 3d peaks. After azidation, disappearance of Br 3d and appearance of N 1s peak.
Atomic Force Microscopy (AFM) Surface morphology and roughnessSmooth, uniform surface with low root-mean-square (RMS) roughness (< 0.5 nm).

Visualizations

SAM Formation Workflow

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Characterization Substrate Silicon/Glass Substrate Piranha Piranha Cleaning Substrate->Piranha Hydroxylation Rinse_Dry Rinse & Dry Piranha->Rinse_Dry Solution Prepare Silane Solution Immersion Substrate Immersion (2-24h) Solution->Immersion Rinse_Cure Rinse & Cure (110-120°C) Immersion->Rinse_Cure Characterization Contact Angle Ellipsometry XPS, AFM Rinse_Cure->Characterization

Caption: Workflow for the formation and characterization of this compound SAMs.

Surface Functionalization Pathway

Functionalization_Pathway Substrate Hydroxylated Substrate (Si-OH) SAM Bromo-terminated SAM (-Br) Substrate->SAM Silanization with This compound Azide_SAM Azide-terminated SAM (-N3) SAM->Azide_SAM Nucleophilic Substitution (NaN3, DMF) Bio_SAM Biomolecule-conjugated SAM Azide_SAM->Bio_SAM Click Chemistry (Alkyne-biomolecule, Cu(I))

Caption: Reaction pathway for surface functionalization from a hydroxylated substrate to a biomolecule-conjugated SAM.

Logical Relationship of SAM Characterization

SAM_Characterization SAM High-Quality SAM High_Contact_Angle High Water Contact Angle SAM->High_Contact_Angle Expected_Thickness Expected Thickness SAM->Expected_Thickness Correct_Elements Correct Elemental Composition (XPS) SAM->Correct_Elements Smooth_Morphology Smooth Surface (AFM) SAM->Smooth_Morphology

Caption: Key indicators of a high-quality self-assembled monolayer.

References

Application Notes and Protocols for Surface Functionalization using 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of surfaces using 11-Bromoundecyltrimethoxysilane. This bifunctional organosilane is a versatile molecule for creating well-defined self-assembled monolayers (SAMs) on various hydroxylated substrates such as silicon wafers, glass, and metal oxides. The terminal bromine atom serves as a reactive handle for a wide range of subsequent chemical modifications, making it an ideal platform for applications in biosensing, drug delivery, and materials science.

Overview of the Functionalization Strategy

The surface functionalization process using this compound involves a multi-step approach. The initial step is the formation of a self-assembled monolayer (SAM) of the silane on a hydroxylated substrate. This is followed by the conversion of the terminal bromide to a more reactive functional group, such as an azide. Finally, a biomolecule or a molecule of interest can be attached to the surface via a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Step 1: Substrate Preparation & Silanization cluster_1 Step 2: Surface Modification cluster_2 Step 3: Biomolecule Conjugation cluster_legend Workflow Stages A Substrate Cleaning (e.g., Piranha solution) B Hydroxylation (e.g., Oxygen Plasma) A->B Creates reactive -OH groups C Silanization with This compound B->C Forms bromo-terminated SAM D Nucleophilic Substitution (e.g., with Sodium Azide) C->D Proceed to modification E Azide-Terminated Surface D->E Converts -Br to -N3 F Click Chemistry Reaction (CuAAC or SPAAC) E->F Ready for conjugation G Functionalized Surface with Immobilized Biomolecule F->G Covalent attachment l1 Preparation l2 Modification l3 Conjugation

Figure 1: Experimental workflow for surface functionalization.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the surface functionalization process. These values are indicative and may vary depending on the specific substrate, reaction conditions, and characterization technique.

Table 1: Surface Characterization after Silanization

ParameterThis compound SAMReference (Unmodified Substrate)
Water Contact Angle (θ) 70° - 80°< 10° (for clean, hydroxylated silicon)
Ellipsometric Thickness 1.5 - 2.0 nmN/A
Surface Roughness (RMS) < 0.5 nm< 0.2 nm

Table 2: Surface Characterization after Subsequent Functionalization

Surface ModificationExpected Water Contact Angle (θ)
Azide-Terminated Surface 65° - 75°
After CuAAC with a hydrophilic molecule Decreases significantly (e.g., < 40°)
After CuAAC with a hydrophobic molecule May increase or remain similar

Experimental Protocols

Materials and Reagents
  • Silicon wafers or glass slides

  • This compound (≥95%)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Alkyne-functionalized molecule of interest

  • Deionized water (18.2 MΩ·cm)

  • Ethanol, Acetone (reagent grade)

  • Nitrogen gas (high purity)

Protocol 1: Substrate Preparation and Silanization

This protocol describes the formation of a bromo-terminated self-assembled monolayer on a silicon substrate.

  • Substrate Cleaning:

    • Immerse the silicon wafers in piranha solution for 15-30 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen gas.

  • Surface Hydroxylation:

    • Place the cleaned and dried wafers in a plasma cleaner and treat with oxygen plasma for 2-5 minutes. This step generates a high density of hydroxyl groups on the surface, which are essential for the silanization reaction.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere to minimize water contamination.

    • Immediately after plasma treatment, immerse the hydroxylated wafers in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.[1]

    • After the incubation period, remove the wafers from the silane solution and rinse them sequentially with toluene, acetone, and ethanol to remove any physisorbed molecules.

    • Dry the functionalized wafers under a stream of nitrogen gas.

    • To promote the formation of a stable siloxane network, bake the wafers at 110-120°C for 30-60 minutes.

Protocol 2: Conversion to Azide-Terminated Surface

This protocol details the conversion of the bromo-terminated surface to an azide-terminated surface via nucleophilic substitution.[1]

  • Reaction Setup:

    • Prepare a saturated solution of sodium azide in anhydrous dimethylformamide (DMF).

    • Immerse the bromo-functionalized wafers in the sodium azide solution.

  • Reaction and Work-up:

    • Heat the reaction mixture to 60-70°C and allow it to react for 12-24 hours under an inert atmosphere.

    • After the reaction, remove the wafers and rinse them thoroughly with DMF, followed by deionized water and ethanol.

    • Dry the azide-terminated wafers under a stream of nitrogen gas.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-terminated surface.[2]

  • Preparation of Reagents:

    • Prepare a 1 mM solution of the alkyne-functionalized molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol or DMSO).

    • Prepare fresh aqueous solutions of 100 mM copper(II) sulfate and 200 mM sodium ascorbate.

  • Click Reaction:

    • Immerse the azide-terminated wafer in the solution of the alkyne-functionalized molecule.

    • To this solution, add the copper(II) sulfate solution to a final concentration of 1 mM.

    • Immediately add the sodium ascorbate solution to a final concentration of 5 mM. The solution should turn a pale yellow, indicating the reduction of Cu(II) to the catalytic Cu(I) species.

    • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Washing and Drying:

    • After the reaction, remove the wafer and rinse it extensively with the reaction solvent, followed by deionized water and ethanol.

    • Dry the final functionalized surface under a stream of nitrogen gas.

Visualization of Key Processes

The following diagrams illustrate the chemical transformations occurring at the surface during the functionalization process.

Figure 2: Chemical reaction scheme.

Concluding Remarks

This protocol provides a comprehensive guide for the surface functionalization of substrates using this compound. The resulting bromo-terminated self-assembled monolayer offers a versatile platform for further chemical modifications, enabling the covalent attachment of a wide range of molecules. The subsequent conversion to an azide-terminated surface and the use of "click chemistry" provide an efficient and specific method for the immobilization of biomolecules, which is of particular interest in the fields of biosensor development and targeted drug delivery. The provided quantitative data and detailed protocols should enable researchers to successfully implement this surface functionalization strategy in their work.

References

Silanization of Silicon Wafers with 11-Bromoundecyltrimethoxysilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of silicon wafers using 11-Bromoundecyltrimethoxysilane. This process creates a robust self-assembled monolayer (SAM) with a terminal bromine group, which serves as a versatile platform for the subsequent covalent immobilization of a wide range of molecules, including biomolecules, fluorescent dyes, and drug conjugates. Such functionalized surfaces are critical for applications in biosensing, targeted drug delivery, and advanced diagnostics.

Introduction

The functionalization of silicon surfaces is a cornerstone of modern materials science and bioengineering. Silanization, the process of covalently bonding silane molecules to a hydroxylated surface, is a widely adopted method for creating stable and well-defined surface chemistries. This compound is a bifunctional organosilane of particular interest due to its long alkyl chain, which promotes the formation of a highly ordered and densely packed self-assembled monolayer (SAM), and its terminal bromine atom, which acts as a reactive site for further chemical modifications.

The trimethoxysilane group of the molecule readily hydrolyzes in the presence of trace water to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the native oxide layer of a silicon wafer, forming stable Si-O-Si covalent bonds. The long undecyl chains align through van der Waals interactions, resulting in a well-ordered monolayer. This process exposes the terminal bromine atoms, creating a surface ready for nucleophilic substitution reactions, such as the introduction of azide groups for "click" chemistry applications.

Data Presentation: Surface Characterization

The following table summarizes typical quantitative data obtained from the characterization of silicon wafers before and after silanization with alkylsilanes of similar chain length to this compound. These values serve as a reference for expected outcomes.

ParameterBefore Silanization (Cleaned Wafer)After Silanization with C10-C18 AlkylsilaneMethod of Analysis
Water Contact Angle < 10°100° - 105°Goniometry
SAM Thickness N/A1.0 - 2.5 nmEllipsometry, X-ray Reflectivity (XRR)
Surface Roughness (RMS) 0.15 - 0.20 nm0.14 - 0.35 nmAtomic Force Microscopy (AFM)

Note: The data presented for the silanized surface are based on studies of self-assembled monolayers of various alkyltrialkoxysilanes on silicon wafers. The exact values for this compound may vary depending on the specific process conditions.

Experimental Protocols

This section details the step-by-step procedures for the cleaning of silicon wafers and their subsequent silanization with this compound.

Protocol 1: Silicon Wafer Cleaning (Piranha Solution)

Caution: Piranha solution is a highly corrosive and reactive mixture. It must be handled with extreme care inside a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Preparation of Piranha Solution:

    • In a clean glass beaker, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The reaction is highly exothermic.

  • Wafer Cleaning:

    • Immerse the silicon wafers in the freshly prepared Piranha solution.

    • Heat the solution to 90-120°C for 30-60 minutes.

  • Rinsing and Drying:

    • Carefully remove the wafers from the Piranha solution and rinse them extensively with deionized (DI) water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • Store the cleaned wafers in a clean, dry environment until ready for silanization.

Protocol 2: Silanization with this compound (Solution Deposition)
  • Solution Preparation:

    • Inside a glove box or under an inert atmosphere (e.g., argon or nitrogen), prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.

  • Silanization Reaction:

    • Place the cleaned and dried silicon wafers in the silane solution.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The reaction time can be optimized to achieve a complete monolayer.

  • Post-Silanization Cleaning:

    • Remove the wafers from the silanization solution.

    • Rinse the wafers sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove any physisorbed silane molecules.

    • Dry the wafers under a stream of nitrogen.

  • Curing (Optional but Recommended):

    • To enhance the stability of the monolayer, the silanized wafers can be cured by baking them in an oven at 110-120°C for 30-60 minutes.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the silanization process.

experimental_workflow cluster_pre_treatment Wafer Pre-Treatment cluster_silanization Silanization cluster_post_treatment Post-Treatment Silicon Wafer Silicon Wafer Piranha Cleaning Piranha Cleaning Silicon Wafer->Piranha Cleaning DI Water Rinse DI Water Rinse Piranha Cleaning->DI Water Rinse Nitrogen Drying Nitrogen Drying DI Water Rinse->Nitrogen Drying Immersion (2-24h) Immersion (2-24h) Nitrogen Drying->Immersion (2-24h) Silane Solution\n(this compound) Silane Solution (this compound) Silane Solution\n(this compound)->Immersion (2-24h) Solvent Rinse Solvent Rinse Immersion (2-24h)->Solvent Rinse Nitrogen Drying_2 Nitrogen Drying Solvent Rinse->Nitrogen Drying_2 Curing (110-120°C) Curing (110-120°C) Nitrogen Drying_2->Curing (110-120°C) Functionalized Wafer Functionalized Wafer Curing (110-120°C)->Functionalized Wafer

Caption: Experimental workflow for the silanization of silicon wafers.

silanization_pathway cluster_surface Silicon Wafer Surface cluster_silane This compound Si_surface Si-OH  Si-OH  Si-OH condensation Condensation (- H2O) Si_surface->condensation silane Br-(CH2)11-Si(OCH3)3 hydrolysis Hydrolysis (+ H2O) silane->hydrolysis hydrolyzed_silane Br-(CH2)11-Si(OH)3 hydrolysis->hydrolyzed_silane hydrolyzed_silane->condensation SAM Self-Assembled Monolayer Br-(CH2)11-Si-O-Si condensation->SAM

Caption: Chemical pathway of silanization on a silicon surface.

Application Notes and Protocols for Spin Coating Deposition of 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deposition of 11-Bromoundecyltrimethoxysilane (11-Br-UTMS) onto various substrates using the spin coating technique. This process is critical for creating functionalized surfaces with applications in biosensing, drug delivery, and surface chemistry modification. The protocols outlined below are designed to ensure the formation of a uniform and reactive self-assembled monolayer (SAM).

Introduction to this compound and Spin Coating

This compound is a bifunctional organosilane molecule. Its trimethoxysilane group allows for covalent attachment to hydroxylated surfaces such as silicon wafers, glass, and quartz. The terminal bromo-group provides a reactive site for the subsequent immobilization of biomolecules, catalysts, or other functional moieties.

Spin coating is a widely used technique for depositing thin, uniform films onto flat substrates.[1] The process involves dispensing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film of the desired material. The final thickness of the film is influenced by parameters such as spin speed, solution concentration, and solvent viscosity.[2][3][4]

Applications in Research and Drug Development

The ability to create well-defined surface chemistry makes 11-Br-UTMS-coated substrates highly valuable in several research and development areas:

  • Biosensor Fabrication: The bromo-terminated surface can be further modified with antibodies, enzymes, or nucleic acids for the development of highly specific biosensors.[5][6] These sensors can be used for disease diagnostics, drug screening, and environmental monitoring.[6]

  • Drug Delivery Platforms: The functionalized surface can serve as an anchor point for drug molecules, enabling the development of controlled-release systems and targeted drug delivery vehicles.

  • Surface Modification for Cell Culture: The surface properties of cell culture substrates can be precisely tuned to study cell adhesion, proliferation, and differentiation.

  • Fundamental Surface Science: These well-defined monolayers serve as model systems for studying surface reactions, wetting phenomena, and lubrication.

Experimental Protocols

This section details the necessary protocols for substrate preparation, solution preparation, spin coating deposition, and post-deposition treatment.

Substrate Preparation: Hydroxylation

A critical prerequisite for the successful deposition of a silane SAM is the presence of hydroxyl (-OH) groups on the substrate surface. This ensures covalent bonding between the silane and the substrate.

Materials:

  • Substrates (e.g., silicon wafers, glass slides, quartz discs)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

  • Deionized (DI) water

  • Nitrogen gas source

  • Plasma cleaner (alternative to Piranha solution)

Protocol:

  • Cleaning: Thoroughly clean the substrates by sonicating in a series of solvents (e.g., acetone, isopropanol, DI water) for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Hydroxylation (choose one method):

    • Piranha Etching: Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 15-30 minutes. Following the immersion, rinse the substrates extensively with DI water.

    • Plasma Treatment: Place the cleaned, dry substrates in a plasma cleaner and treat with oxygen or argon plasma for 2-5 minutes. This will both clean and hydroxylate the surface.

  • Final Drying: Dry the hydroxylated substrates under a stream of nitrogen and use them immediately for the spin coating process to prevent re-contamination.

Solution Preparation

Materials:

  • This compound (11-Br-UTMS)

  • Anhydrous solvent (e.g., toluene, ethanol, or isopropanol). The choice of solvent can affect the quality of the monolayer. Toluene is a common choice for forming high-quality SAMs.

Protocol:

  • Prepare a solution of 11-Br-UTMS in the chosen anhydrous solvent. A typical starting concentration is 1% (v/v). The optimal concentration may need to be determined empirically based on the desired film thickness and surface coverage.

  • Prepare the solution immediately before use to minimize hydrolysis of the silane in solution.

Spin Coating Deposition

Equipment:

  • Spin coater

Protocol:

  • Place the hydroxylated substrate onto the chuck of the spin coater and ensure it is centered.

  • Dispense the 11-Br-UTMS solution onto the center of the substrate. A sufficient volume should be used to cover the entire surface during spinning (e.g., 100-500 µL for a 1-inch diameter substrate).

  • Start the spin coater. A two-step process is often recommended:

    • Step 1 (Spread Cycle): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning Cycle): Ramp up to a higher speed (e.g., 3000 rpm) and spin for 30-60 seconds to achieve the desired film thickness.

  • After the spin cycle is complete, carefully remove the substrate from the spin coater.

Post-Deposition Curing

Equipment:

  • Oven or hotplate

Protocol:

  • To promote the covalent bonding of the silane to the substrate and to cross-link the monolayer, a post-deposition curing step is necessary.

  • Place the coated substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes.

  • After curing, allow the substrate to cool to room temperature.

  • To remove any physisorbed (non-covalently bonded) silane molecules, rinse the coated substrate with the anhydrous solvent used for the solution preparation (e.g., toluene) and then with isopropanol or ethanol.

  • Dry the final functionalized substrate under a stream of nitrogen.

Data Presentation: Spin Coating Parameters and Expected Outcomes

The following table summarizes the key spin coating parameters and their expected influence on the resulting 11-Br-UTMS monolayer. It is important to note that the exact film thickness will also depend on the specific spin coater model and environmental conditions. The data presented here is a guideline for process development.

ParameterRangeEffect on Film ThicknessNotes
Solution Concentration 0.1% - 5% (v/v)Higher concentration generally leads to a thicker film.For monolayer formation, lower concentrations are typically preferred.
Spin Speed (Thinning Cycle) 1000 - 6000 rpmHigher spin speed results in a thinner film.[2][3][4]The relationship is often proportional to the inverse of the square root of the spin speed.
Spin Time (Thinning Cycle) 30 - 90 secondsLonger spin times can lead to slightly thinner and more uniform films.Most of the thinning occurs in the first few seconds.
Curing Temperature 100 - 120 °CDoes not directly affect thickness but is crucial for monolayer stability and adhesion.Higher temperatures may cause degradation of the organic layer.
Curing Time 30 - 60 minutesEnsures complete reaction and cross-linking.Insufficient curing can lead to a less stable film.

Visualization of Workflows and Pathways

Experimental Workflow for 11-Br-UTMS Deposition

G cluster_prep Substrate Preparation cluster_coating Spin Coating cluster_post Post-Treatment Clean Substrate Cleaning Hydroxylate Surface Hydroxylation Clean->Hydroxylate Dry1 Drying Hydroxylate->Dry1 Dispense Dispense 11-Br-UTMS Solution Dry1->Dispense Spin Spin Coat Cure Curing Spin->Cure Rinse Solvent Rinse Cure->Rinse Dry2 Final Drying Rinse->Dry2 Analysis Characterization / Application Dry2->Analysis

Caption: Workflow for the deposition of 11-Br-UTMS via spin coating.

Signaling Pathway for Biosensor Application

G Substrate Hydroxylated Substrate SAM 11-Br-UTMS Monolayer Substrate->SAM Silanization Biomolecule Immobilized Biomolecule (e.g., Antibody) SAM->Biomolecule Covalent Attachment Analyte Target Analyte Biomolecule->Analyte Specific Binding Signal Detectable Signal Analyte->Signal

Caption: Generalized pathway for a biosensor using an 11-Br-UTMS functionalized surface.

Characterization of the 11-Br-UTMS Monolayer

After deposition, it is important to characterize the quality of the 11-Br-UTMS monolayer. Common techniques include:

  • Contact Angle Goniometry: A hydrophobic surface with a water contact angle of 70-90° is indicative of a well-formed monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface, including the presence of Bromine, Silicon, Carbon, and Oxygen.

  • Atomic Force Microscopy (AFM): Provides information on the surface topography and roughness, which should be smooth for a high-quality monolayer.[7]

  • Ellipsometry: Can be used to measure the thickness of the deposited film.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Film Uniformity Improper solution dispensing, incorrect spin speed, contaminated substrate.Ensure the solution is dispensed at the center of the substrate. Optimize spin speed and acceleration. Ensure thorough substrate cleaning and hydroxylation.
Film Peeling or Delamination Incomplete curing, poor surface hydroxylation.Increase curing time or temperature (within the specified range). Ensure the substrate hydroxylation step is effective.
Hydrophilic Surface After Coating Incomplete monolayer formation, presence of physisorbed silane.Optimize solution concentration and spin coating parameters. Ensure a thorough solvent rinse after curing.
Inconsistent Results Variations in ambient humidity, solution age.Perform spin coating in a controlled environment. Prepare fresh silane solution before each use.

References

Application Notes and Protocols for Grafting 11-Bromoundecyltrimethoxysilane onto Hydroxyl-Rich Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecyltrimethoxysilane is a bifunctional organosilane that serves as a versatile molecular linker for the surface modification of materials rich in hydroxyl groups, such as glass, silicon wafers, and various metal oxides.[1] Its unique structure, featuring a trimethoxysilane headgroup and a terminal alkyl bromide, allows for the formation of stable, covalent bonds with hydroxylated surfaces while presenting a reactive bromine functionality for subsequent chemical transformations.[1] This dual reactivity makes it an invaluable tool in the fields of materials science, biosensor development, and drug delivery.

The trimethoxysilane group readily hydrolyzes in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the substrate, forming a durable siloxane (Si-O-Si) bond and creating a self-assembled monolayer (SAM). The outward-facing terminal bromine atom can then be utilized as a reactive site for a variety of nucleophilic substitution reactions, enabling the attachment of a wide array of molecules, including peptides, proteins, DNA, and drug molecules. This capability is particularly relevant in drug development for creating functionalized surfaces for high-throughput screening, targeted drug delivery systems, and biocompatible coatings.

Data Presentation

The successful grafting of this compound onto a hydroxyl-rich surface can be quantitatively assessed through various surface analysis techniques. The following tables summarize typical data obtained after the formation of a self-assembled monolayer (SAM) on a silicon wafer with a native oxide layer (a hydroxyl-rich surface).

Table 1: Contact Angle Goniometry Data

SurfaceWater Contact Angle (°)Diiodomethane Contact Angle (°)Surface Free Energy (mN/m)
Unmodified SiO₂/Si20 - 3030 - 40~60-70
This compound Modified SiO₂/Si85 - 9545 - 55~30-40

Note: The increase in water contact angle indicates a successful surface modification, transitioning from a hydrophilic to a more hydrophobic surface due to the alkyl chain of the silane.

Table 2: Ellipsometry Data

SurfaceFilm Thickness (nm)Refractive Index
Unmodified SiO₂/Si (Native Oxide)1.5 - 2.01.46
This compound SAM on SiO₂/Si1.5 - 2.5~1.45 - 1.50

Note: The thickness of the grafted silane layer is consistent with the formation of a monolayer.

Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition

ElementUnmodified SiO₂/Si (Atomic %)This compound Modified SiO₂/Si (Atomic %)
O 1s~55-65~30-40
Si 2p~35-45~20-30
C 1s< 5 (adventitious carbon)~40-50
Br 3d0~1-5

Note: The significant increase in the carbon signal and the appearance of a bromine signal are clear indicators of successful silanization.

Experimental Protocols

Protocol 1: Cleaning and Hydroxylation of Silicon Wafer/Glass Substrates

This protocol describes the preparation of hydroxyl-rich surfaces on silicon wafers or glass slides, a critical first step for efficient silanization.

Materials:

  • Silicon wafers or glass slides

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Deionized (DI) water

  • Nitrogen gas stream

  • UV-Ozone cleaner or plasma cleaner

Procedure:

  • Solvent Cleaning:

    • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

    • Decant the acetone and sonicate in isopropanol for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

  • Piranha Etching (for robust substrates like silicon wafers and borosilicate glass):

    • Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood.

    • Carefully remove the substrates and rinse extensively with DI water.

  • Drying:

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Surface Activation:

    • Place the dried substrates in a UV-Ozone cleaner or a plasma cleaner for 15-20 minutes to remove any remaining organic contaminants and generate a high density of surface hydroxyl groups. The surface should be highly hydrophilic (water contact angle < 10°) after this step.

    • Use the activated substrates immediately for the silanization reaction.

Protocol 2: Grafting of this compound

This protocol details the formation of a self-assembled monolayer of this compound on the prepared hydroxyl-rich surfaces.

Materials:

  • Freshly activated hydroxyl-rich substrates

  • Anhydrous toluene (or other anhydrous organic solvent like hexane)

  • This compound

  • Argon or Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Solution Preparation:

    • In a glove box or under an inert atmosphere (argon or nitrogen), prepare a 1-5 mM solution of this compound in anhydrous toluene.

  • Silanization Reaction:

    • Immerse the freshly activated substrates into the silane solution.

    • Incubate for 2-4 hours at room temperature. For a denser monolayer, the reaction can be carried out at 60-80°C for 1-2 hours.

  • Washing:

    • Remove the substrates from the silane solution and rinse with fresh anhydrous toluene.

    • Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove any physisorbed silane molecules.

    • Repeat the sonication step with fresh toluene.

    • Rinse the substrates with isopropanol and then DI water.

  • Curing:

    • Dry the substrates under a nitrogen stream.

    • Cure the grafted silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds within the monolayer and with the surface.

  • Storage:

    • Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the process of grafting this compound onto a hydroxyl-rich surface.

G cluster_prep Surface Preparation cluster_graft Grafting Process cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, Isopropanol) Piranha_Etching Piranha Etching (H₂SO₄/H₂O₂) Solvent_Cleaning->Piranha_Etching Drying_N2 Drying (Nitrogen Stream) Piranha_Etching->Drying_N2 Activation Surface Activation (UV-Ozone/Plasma) Drying_N2->Activation Silanization Silanization (this compound in Toluene) Activation->Silanization Washing Washing (Toluene Sonication) Silanization->Washing Curing Curing (110-120°C) Washing->Curing Characterization Surface Analysis (Contact Angle, Ellipsometry, XPS) Curing->Characterization

Caption: Workflow for surface modification with this compound.

Application in Drug Development: A Bio-conjugation Pathway

The terminal bromine on the grafted silane serves as a versatile handle for further functionalization. A common strategy in drug development is to convert the bromide to an azide, which can then be used in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to immobilize drug molecules or targeting ligands.

G cluster_surface Functionalized Surface Surface_Br Surface-Alkyl-Br Surface_N3 Surface-Alkyl-N₃ Surface_Br->Surface_N3 Nucleophilic Substitution Surface_Drug Surface-Alkyl-Triazole-Drug Surface_N3->Surface_Drug CuAAC Click Chemistry NaN3 Sodium Azide (NaN₃) Drug_Alkyne Alkyne-Modified Drug Cu_Catalyst Cu(I) Catalyst

Caption: Pathway for drug immobilization via click chemistry.

References

Application Notes and Protocols for 11-Bromoundecyltrimethoxysilane in Biosensor Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 11-Bromoundecyltrimethoxysilane for the fabrication of robust and sensitive biosensors. This versatile organosilane serves as an effective surface modification agent, creating a stable foundation for the covalent immobilization of a wide range of biomolecules, including DNA and proteins. The protocols outlined below detail the step-by-step procedures for surface functionalization, biomolecule immobilization, and characterization, enabling the development of high-performance biosensing platforms.

Introduction

This compound is a bifunctional molecule featuring a trimethoxysilane group at one end and a bromine atom at the other. The trimethoxysilane group readily hydrolyzes in the presence of water to form silanol groups, which then covalently bond to hydroxyl-rich surfaces such as silicon dioxide (SiO₂), glass, and other metal oxides. This process forms a stable, self-assembled monolayer (SAM). The terminal bromine atom provides a reactive site for the subsequent covalent attachment of biomolecules, making it an ideal linker for biosensor applications. This immobilization technique is crucial for developing various analytical platforms, from in vitro diagnostics to drug discovery.

Key Applications in Biosensor Fabrication

The primary application of this compound in biosensor fabrication is to create a well-defined and stable interface for the controlled immobilization of biorecognition elements. This surface engineering approach offers several advantages:

  • Covalent and Stable Immobilization: Ensures that biomolecules are firmly attached to the sensor surface, preventing leaching and enhancing the operational stability of the biosensor.

  • Controlled Orientation: By immobilizing biomolecules through a specific functional group, it is possible to achieve a more uniform orientation, which can improve the accessibility of the active sites and, consequently, the sensitivity of the biosensor.

  • Reduced Non-Specific Binding: The formation of a densely packed SAM can passivate the surface, minimizing the non-specific adsorption of interfering molecules from the sample matrix.

Experimental Protocols

Protocol for Formation of a Self-Assembled Monolayer (SAM) of this compound on a Silica Surface

This protocol describes the procedure for modifying a silica-based substrate (e.g., silicon wafer with a native oxide layer, glass slide) with this compound to create a reactive surface for subsequent biomolecule immobilization.

Materials:

  • Silica-based substrates (e.g., silicon wafers, glass slides)

  • This compound (≥95% purity)

  • Anhydrous toluene

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Equipment:

  • Beakers and glassware

  • Ultrasonic bath

  • Oven

  • Fume hood

  • Nitrogen stream drying apparatus

Procedure:

  • Substrate Cleaning:

    • Immerse the silica substrates in Piranha solution for 30 minutes at 80°C to remove organic residues and hydroxylate the surface.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Sonicate the substrates in DI water for 15 minutes.

    • Rinse again with DI water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Heat the cleaned substrates in an oven at 110°C for 30 minutes to remove any residual water.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

    • Immerse the cleaned and dried substrates in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under a dry nitrogen atmosphere to prevent polymerization of the silane in solution.

    • After the incubation period, remove the substrates from the solution.

  • Rinsing and Curing:

    • Rinse the substrates with fresh anhydrous toluene to remove any unbound silane molecules.

    • Sonicate the substrates in anhydrous toluene for 5 minutes.

    • Rinse again with anhydrous toluene followed by ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.

    • Store the functionalized substrates in a desiccator until further use.

Workflow for SAM Formation:

SAM_Formation Substrate Silica Substrate Cleaning Piranha Cleaning & Hydroxylation Substrate->Cleaning Drying1 Drying (110°C) Cleaning->Drying1 Silanization Immersion in 1% this compound in Toluene Drying1->Silanization Rinsing Rinsing (Toluene & Ethanol) Silanization->Rinsing Curing Curing (110°C) Rinsing->Curing Functionalized_Substrate Bromine-Terminated Surface Curing->Functionalized_Substrate

Workflow for creating a bromine-terminated surface.
Protocol for Covalent Immobilization of Thiol-Modified DNA

This protocol details the immobilization of single-stranded DNA (ssDNA) probes, modified with a 5'-thiol group, onto the bromine-terminated surface. The reaction proceeds via a nucleophilic substitution where the thiol group displaces the bromine atom.

Materials:

  • This compound functionalized substrates

  • 5'-Thiol-modified ssDNA probes

  • Immobilization buffer (e.g., 1 M KH₂PO₄/K₂HPO₄, pH 7.5)

  • Washing buffer (e.g., Phosphate Buffered Saline with Tween 20 - PBST)

  • DI water

  • Nitrogen gas

Equipment:

  • Micropipettes

  • Incubation chamber with humidity control

  • Orbital shaker

Procedure:

  • Prepare DNA Solution:

    • Dissolve the 5'-thiol-modified ssDNA probes in the immobilization buffer to a final concentration of 1-10 µM.

  • DNA Immobilization:

    • Spot the DNA solution onto the bromine-terminated surface of the substrate.

    • Incubate the substrates in a humidified chamber for 12-24 hours at room temperature to allow for the covalent bond formation.

  • Washing:

    • After incubation, rinse the substrates thoroughly with the washing buffer to remove non-covalently bound DNA.

    • Wash the substrates with DI water.

    • Dry the DNA-functionalized substrates under a gentle stream of nitrogen gas.

    • Store the biosensor chips at 4°C in a dry, dark environment until use.

DNA Immobilization Pathway:

DNA_Immobilization Br_Surface Bromine-Terminated Surface Immobilization Nucleophilic Substitution (12-24h incubation) Br_Surface->Immobilization Thiol_DNA 5'-Thiol-Modified ssDNA Thiol_DNA->Immobilization Washing Washing (PBST & DI Water) Immobilization->Washing DNA_Surface Covalently Immobilized DNA Probe Washing->DNA_Surface

Pathway for covalent attachment of thiol-modified DNA.
Protocol for Covalent Immobilization of Amine-Containing Proteins

This protocol outlines the immobilization of proteins, such as antibodies or enzymes, containing accessible primary amine groups (e.g., lysine residues) onto the bromine-terminated surface.

Materials:

  • This compound functionalized substrates

  • Protein to be immobilized (e.g., antibody, enzyme)

  • Immobilization buffer (e.g., 0.1 M Sodium Bicarbonate buffer, pH 8.5)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Washing buffer (e.g., PBST)

  • DI water

  • Nitrogen gas

Equipment:

  • Micropipettes

  • Incubation chamber with humidity control

  • Orbital shaker

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the immobilization buffer to a suitable concentration (e.g., 10-100 µg/mL).

  • Protein Immobilization:

    • Apply the protein solution to the bromine-terminated surface.

    • Incubate in a humidified chamber for 4-12 hours at 4°C or 2 hours at room temperature. The primary amine groups on the protein surface will react with the terminal bromine to form a covalent bond.

  • Blocking:

    • After immobilization, wash the surface with the washing buffer.

    • Incubate the surface with the blocking buffer for 1 hour at room temperature to block any remaining reactive sites and minimize non-specific binding.

  • Final Washing:

    • Wash the substrates thoroughly with the washing buffer and then with DI water.

    • Dry under a gentle stream of nitrogen.

    • Store the protein-functionalized substrates at 4°C.

Protein Immobilization Workflow:

Protein_Immobilization Br_Surface Bromine-Terminated Surface Immobilization Covalent Bonding (pH 8.5) Br_Surface->Immobilization Protein Amine-Containing Protein Protein->Immobilization Blocking Blocking with BSA Immobilization->Blocking Washing Washing (PBST & DI Water) Blocking->Washing Protein_Surface Immobilized Protein Washing->Protein_Surface

Workflow for the immobilization of proteins.

Characterization and Quantitative Data

Thorough characterization at each step of the fabrication process is crucial to ensure the quality and performance of the biosensor. The following table summarizes key characterization techniques and expected quantitative data.

Fabrication Step Characterization Technique Parameter Measured Typical Quantitative Data
Cleaned Silica Substrate Contact Angle GoniometryWater Contact Angle< 10°
Atomic Force Microscopy (AFM)Surface Roughness (RMS)< 0.5 nm
This compound SAM Contact Angle GoniometryWater Contact Angle70° - 90°
X-ray Photoelectron Spectroscopy (XPS)Elemental CompositionPresence of C, Si, O, and Br peaks
EllipsometryLayer Thickness1.5 - 2.5 nm
Atomic Force Microscopy (AFM)Surface Roughness (RMS)< 1.0 nm
Biomolecule Immobilization (DNA/Protein) Fluorescence Microscopy (with labeled biomolecules)Fluorescence IntensitySignificant increase compared to control
Quartz Crystal Microbalance (QCM)Mass LoadingFrequency change corresponding to immobilized mass
Surface Plasmon Resonance (SPR)Refractive Index ChangeShift in resonance angle upon immobilization
Biosensor Performance Specific analytical technique (e.g., Electrochemical, Optical)Limit of Detection (LOD)Dependent on analyte and detection method
SensitivityDependent on analyte and detection method
SpecificityHigh signal for target, low for non-target

Conclusion

This compound is a highly effective surface modification reagent for the fabrication of biosensors on silica-based substrates. The protocols provided herein offer a robust framework for creating stable and functional biosensor surfaces. By carefully controlling the experimental conditions and performing thorough characterization at each stage, researchers can develop sensitive and specific biosensors for a wide array of applications in diagnostics, environmental monitoring, and drug development.

Application Notes and Protocols for Nanoparticle Surface Modification using 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecyltrimethoxysilane is a bifunctional organosilane that serves as a versatile surface modification agent for nanoparticles, particularly those with hydroxyl groups on their surface, such as silica and metal oxide nanoparticles. Its unique structure, featuring a trimethoxysilane group at one end and a terminal bromine atom at the other, allows for the covalent attachment of a stable alkylsilane layer to the nanoparticle surface. This modification imparts a dual functionality: the trimethoxysilane group anchors the molecule to the nanoparticle, while the terminal bromine provides a reactive site for a variety of subsequent chemical transformations.

This versatile platform is of significant interest in drug development and various research applications. The long undecyl chain provides a hydrophobic spacer, which can influence the nanoparticle's interaction with biological membranes and proteins. The terminal bromine is a key functional handle that can be readily converted into other useful moieties, such as azides for "click" chemistry or thiols for conjugation to proteins, peptides, or small molecule drugs. This two-step functionalization strategy allows for the precise engineering of nanoparticle surfaces for applications in targeted drug delivery, bio-imaging, and diagnostics.

Experimental Protocols

Protocol for Surface Modification of Silica Nanoparticles with this compound

This protocol details the procedure for creating a self-assembled monolayer (SAM) of this compound on the surface of silica nanoparticles.

Materials:

  • Silica nanoparticles (e.g., prepared by the Stöber method)[1]

  • This compound (BUTMS)

  • Anhydrous toluene

  • Ethanol

  • Ammonia solution (28-30%)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

Procedure:

  • Nanoparticle Preparation and Activation:

    • Disperse the silica nanoparticles in ethanol at a concentration of 10 mg/mL.

    • To activate the surface silanol groups, add a small amount of ammonia solution (e.g., 100 µL per 10 mL of nanoparticle suspension) and stir for 1 hour at room temperature.

    • Centrifuge the nanoparticles to remove the supernatant and wash three times with ethanol and once with anhydrous toluene to remove any residual water.

    • Finally, redisperse the nanoparticles in anhydrous toluene at a concentration of 10 mg/mL.

  • Silanization Reaction:

    • Transfer the nanoparticle suspension in anhydrous toluene to a round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Place the setup under an inert atmosphere (nitrogen or argon).

    • Add this compound to the nanoparticle suspension. A typical starting concentration is a 10-fold molar excess of the silane relative to the estimated surface silanol groups.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.

  • Purification of Modified Nanoparticles:

    • After the reaction, allow the mixture to cool to room temperature.

    • Centrifuge the suspension to pellet the modified nanoparticles.

    • Discard the supernatant containing excess silane.

    • Wash the nanoparticles thoroughly by repeated cycles of sonication, centrifugation, and redispersion in fresh anhydrous toluene (3 times) and then ethanol (2 times) to remove any non-covalently bound silane.

    • After the final wash, dry the bromo-functionalized nanoparticles under vacuum and store them in a desiccator.

Protocol for Conversion of Surface Bromo Groups to Thiol Groups

This protocol describes the nucleophilic substitution reaction to convert the terminal bromine on the modified nanoparticles to a thiol group.

Materials:

  • Bromo-functionalized nanoparticles

  • Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis

  • Ethanol or a mixture of ethanol and water

  • Hydrochloric acid (HCl) (if using thiourea)

  • Sodium hydroxide (NaOH) (if using thiourea)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure using Sodium Hydrosulfide:

  • Reaction Setup:

    • Disperse the bromo-functionalized nanoparticles in ethanol in a round bottom flask under an inert atmosphere.

    • In a separate flask, prepare a solution of sodium hydrosulfide in ethanol. A 5 to 10-fold molar excess of NaSH relative to the estimated surface bromo groups is recommended.

    • Add the NaSH solution to the nanoparticle suspension with vigorous stirring.

  • Reaction and Purification:

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • After the reaction, centrifuge the nanoparticles and discard the supernatant.

    • Wash the thiol-functionalized nanoparticles extensively with ethanol and then with deionized water to remove excess reagents and byproducts.

    • Dry the final product under vacuum.

Alternative Procedure using Thiourea:

  • Formation of Isothiouronium Salt:

    • Disperse the bromo-functionalized nanoparticles in ethanol.

    • Add a 10-fold molar excess of thiourea and reflux the mixture for 6-12 hours.

    • Cool the reaction and wash the nanoparticles with ethanol to remove excess thiourea.

  • Hydrolysis to Thiol:

    • Resuspend the nanoparticles in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

    • Heat the mixture at 80-100°C for 2-4 hours to hydrolyze the isothiouronium salt.

    • Cool the suspension and neutralize with a dilute solution of HCl.

    • Wash the thiol-functionalized nanoparticles thoroughly with deionized water via centrifugation.

    • Dry the final product under vacuum.

Data Presentation

The following tables summarize typical characterization data for nanoparticles before and after surface modification. Note that specific values will vary depending on the nanoparticle type, size, and the specific reaction conditions used.

Table 1: Illustrative Zeta Potential and Hydrodynamic Diameter Data for Modified Silica Nanoparticles.

Nanoparticle SampleZeta Potential (mV) at pH 7Hydrodynamic Diameter (nm)
Bare Silica Nanoparticles-35 to -50[2][3]105 ± 5
Bromo-functionalized Nanoparticles-20 to -30115 ± 7
Thiol-functionalized Nanoparticles-25 to -40118 ± 8

Data is illustrative and based on typical values reported for silane-modified silica nanoparticles.[2][3]

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for Surface Functionalization.

Nanoparticle SampleWeight Loss (%) in the range of 200-600°CEstimated Surface Coverage (molecules/nm²)
Bare Silica Nanoparticles2-5%N/A
Bromo-functionalized Nanoparticles10-15%1.5 - 2.5
Thiol-functionalized Nanoparticles11-16%1.6 - 2.6

Weight loss is attributed to the decomposition of the organic silane layer. Surface coverage calculations are dependent on nanoparticle size and surface area.[4][5]

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Nanoparticle Preparation cluster_silanization Silanization cluster_functionalization Further Functionalization start Bare Nanoparticles (e.g., Silica) activation Surface Activation (e.g., with NH3) start->activation Hydroxylation washing1 Washing & Drying activation->washing1 reaction1 Reaction with This compound in Anhydrous Toluene washing1->reaction1 washing2 Washing & Purification reaction1->washing2 bromo_np Bromo-functionalized Nanoparticles washing2->bromo_np reaction2 Nucleophilic Substitution (e.g., with NaSH) bromo_np->reaction2 washing3 Washing & Purification reaction2->washing3 thiol_np Thiol-functionalized Nanoparticles washing3->thiol_np

Caption: Experimental workflow for nanoparticle surface modification.

logical_relationship cluster_components Components cluster_process Process cluster_outcome Outcome np Nanoparticle Core (Silica, Metal Oxide) condensation Condensation Reaction (NP-OH + HO-Si-) np->condensation silane This compound hydrolysis Silane Hydrolysis (-Si(OCH3)3 -> -Si(OH)3) silane->hydrolysis In presence of trace H2O hydrolysis->condensation Forms Si-O-Si bond modified_np Bromo-functionalized Nanoparticle condensation->modified_np further_reaction Versatile Platform for Further Chemistry modified_np->further_reaction Terminal -Br group

Caption: Logical relationship of the surface modification process.

References

Application Notes and Protocols for Click Chemistry on Surfaces Functionalized with 11-Bromoundecyltrimethoxysilane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface modification of substrates using 11-bromoundecyltrimethoxysilane and its derivatives, enabling covalent immobilization of biomolecules and other functionalities through "click chemistry." The protocols are designed for researchers in materials science, biotechnology, and drug development who require robust and versatile methods for creating functionalized surfaces for applications such as biosensing, cell adhesion studies, and targeted drug delivery.

Introduction

The functionalization of surfaces with well-defined molecular layers is crucial for a multitude of advanced applications. This compound serves as an excellent precursor for creating versatile surfaces ready for bio-conjugation. Its trimethoxysilane group allows for covalent attachment to hydroxyl-bearing substrates like glass and silicon wafers, forming a stable self-assembled monolayer (SAM). The terminal bromine atom provides a reactive site for further chemical transformations, most notably a nucleophilic substitution to introduce an azide group. This azide-terminated surface is an ideal platform for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the immobilization of a wide array of alkyne-modified molecules.

This document outlines the complete workflow, from substrate preparation to the final click reaction, providing detailed protocols and expected quantitative data for surface characterization at each step.

Experimental Workflow Overview

The overall process involves three main stages:

  • Surface Silanization: Formation of a self-assembled monolayer of this compound on a hydroxylated substrate.

  • Surface Azidation: Conversion of the bromo-terminated surface to an azide-terminated surface via nucleophilic substitution.

  • Click Chemistry Immobilization: Covalent attachment of an alkyne-functionalized molecule to the azide-terminated surface using CuAAC.

Each step should be followed by thorough rinsing to remove non-covalently bound molecules and characterized to ensure the success of the modification.

G cluster_0 Surface Preparation & Silanization cluster_1 Surface Functionalization cluster_2 Click Chemistry Immobilization Substrate Substrate (e.g., Glass, Si-wafer) Cleaned_Substrate Hydroxylated Substrate Substrate->Cleaned_Substrate Piranha Cleaning Bromo_SAM Bromo-Terminated SAM Cleaned_Substrate->Bromo_SAM Silanization with This compound Azide_SAM Azide-Terminated SAM Bromo_SAM->Azide_SAM Nucleophilic Substitution (NaN3) Clicked_Surface Functionalized Surface (e.g., with Biomolecule) Azide_SAM->Clicked_Surface CuAAC Reaction (Alkyne-Molecule, Cu(I))

Caption: General workflow for surface functionalization.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the surface modification process. Values can vary based on substrate type, reaction conditions, and measurement technique.

Table 1: Water Contact Angle Measurements

Surface Modification StageTypical Water Contact Angle (°)
Cleaned Hydroxylated Substrate< 10°
Bromo-Terminated SAM70° - 80°
Azide-Terminated SAM65° - 75°
After CuAAC with a hydrophilic moleculeDecreases (e.g., 50° - 60°)

Table 2: Self-Assembled Monolayer Thickness (by Ellipsometry)

Surface Modification StageTypical Thickness (nm)
Native Oxide Layer (on Si-wafer)1.5 - 2.0
This compound SAM1.5 - 2.5
After CuAAC ImmobilizationIncrease of 0.5 - 2.0 (depends on immobilized molecule)

Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

Surface Modification StageKey Elemental Peaks and Binding Energies (eV)
Bromo-Terminated SAMBr 3d (~70 eV)
Azide-Terminated SAMN 1s (two peaks at ~400 eV and ~405 eV in a 2:1 ratio)
After CuAAC ImmobilizationN 1s (disappearance of azide peaks, appearance of triazole peak at ~400-401 eV)

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piranha solution is extremely corrosive and reactive; handle with extreme care.

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is suitable for glass or silicon wafer substrates.

Materials:

  • Substrates (e.g., glass microscope slides or silicon wafers)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas stream

  • Beakers

  • Tweezers (Teflon or stainless steel)

  • Sonicator

Procedure:

  • Place the substrates in a beaker and sonicate in ethanol for 15 minutes to remove organic residues.

  • Rinse thoroughly with DI water.

  • Piranha Solution Preparation (handle with extreme caution): In a clean glass beaker, slowly add 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. The solution will become very hot.

  • Immerse the substrates in the piranha solution for 30-60 minutes.

  • Carefully remove the substrates using tweezers and rinse extensively with DI water.

  • Dry the substrates under a stream of nitrogen gas.

  • Use the cleaned substrates immediately for silanization.

Protocol 2: Formation of this compound SAM

Materials:

  • Cleaned, hydroxylated substrates

  • This compound

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas source

Procedure:

  • Place the cleaned, dry substrates in the reaction vessel.

  • In a separate flask, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene under an inert atmosphere.

  • Transfer the silane solution to the reaction vessel containing the substrates, ensuring they are fully submerged.

  • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere. For a more robust layer, the reaction can be left overnight.

  • After the reaction, remove the substrates and rinse them sequentially with toluene, then ethanol.

  • Sonicate the substrates in ethanol for 5-10 minutes to remove any physisorbed silane.

  • Dry the substrates under a stream of nitrogen gas.

  • The bromo-terminated substrates can be stored in a desiccator before the next step.

Protocol 3: Conversion to Azide-Terminated SAM

Materials:

  • Bromo-terminated substrates

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Prepare a solution of sodium azide in anhydrous DMF (e.g., 0.1 M). Handle sodium azide with care as it is toxic.

  • Immerse the bromo-terminated substrates in the sodium azide solution.

  • Heat the reaction at 60-70°C for 12-24 hours. The reaction time can be adjusted to control the surface density of azide groups.[1]

  • After the reaction, remove the substrates and rinse thoroughly with DMF, followed by ethanol and then DI water.

  • Dry the substrates under a stream of nitrogen gas.

G Bromo_Surface Bromo-Terminated Surface (-Br) Azide_Surface Azide-Terminated Surface (-N3) Bromo_Surface->Azide_Surface SN2 Reaction NaN3 Sodium Azide (NaN3) NaN3->Azide_Surface DMF DMF Solvent (Heat) DMF->Bromo_Surface NaBr Sodium Bromide (NaBr) Azide_Surface->NaBr Byproduct

Caption: Nucleophilic substitution to form the azide surface.

Protocol 4: CuAAC Click Chemistry Immobilization

This protocol describes the immobilization of an alkyne-functionalized molecule (e.g., a fluorescent dye or peptide) onto the azide-terminated surface.

Materials:

  • Azide-terminated substrates

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to protect biomolecules)

  • Phosphate-buffered saline (PBS) or a suitable buffer

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or buffer) at a concentration of 1-10 mM.

  • Prepare the click reaction solution. The final concentrations in the reaction buffer should be:

    • Alkyne-molecule: 100 µM - 1 mM

    • CuSO₄: 50 µM - 1 mM

    • Sodium ascorbate: 1 mM - 5 mM (in excess of CuSO₄)

    • TBTA (optional): 250 µM - 5 mM (if used, maintain a 5:1 ratio with CuSO₄)

  • Reaction Steps: a. In a reaction vessel, add the buffer and the alkyne-molecule solution. b. If using TBTA, pre-mix the CuSO₄ and TBTA solutions before adding to the reaction vessel. c. Add the CuSO₄ (or CuSO₄/TBTA mixture) to the alkyne solution. d. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) catalyst.

  • Immerse the azide-terminated substrates in the click reaction solution.

  • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction is often complete within 60-90 minutes.

  • After the reaction, remove the substrates and rinse them extensively with the reaction buffer, followed by DI water, and finally ethanol.

  • Dry the substrates under a stream of nitrogen gas.

G cluster_0 Reactants cluster_1 Catalyst System Azide_Surface Azide-Terminated Surface (R-N3) Triazole_Linkage Triazole-Linked Functional Surface Azide_Surface->Triazole_Linkage Alkyne_Molecule Alkyne-Functionalized Molecule (R'-C≡CH) Alkyne_Molecule->Triazole_Linkage CuSO4 CuSO4 (Cu(II)) Cu_I Cu(I) Catalyst CuSO4->Cu_I Forms NaAscorbate Sodium Ascorbate NaAscorbate->CuSO4 Reduces Cu_I->Triazole_Linkage Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications and Future Perspectives

The ability to functionalize surfaces with a high degree of specificity and efficiency using this click chemistry approach opens up numerous possibilities in various research fields.

  • Biosensors: Immobilization of antibodies, enzymes, or DNA probes for the specific detection of target analytes.

  • Drug Delivery: Attachment of targeting ligands to nanoparticle surfaces to enhance delivery to specific cells or tissues.

  • Cell Biology: Creation of surfaces with controlled densities of cell adhesion peptides (e.g., RGD) to study cellular behavior such as adhesion, spreading, and differentiation.

  • Materials Science: Tailoring surface properties like wettability, lubricity, and corrosion resistance.

The modular nature of click chemistry allows for the straightforward attachment of a vast library of molecules, making this a powerful platform for high-throughput screening and the development of novel functional materials and biomedical devices. Future work may involve the use of strain-promoted azide-alkyne cycloaddition (SPAAC) to circumvent the need for a copper catalyst, which can be cytotoxic in certain biological applications.

References

Troubleshooting & Optimization

Technical Support Center: 11-Bromoundecyltrimethoxysilane Monolayer Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Bromoundecyltrimethoxysilane to form self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound monolayers.

Question: My substrate does not appear to be coated, or the coating is uneven. What could be the cause?

Answer: This is a common issue that can stem from several factors related to substrate preparation and the silanization process.

  • Inadequate Substrate Cleaning: The presence of organic residues or contaminants on the substrate will prevent uniform monolayer formation. Silicon wafers, for instance, need to be thoroughly cleaned to remove oils and other organic materials.[1][2][3][4]

  • Insufficient Surface Hydroxylation: The trimethoxysilane group of the molecule reacts with hydroxyl (-OH) groups on the substrate surface to form a covalent bond. If the surface is not properly hydroxylated, the silane will not attach effectively. Piranha solution or RCA cleaning are common methods to generate these active sites on silicon wafers.[1][5]

  • Presence of Water in the Reaction Solvent: While a small amount of surface-adsorbed water is necessary for the initial hydrolysis of the methoxy groups, excess water in the bulk solvent can lead to premature hydrolysis and polymerization of the silane in solution.[6][7][8] This can result in the formation of aggregates that deposit on the surface rather than a uniform monolayer. It is crucial to use anhydrous solvents for the silanization reaction.

  • Incorrect Reaction Time: The formation of a complete monolayer takes time. Insufficient reaction time will result in incomplete coverage. Studies have shown that full coverage can take anywhere from 5 to 24 hours.[9]

Question: I am observing aggregates or particles on my substrate surface after silanization. How can I prevent this?

Answer: Aggregate formation is a frequent problem in silane chemistry and is often related to the premature polymerization of the silane molecules in solution.

  • Use Anhydrous Solvents: The primary cause of aggregation is the presence of excess water in the reaction solvent, which leads to uncontrolled hydrolysis and condensation of the silane molecules before they can assemble on the surface.[6][7][8] Ensure your solvent is of high purity and handled under inert atmosphere if possible.

  • Control Silane Concentration: High concentrations of the silane can also promote polymerization in solution. Using a dilute solution (typically in the millimolar range) can help to minimize this effect.

  • Vapor-Phase Deposition: For some applications, vapor-phase deposition can be a method to reduce aggregation as it minimizes the solution-phase reactions.[10][11]

Question: The contact angle of my coated substrate is lower than expected, indicating a hydrophilic surface. What does this mean?

Answer: A low water contact angle suggests that the surface is not uniformly covered with the hydrophobic undecyl chains of the this compound.

  • Incomplete Monolayer Formation: Bare patches of the hydrophilic substrate will lead to a lower overall contact angle. This could be due to any of the reasons mentioned in the first troubleshooting question (improper cleaning, insufficient reaction time, etc.).

  • Disordered Monolayer: Even with full coverage, if the alkyl chains are not well-ordered and densely packed, the surface may not exhibit the expected hydrophobicity. This can be influenced by the cleanliness of the substrate and the deposition conditions.

  • Degradation of the Monolayer: While silane monolayers are generally robust, they can degrade under certain conditions. For instance, some silane layers show instability in acidic aqueous solutions.[5]

Question: My ellipsometry measurements show a film thickness that is either too thin or too thick. What could be the reason?

Answer: Ellipsometry is a sensitive technique for measuring film thickness, and deviations from the expected value can provide insight into the quality of the monolayer.

  • Thickness Too Thin: This is a clear indication of incomplete monolayer formation. The causes are the same as those leading to uneven coatings and low contact angles.

  • Thickness Too Thick: A thickness significantly greater than the length of a single molecule (for this compound, this would be in the range of 1.5-2.0 nm) suggests the formation of multilayers or the deposition of silane aggregates.[9][12][13] This is typically caused by excess water in the solvent leading to polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a good this compound monolayer?

A1: While specific values can vary slightly depending on the substrate and measurement conditions, a well-formed, dense monolayer of a long-chain alkylsilane should be hydrophobic. You can expect a static water contact angle in the range of 90-110 degrees.

Q2: What is the theoretical thickness of a this compound monolayer?

A2: The theoretical length of the this compound molecule is approximately 1.7 to 1.9 nanometers. Ellipsometry or X-ray reflectivity measurements should yield a thickness in this range for a well-ordered monolayer with the alkyl chains oriented nearly perpendicular to the surface. For a similar brominated molecule, 4-bromostyrene, a thickness of 0.85 nm was observed, indicating a tilted orientation.[9][12][13]

Q3: What is the best method for cleaning silicon wafers before silanization?

A3: A common and effective method is the RCA clean, which involves sequential cleaning in two different solutions (SC-1 and SC-2) to remove organic and metallic contaminants, respectively. Another widely used method is treatment with "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), which is a very strong oxidizing agent that removes organic residues and hydroxylates the surface.[1][2][4][5]

Q4: How critical is the use of anhydrous solvents?

A4: It is extremely critical. The presence of water in the bulk solvent is the primary cause of silane polymerization in solution, which leads to the formation of aggregates and prevents the formation of a uniform monolayer.[6][7][8]

Q5: How can I confirm that the terminal bromine group is intact and available for further reactions?

A5: X-ray Photoelectron Spectroscopy (XPS) is an excellent technique for this purpose. The presence and chemical state of bromine can be confirmed by analyzing the Br 3d core level spectrum. Successful preservation of the bromine at the monolayer surface has been demonstrated for other bromo-terminated SAMs.[9][12][13]

Data Presentation

Table 1: Troubleshooting Summary

Observed Problem Potential Cause Recommended Action
Uneven or incomplete coatingImproper substrate cleaningUse a rigorous cleaning protocol (e.g., RCA clean or Piranha solution).
Insufficient surface hydroxylationEnsure the cleaning method activates the surface with -OH groups.
Contaminated or wet solventUse fresh, anhydrous solvent.
Insufficient reaction timeIncrease the silanization time (e.g., to 12-24 hours).
Presence of aggregates/particlesExcess water in the solventUse anhydrous solvent and handle under inert atmosphere if possible.
Silane concentration too highUse a more dilute silane solution (e.g., 1-5 mM).
Low water contact angleIncomplete monolayer formationRefer to troubleshooting for uneven coatings.
Disordered monolayerEnsure optimal cleaning and deposition conditions.
Incorrect film thickness (Ellipsometry)Too thin: Incomplete coverageRefer to troubleshooting for uneven coatings.
Too thick: Multilayer/aggregationReduce water content in the solvent; lower silane concentration.

Table 2: Expected Characterization Values for a High-Quality Monolayer

Parameter Expected Value Technique
Water Contact Angle90° - 110°Goniometry
Monolayer Thickness~1.7 - 1.9 nmEllipsometry / X-Ray Reflectivity
Elemental PresenceBr, C, Si, OX-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol 1: Silicon Wafer Cleaning (RCA Method)

  • Solvent Clean: Sequentially sonicate the silicon wafer in acetone, then methanol, for 10-15 minutes each to remove organic residues. Rinse with deionized (DI) water and dry with a stream of nitrogen.[1][2][3][4]

  • SC-1 (Base Piranha) Clean: Prepare a solution of 5:1:1 DI water : ammonium hydroxide (27%) : hydrogen peroxide (30%). Heat to 70-80 °C. Immerse the wafer for 15 minutes to remove organic contaminants. Rinse thoroughly with DI water.

  • HF Dip (Optional but Recommended): Briefly dip the wafer in a 2% hydrofluoric acid solution to remove the native oxide layer. Rinse thoroughly with DI water.

  • SC-2 (Acid Piranha) Clean: Prepare a solution of 6:1:1 DI water : hydrochloric acid (37%) : hydrogen peroxide (30%). Heat to 70-80 °C. Immerse the wafer for 15 minutes to remove metallic contaminants.

  • Final Rinse and Dry: Rinse the wafer extensively with DI water and dry with a stream of high-purity nitrogen. The wafer should be hydrophilic at this stage.

Protocol 2: this compound Monolayer Formation

  • Prepare Silane Solution: In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.

  • Substrate Immersion: Immediately after cleaning and drying, immerse the silicon wafer in the silane solution.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature.

  • Rinsing: Remove the substrate from the silane solution and rinse sequentially with fresh toluene, then ethanol, to remove any physisorbed molecules.

  • Drying: Dry the substrate with a stream of high-purity nitrogen.

  • (Optional) Curing: To promote the formation of cross-linked siloxane bonds within the monolayer, the coated substrate can be baked at 100-120 °C for 1 hour.

Visualizations

Monolayer_Formation_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Solvent_Clean Solvent Clean (Acetone, Methanol) RCA_Clean RCA or Piranha Clean Solvent_Clean->RCA_Clean Rinse_Dry DI Water Rinse & Nitrogen Dry RCA_Clean->Rinse_Dry Prepare_Solution Prepare Silane Solution (Anhydrous Toluene) Rinse_Dry->Prepare_Solution Immersion Substrate Immersion (12-24 hours) Prepare_Solution->Immersion Rinse Rinse (Toluene, Ethanol) Immersion->Rinse Dry Nitrogen Dry Rinse->Dry Cure Optional Curing (110°C) Dry->Cure Troubleshooting_Logic Start Poor Monolayer Quality Check_Cleaning Was Substrate Cleaning Thorough? Start->Check_Cleaning Check_Solvent Was Solvent Anhydrous? Check_Cleaning->Check_Solvent Yes Solution_Clean Action: Re-clean substrate using RCA or Piranha. Check_Cleaning->Solution_Clean No Check_Time Was Reaction Time Sufficient (12-24h)? Check_Solvent->Check_Time Yes Solution_Solvent Action: Use fresh, anhydrous solvent. Check_Solvent->Solution_Solvent No Solution_Time Action: Increase reaction time. Check_Time->Solution_Time No Success High-Quality Monolayer Check_Time->Success Yes Solution_Clean->Start Solution_Solvent->Start Solution_Time->Start

References

Technical Support Center: Optimizing Silanization with 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for surface modification using 11-Bromoundecyltrimethoxysilane.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the silanization process.

Question: Why is the hydrophobicity of my substrate inconsistent or lower than expected after silanization?

Answer: Inconsistent or low hydrophobicity is a common indicator of a poor or incomplete silane layer. Several factors can contribute to this issue:

  • Incomplete Hydrolysis: The trimethoxysilane group must first hydrolyze to form reactive silanol groups that can then bond with the hydroxyl groups on the substrate surface. Insufficient water in the reaction mixture can lead to incomplete hydrolysis.

  • Poor Surface Preparation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization to be effective.

  • Suboptimal Reaction Time or Temperature: The silanization reaction may not have gone to completion.

  • Silane Degradation: The this compound may have polymerized in solution before it had a chance to bind to the surface.

Recommended Actions:

  • Optimize Water Content: For solution-phase deposition in an organic solvent like toluene, the presence of a controlled amount of water is crucial for the hydrolysis of the methoxy groups.[1][2]

  • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate. For glass or silicon wafers, a common and effective method is treatment with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). This not only cleans the surface but also generates hydroxyl groups.

  • Adjust Reaction Conditions: Increase the reaction time or temperature according to the suggested parameters in the experimental protocols.

  • Use Fresh Silane Solution: Prepare the silane solution immediately before use to minimize premature hydrolysis and polymerization in the bulk solution.

Question: I am observing aggregated particles or a hazy film on my substrate. What is the cause and how can I prevent it?

Answer: The formation of aggregates or a hazy film is typically due to the polymerization of the silane in the solution, which then deposits on the surface rather than forming an ordered monolayer.

  • Excess Water: Too much water in the reaction can accelerate the self-condensation of the silane molecules, leading to the formation of polysiloxane particles in the solution.[2]

  • High Silane Concentration: A high concentration of this compound can also promote intermolecular reactions and polymerization.

  • Reaction Temperature Too High: Elevated temperatures can increase the rate of both the desired surface reaction and the undesired bulk polymerization.

Recommended Actions:

  • Control Water Content: Ensure you are using an anhydrous solvent and control the addition of water if using a method that requires it. For vapor-phase deposition, controlling the humidity of the environment is critical.

  • Optimize Silane Concentration: Reduce the concentration of the this compound in the solution.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of polymerization.

Question: How can I confirm that the this compound has successfully formed a monolayer on the surface?

Answer: Several surface analysis techniques can be used to characterize the silanized surface:

  • Contact Angle Goniometry: A simple and effective method to assess the change in surface energy. A successful silanization with the long alkyl chain of this compound should result in a significant increase in the water contact angle, indicating a more hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface. The presence of silicon (Si), bromine (Br), and carbon (C) peaks, along with a decrease in the substrate signal, indicates the presence of the silane layer.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface. A smooth, uniform surface is indicative of a well-formed monolayer, while the presence of aggregates can also be detected.

  • Ellipsometry: This technique can be used to measure the thickness of the deposited film, which should correspond to the length of the this compound molecule for a monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the terminal bromine on the this compound?

A1: The terminal bromine atom serves as a reactive site for subsequent chemical modifications.[3] It can be displaced through nucleophilic substitution reactions, allowing for the attachment of a wide range of molecules, such as azides for "click" chemistry, thiols, or amines. This bifunctional nature is a key advantage of this particular silane.[3]

Q2: What is the optimal solvent for this compound silanization?

A2: Anhydrous organic solvents are typically used to have better control over the hydrolysis reaction. Toluene is a common choice. The key is that the solvent should be dry and inert to the silane.

Q3: Can I perform the silanization in an aqueous solution?

A3: While hydrolysis is necessary, performing the reaction in a fully aqueous solution is generally not recommended for forming an ordered monolayer. The high concentration of water can lead to rapid and uncontrolled polymerization of the silane in the solution.

Q4: How should I store this compound?

A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent premature hydrolysis and polymerization.

Q5: Is a post-deposition curing step necessary?

A5: Yes, a curing step is highly recommended. After the initial deposition, heating the substrate helps to drive off any remaining water and solvent and promotes the formation of covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and with the surface, leading to a more stable and durable coating.

Quantitative Data Summary

The optimal reaction conditions can vary depending on the substrate and the desired outcome. The following tables provide a summary of key parameters and their impact on the silanization process.

Table 1: Key Reaction Parameters for this compound Silanization

ParameterTypical RangePurpose
Silane Concentration 0.1 - 2% (v/v)Controls the amount of silane available for reaction.
Solvent Anhydrous Toluene or similarProvides a controlled reaction environment.
Reaction Time 1 - 24 hoursAllows for complete monolayer formation.
Reaction Temperature Room Temperature to 80°CInfluences the rate of reaction and monolayer ordering.
Curing Temperature 100 - 120°CPromotes covalent bond formation and stabilizes the layer.
Curing Time 1 - 2 hoursEnsures complete cross-linking.

Table 2: Influence of Reaction Parameters on Monolayer Quality

ParameterLow Value EffectOptimal Range EffectHigh Value Effect
Water Content Incomplete hydrolysis, sparse monolayer.Promotes controlled hydrolysis for monolayer formation.Rapid polymerization in solution, aggregate formation.
Silane Concentration Incomplete surface coverage.Formation of a dense, uniform monolayer.Increased likelihood of multilayer formation and polymerization.
Temperature Slow reaction kinetics, incomplete monolayer.Balances reaction rate and monolayer ordering.Increased rate of polymerization, potential for disordered layer.

Experimental Protocols

Protocol 1: Solution-Phase Deposition on Silicon/Glass Substrates

  • Substrate Cleaning:

    • Immerse the silicon or glass substrate in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate copiously with deionized water and dry under a stream of nitrogen.

    • To ensure a high density of hydroxyl groups, the substrate can be further treated with an oxygen plasma for 5-10 minutes.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

    • Immerse the cleaned and dried substrate in the silane solution.

    • Seal the vessel and allow the reaction to proceed for 12-16 hours at room temperature with gentle agitation.

  • Rinsing:

    • Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.

    • Follow with a rinse in ethanol or isopropanol.

    • Dry the substrate under a stream of nitrogen.

  • Curing:

    • Place the silanized substrate in an oven at 110-120°C for 1-2 hours to cure the silane layer.

  • Characterization:

    • Measure the water contact angle to confirm the increase in hydrophobicity.

    • Use XPS, AFM, or ellipsometry for a more detailed characterization of the monolayer.

Visualizations

G Experimental Workflow for Silanization cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Piranha Piranha Cleaning (H₂SO₄/H₂O₂) Rinse_Water DI Water Rinse Piranha->Rinse_Water Dry_N2_1 Nitrogen Drying Rinse_Water->Dry_N2_1 Plasma Oxygen Plasma Treatment Dry_N2_1->Plasma Immerse Immerse Substrate (12-16h) Plasma->Immerse Prepare_Sol Prepare 1% Silane in Toluene Prepare_Sol->Immerse Rinse_Toluene Toluene Rinse Immerse->Rinse_Toluene Rinse_Ethanol Ethanol Rinse Rinse_Toluene->Rinse_Ethanol Dry_N2_2 Nitrogen Drying Rinse_Ethanol->Dry_N2_2 Cure Curing (110-120°C) Dry_N2_2->Cure Characterization Characterization Cure->Characterization Ready for Characterization

Caption: Workflow for solution-phase silanization.

G Silanization Logical Pathway cluster_inputs Inputs cluster_process Reaction Steps cluster_outputs Outputs Silane This compound Hydrolysis Hydrolysis of Methoxy Groups (Si-OCH₃ -> Si-OH) Silane->Hydrolysis Substrate Hydroxylated Substrate Condensation_Surface Condensation with Surface (Si-OH + Substrate-OH -> Si-O-Substrate) Substrate->Condensation_Surface Water Trace Water Water->Hydrolysis Hydrolysis->Condensation_Surface Condensation_Lateral Lateral Condensation (Si-OH + HO-Si -> Si-O-Si) Hydrolysis->Condensation_Lateral Polymer Undesired Polymer Aggregates Hydrolysis->Polymer Excess Water SAM Stable Self-Assembled Monolayer (SAM) Condensation_Surface->SAM Condensation_Lateral->SAM

Caption: Logical pathway of the silanization reaction.

References

preventing aggregation during 11-Bromoundecyltrimethoxysilane deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the deposition of 11-Bromoundecyltrimethoxysilane for the formation of self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of this compound, focusing on the prevention of aggregation and ensuring the formation of a high-quality monolayer.

Problem Potential Cause Recommended Solution
Visible precipitates or cloudiness in the silane solution Premature Hydrolysis and Condensation: Exposure of the stock solution or deposition solution to atmospheric moisture can initiate hydrolysis of the methoxy groups, leading to the formation of silanols. These silanols can then undergo condensation to form insoluble polysiloxane aggregates.- Work in an inert environment: Prepare the silane solution in a glove box or under a dry nitrogen or argon atmosphere to minimize exposure to moisture.- Use anhydrous solvents: Ensure that the solvent used for deposition (e.g., toluene, hexane) is of high purity and anhydrous.- Fresh solution preparation: Prepare the silane solution immediately before use. Avoid storing dilute silane solutions for extended periods.
Hazy or uneven coating on the substrate Surface Contamination: The substrate surface may have organic residues, dust particles, or a non-uniform hydroxyl layer, which can interfere with the self-assembly process and lead to patchy deposition and aggregation.- Thorough substrate cleaning: Employ a rigorous cleaning protocol appropriate for your substrate. Common methods include sonication in solvents (e.g., acetone, isopropanol), piranha solution treatment (for silicon and glass), or UV-ozone cleaning to remove organic contaminants and generate a uniform layer of surface hydroxyl groups.
High Humidity: Performing the deposition in a high-humidity environment can accelerate the hydrolysis and condensation of the silane in the solution and on the substrate surface, leading to the formation of aggregates.[1]- Control the deposition environment: Whenever possible, carry out the deposition in a low-humidity environment (e.g., a glove box or a desiccator).
Formation of multilayers or aggregates on the surface Excessive Silane Concentration: A high concentration of the silane in the deposition solution can lead to the physisorption of multiple layers and promote intermolecular condensation, resulting in the formation of aggregates on the surface.- Optimize silane concentration: Use a dilute solution of this compound. A typical starting concentration is in the range of 1-10 mM in an anhydrous solvent. The optimal concentration may need to be determined empirically for your specific substrate and deposition conditions.
Presence of Water in the Solvent: Even trace amounts of water in the solvent can be sufficient to cause significant hydrolysis and subsequent aggregation of the silane molecules in the bulk solution before they have a chance to assemble on the surface.- Use freshly opened anhydrous solvent: Solvents can absorb moisture from the atmosphere over time. Use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves.
Poor adhesion of the monolayer to the substrate Incomplete Hydrolysis of the Silane: For a strong covalent bond to form with the substrate, the methoxy groups of the silane need to hydrolyze to form silanol groups. Insufficient surface-adsorbed water can lead to incomplete hydrolysis and weak bonding.- Controlled surface hydration: While bulk water is detrimental, a thin layer of adsorbed water on the substrate surface is often necessary for the hydrolysis of the silane and the formation of covalent bonds with the surface hydroxyl groups. Ensure the substrate is properly hydroxylated before deposition.
Inactive Substrate Surface: The substrate surface may lack a sufficient density of hydroxyl (-OH) groups, which are the primary binding sites for the silane.- Surface activation: For substrates like silicon, an oxygen plasma treatment or piranha etch can generate a high density of surface silanol groups. For other substrates, consult the literature for appropriate activation procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound aggregation?

A1: The primary cause of aggregation is the premature and uncontrolled hydrolysis and condensation of the trimethoxysilane headgroup. Exposure to water, either from atmospheric humidity or residual water in the solvent, leads to the conversion of the methoxy groups (-OCH₃) into reactive silanol groups (-Si-OH). These silanol groups can then react with each other (intermolecular condensation) to form stable siloxane bonds (Si-O-Si), resulting in the formation of insoluble oligomers and larger aggregates.

Q2: How can I prepare a stable solution of this compound for deposition?

A2: To prepare a stable solution, it is crucial to minimize its exposure to moisture. Follow these steps:

  • Use a high-purity, anhydrous solvent such as toluene or hexane.

  • Handle the neat this compound and the solvent in an inert atmosphere (e.g., a glove box or under argon/nitrogen).

  • Prepare the solution immediately before the deposition process.

  • If the solution must be stored, even for a short period, keep it in a tightly sealed container with an inert gas headspace.

Q3: What is the optimal deposition time for forming a self-assembled monolayer?

A3: The optimal deposition time can vary depending on the concentration of the silane solution, the solvent used, and the temperature. Generally, for solution-phase deposition, immersion times can range from a few minutes to several hours. It is recommended to start with a deposition time of 1-2 hours and then optimize based on the characterization of the resulting monolayer (e.g., using contact angle measurements, ellipsometry, or atomic force microscopy).

Q4: Can I use vapor-phase deposition to avoid aggregation?

A4: Yes, vapor-phase deposition is an excellent method to reduce the risk of solution-phase aggregation. In this method, the substrate is exposed to the vapor of the silane in a controlled environment, often under vacuum. This minimizes the presence of bulk water and can lead to the formation of a more uniform and well-ordered monolayer.

Q5: How does the choice of solvent affect the deposition and potential for aggregation?

A5: The solvent plays a critical role in the quality of the self-assembled monolayer. Non-polar, anhydrous solvents like toluene or hexane are generally preferred for depositing this compound. These solvents have low water solubility, which helps to suppress premature hydrolysis and aggregation in the bulk solution. The solvent can also influence the packing density of the monolayer on the surface.

Experimental Protocols

Solution-Phase Deposition of this compound

This protocol describes a general procedure for the deposition of this compound from a solution to form a self-assembled monolayer.

Materials:

  • This compound

  • Anhydrous toluene (or other suitable non-polar solvent)

  • Substrates (e.g., silicon wafers, glass slides)

  • Cleaning reagents (e.g., acetone, isopropanol, piranha solution)

  • Inert gas (Nitrogen or Argon)

  • Glove box or desiccator

Procedure:

  • Substrate Cleaning and Activation:

    • Sonciate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Dry the substrate with a stream of inert gas.

    • To generate a hydroxylated surface, treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water and dry with an inert gas.

  • Silane Solution Preparation (in an inert atmosphere):

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene.

    • Prepare the solution immediately before use to minimize hydrolysis.

  • Deposition:

    • Immerse the cleaned and activated substrates in the silane solution.

    • Carry out the deposition for 1-2 hours at room temperature in an inert atmosphere or a desiccator.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Sonciate the substrates briefly (1-2 minutes) in fresh anhydrous toluene to further remove non-covalently bound silanes.

    • Dry the substrates with a stream of inert gas.

    • To promote covalent bonding and stabilize the monolayer, cure the coated substrates in an oven at 100-120 °C for 1 hour.

Vapor-Phase Deposition of this compound

This protocol provides a general method for the vapor-phase deposition of this compound.

Materials:

  • This compound

  • Substrates

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Small vial or container for the silane

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean and activate the substrates as described in the solution-phase deposition protocol.

  • Vapor Deposition Setup:

    • Place the cleaned and activated substrates in a vacuum desiccator or deposition chamber.

    • Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Deposition:

    • Evacuate the chamber using a vacuum pump to a pressure of <1 Torr.

    • Leave the substrates exposed to the silane vapor for 2-12 hours at room temperature. The deposition time will depend on the vapor pressure of the silane and the desired monolayer density.

  • Post-Deposition Treatment:

    • Vent the chamber with an inert gas.

    • Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any loosely bound molecules.

    • Cure the substrates in an oven at 100-120 °C for 1 hour to stabilize the monolayer.

Visualizations

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Intermolecular Condensation Silane This compound (R-Si(OCH₃)₃) Silanol Silanetriol (R-Si(OH)₃) Silane->Silanol + 3H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 3CH₃OH Silanol1 Silanetriol Aggregate Polysiloxane Aggregate (Si-O-Si network) Silanol1->Aggregate Silanol2 Silanetriol Silanol2->Aggregate

Caption: Hydrolysis and Condensation Pathway of this compound Leading to Aggregation.

G start Start sub_clean Substrate Cleaning (e.g., Solvents, Piranha) start->sub_clean sub_activate Surface Activation (e.g., Plasma, UV-Ozone) sub_clean->sub_activate deposition Deposition (Solution or Vapor Phase) sub_activate->deposition sol_prep Prepare Silane Solution (Anhydrous Solvent, Inert Atmosphere) sol_prep->deposition rinsing Rinsing (Remove Physisorbed Molecules) deposition->rinsing curing Curing (100-120 °C) rinsing->curing end End (SAM Coated Substrate) curing->end

Caption: Experimental Workflow for this compound Self-Assembled Monolayer (SAM) Deposition.

G problem Problem: Aggregation Observed check_solution Is the silane solution cloudy? problem->check_solution check_surface Is the coating hazy or uneven? problem->check_surface check_multilayer Are multilayers or aggregates present on the surface? problem->check_multilayer solution_yes Action: Prepare fresh solution in inert atmosphere with anhydrous solvent. check_solution->solution_yes Yes no_issue Continue with deposition and characterization. check_solution->no_issue No surface_yes Action: Improve substrate cleaning and control humidity. check_surface->surface_yes Yes check_surface->no_issue No multilayer_yes Action: Reduce silane concentration and ensure anhydrous conditions. check_multilayer->multilayer_yes Yes check_multilayer->no_issue No

References

Technical Support Center: Nucleophilic Substitution on Brominated Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic substitution on brominated self-assembled monolayers (SAMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete nucleophilic substitution on my brominated SAM?

A1: Incomplete substitution is a frequent issue and can primarily be attributed to two factors:

  • Steric Hindrance: The dense packing of alkyl chains within the SAM can physically block the incoming nucleophile from accessing the reactive terminal bromine atom. This "steric congestion" is a significant barrier, especially for bulky nucleophiles.[1] The backside attack required for an SN2 reaction is particularly sensitive to this crowding.

  • Reaction Conditions: Suboptimal reaction conditions, including solvent choice, reaction time, and temperature, can lead to low substitution yields. For instance, the reaction may not have been allowed to proceed to completion. Studies have shown that for some reactions, such as azide substitution, completion can be reached within 2-3 hours.[2]

Q2: I suspect a side reaction is occurring. What are the likely possibilities?

A2: Besides incomplete substitution, the most common side reaction is elimination (E2 reaction) . This is especially prevalent when using nucleophiles that are also strong bases. Instead of attacking the carbon atom bonded to the bromine, the nucleophile may abstract a proton from the carbon atom adjacent to it (the β-carbon), leading to the formation of a double bond at the terminus of the SAM and eliminating the bromine. The competition between substitution (SN2) and elimination (E2) is a well-known phenomenon in organic chemistry.

Another potential side reaction, particularly if trace amounts of water are present, is hydrolysis , where a hydroxyl group (-OH) replaces the bromine.

Q3: How does the choice of solvent affect the substitution reaction?

A3: The solvent plays a crucial role in the reaction's success.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally preferred for SN2 reactions on SAMs. These solvents can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, accelerating the substitution process.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions. They form a "cage" of solvent molecules around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity. However, these solvents can favor SN1 reactions by stabilizing the carbocation intermediate, though SN1 is less common for primary alkyl bromides typically found in SAMs.

Q4: How can I confirm that the substitution reaction has occurred and is complete?

A4: A combination of surface characterization techniques is essential for confirming the reaction's success:

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to monitor the elemental composition of the SAM surface. A successful substitution will result in the disappearance or significant attenuation of the Bromine (Br 3d) signal and the appearance of a new signal corresponding to an element in the nucleophile (e.g., Nitrogen N 1s for an azide substitution).[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect changes in the vibrational modes of the terminal functional groups. For example, the appearance of a characteristic azide peak (~2100 cm⁻¹) and the disappearance of the C-Br stretch would indicate a successful reaction.

  • Contact Angle Goniometry: The surface wettability will change depending on the terminal functional group. A successful substitution will lead to a measurable change in the water contact angle. For example, replacing a bromine atom with a more polar group will typically decrease the contact angle.

  • Atomic Force Microscopy (AFM): AFM can be used to image the topography of the SAM surface. While it doesn't directly confirm chemical changes, it can reveal defects, such as pits or aggregates, that may have formed during the reaction process.

Troubleshooting Guides

Problem 1: Low or No Substitution Efficiency

Symptoms:

  • XPS shows a persistent and strong Bromine signal after the reaction.

  • FTIR shows no new peaks corresponding to the new functional group.

  • Contact angle measurements show little to no change.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance 1. Use a less bulky nucleophile: Smaller nucleophiles can more easily access the reaction site. 2. Increase reaction temperature: This can provide the necessary activation energy to overcome steric barriers, but be cautious as it can also promote side reactions. 3. Use a longer alkyl chain SAM with a spacer: This can sometimes increase the distance between chains at the terminus, reducing steric hindrance.
Poor Nucleophile Reactivity 1. Increase nucleophile concentration: A higher concentration can increase the reaction rate. 2. Choose a stronger nucleophile: Refer to established nucleophilicity scales. 3. Ensure the nucleophile is fully dissolved in the chosen solvent.
Suboptimal Solvent 1. Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity for SN2 reactions.
Insufficient Reaction Time 1. Increase the reaction time. While some reactions are fast, others may require longer periods. Monitor the reaction progress over time using a suitable characterization technique if possible.
Degraded Brominated SAM 1. Use freshly prepared brominated SAMs. Bromine can be susceptible to degradation over time.
Problem 2: Evidence of Side Reactions (e.g., Elimination)

Symptoms:

  • FTIR shows unexpected peaks, such as those corresponding to C=C double bonds.

  • XPS shows a decrease in the bromine signal but no corresponding increase in the expected element from the nucleophile.

  • Contact angle changes are inconsistent with the expected functional group.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Nucleophile is too basic 1. Choose a nucleophile that is a weaker base. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base. 2. Use a less hindered, stronger nucleophile that favors substitution over elimination.
High Reaction Temperature 1. Lower the reaction temperature. Higher temperatures often favor elimination over substitution.
Presence of Water (Hydrolysis) 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Experimental Protocols

Key Experiment: Azide Substitution on a Brominated Alkylthiol SAM on Gold

This protocol outlines a general procedure for the nucleophilic substitution of a bromine-terminated SAM with sodium azide.

1. Preparation of the Brominated SAM:

  • Clean a gold-coated substrate (e.g., silicon wafer or glass slide with a titanium adhesion layer and a gold top layer) using piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).
  • Rinse thoroughly with deionized water and ethanol, and then dry under a stream of nitrogen.
  • Immediately immerse the clean gold substrate in a dilute solution (typically 1 mM) of the ω-bromo-alkanethiol in absolute ethanol.
  • Allow the self-assembly to proceed for 18-24 hours in a sealed container to form a well-ordered monolayer.
  • Rinse the SAM-coated substrate with copious amounts of ethanol to remove non-chemisorbed thiols and dry with nitrogen.

2. Nucleophilic Substitution Reaction:

  • Prepare a solution of sodium azide (NaN₃) in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A typical concentration is 10-50 mM.
  • Immerse the brominated SAM substrate in the sodium azide solution.
  • Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and allow it to react for 2-4 hours. The optimal time and temperature should be determined empirically.
  • After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol and deionized water to remove any unreacted reagents and byproducts.
  • Dry the substrate under a stream of nitrogen.

3. Characterization:

  • XPS: Acquire high-resolution spectra of the Br 3d and N 1s regions. A successful reaction will show a significant decrease in the Br 3d peak intensity and the appearance of a prominent N 1s peak.
  • FTIR: Use grazing angle reflection-absorption infrared spectroscopy (RAIRS) to detect the characteristic azide (N₃) asymmetric stretch at approximately 2100 cm⁻¹.
  • Contact Angle: Measure the static water contact angle. The azide-terminated surface is expected to be more hydrophilic than the initial brominated surface.

Visualizations

experimental_workflow cluster_prep SAM Preparation cluster_reaction Substitution Reaction cluster_char Characterization start Clean Gold Substrate sam_formation Immerse in Bromo-alkanethiol Solution start->sam_formation 18-24h rinse_dry1 Rinse and Dry sam_formation->rinse_dry1 reaction Immerse in Nucleophile Solution (e.g., NaN3 in DMF) rinse_dry1->reaction 2-4h @ 60-80°C rinse_dry2 Rinse and Dry reaction->rinse_dry2 xps XPS rinse_dry2->xps ftir FTIR rinse_dry2->ftir ca Contact Angle rinse_dry2->ca afm AFM rinse_dry2->afm

Caption: Experimental workflow for nucleophilic substitution on a brominated SAM.

troubleshooting_logic start Problem: Low Substitution Yield check_xps XPS: Strong Br signal FTIR: No new peaks Contact Angle: No change start->check_xps check_ftir FTIR: C=C peaks present? start->check_ftir cause1 Possible Cause: Steric Hindrance check_xps->cause1 Yes cause2 Possible Cause: Suboptimal Conditions check_xps->cause2 Yes solution1 Solution: - Use smaller nucleophile - Increase temperature - Use longer chain SAM cause1->solution1 solution2 Solution: - Change solvent (polar aprotic) - Increase reaction time - Increase nucleophile concentration cause2->solution2 cause3 Possible Cause: Side Reaction (Elimination) solution3 Solution: - Use less basic nucleophile - Lower temperature cause3->solution3 check_ftir->cause3 Yes

Caption: Troubleshooting logic for low substitution yield on brominated SAMs.

References

improving the stability of 11-Bromoundecyltrimethoxysilane modified surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and performance of surfaces modified with 11-Bromoundecyltrimethoxysilane.

Troubleshooting Guide

This guide addresses common issues encountered during the surface modification process and subsequent applications.

Problem Possible Causes Recommended Solutions
Inconsistent or patchy surface coating Incomplete substrate cleaning and hydroxylation.Ensure thorough cleaning of the substrate to remove organic and inorganic contaminants. Utilize methods like piranha solution, UV/ozone treatment, or plasma cleaning to generate a high density of surface hydroxyl groups, which are crucial for silane attachment.[1]
Presence of moisture in the silane solution or on the substrate.Perform the silanization reaction under anhydrous conditions. Use dry solvents and ensure the substrate is completely dry before introducing the silane solution. Moisture can lead to premature hydrolysis and polymerization of the silane in solution, resulting in aggregates on the surface.
Inappropriate silane concentration.Optimize the concentration of this compound. High concentrations can lead to the formation of multilayers and aggregates, while very low concentrations may result in incomplete surface coverage.
Poor stability of the modified surface in aqueous environments Hydrolysis of siloxane bonds.The primary degradation mechanism for silane-based coatings is the hydrolysis of Si-O-Si bonds. To mitigate this, ensure a highly cross-linked silane layer by optimizing curing temperature and time. Consider using dipodal silanes for applications requiring enhanced hydrolytic stability.[2][3]
Incomplete covalent bonding to the surface.Ensure that the silanization process allows for the formation of strong covalent bonds with the substrate. This includes proper surface activation and sufficient reaction time.
Loss of bromine functionality for subsequent reactions Steric hindrance within the monolayer.Optimize the density of the self-assembled monolayer (SAM) to ensure the terminal bromine groups are accessible for subsequent chemical reactions. This can be achieved by adjusting the silane concentration and reaction time.
Reaction of the bromine group during silanization or storage.Store the modified surfaces in a clean, dry, and inert environment to prevent unwanted reactions of the terminal bromine.
Difficulty in reproducing results Variation in experimental conditions.Strictly control all experimental parameters, including temperature, humidity, reaction time, and the purity of the silane and solvents. Even minor variations can significantly impact the quality and stability of the resulting surface modification.[3]
Aging of the silane solution.Prepare fresh silane solutions before each experiment. Over time, alkoxysilanes can hydrolyze and polymerize in solution, even in the presence of trace amounts of water.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound modified surfaces?

A1: The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds that form the backbone of the silane layer and the covalent linkage to the substrate. This process is accelerated in aqueous environments, especially under acidic or basic conditions.[2] The long-term stability of the modified surface is dependent on minimizing this hydrolytic degradation.

Q2: How can I improve the hydrolytic stability of my modified surface?

A2: To enhance hydrolytic stability, focus on creating a dense and highly cross-linked silane layer. This can be achieved through:

  • Optimal Curing: Post-deposition baking helps to drive the condensation reaction, forming more Si-O-Si bonds and removing water from the interface.

  • Anhydrous Conditions: Performing the deposition in a moisture-free environment prevents premature and incomplete hydrolysis, leading to a more ordered and stable monolayer.

  • Vapor-Phase Deposition: This method can produce more ordered and stable monolayers compared to liquid-phase deposition due to the controlled reaction at the surface.

  • Use of Dipodal Silanes: For applications requiring maximum stability, consider using dipodal silanes which form two points of attachment to the surface, significantly increasing resistance to hydrolysis.[2][3]

Q3: What are the ideal conditions for forming a self-assembled monolayer (SAM) of this compound?

A3: The ideal conditions for SAM formation involve a multi-step process that requires careful control. The trimethoxysilane group allows for covalent bonding to hydroxyl-rich surfaces like glass, silicon, and metal oxides.[4] Key steps and considerations include:

  • Substrate Preparation: Thoroughly clean and hydroxylate the substrate to ensure a high density of reactive sites.

  • Silane Solution: Use a fresh solution of this compound in an anhydrous solvent (e.g., toluene). The concentration should be optimized to achieve monolayer coverage.

  • Reaction Environment: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Rinsing and Curing: After deposition, rinse the substrate with fresh solvent to remove any physisorbed molecules. A final curing step (baking) is often recommended to promote covalent bond formation and cross-linking.

Q4: How can I verify the quality and stability of my this compound modified surface?

A4: A combination of surface characterization techniques can be used:

  • Contact Angle Goniometry: Measures the surface hydrophobicity. A stable contact angle over time when exposed to an aqueous environment indicates a stable coating. A significant decrease suggests degradation of the hydrophobic alkyl chain layer.[2]

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical state of the surface, confirming the presence of silicon, bromine, and carbon from the silane and the absence of contaminants.

  • Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, allowing for the assessment of monolayer uniformity and the presence of aggregates.[3][5]

  • Ellipsometry: Measures the thickness of the deposited silane layer, which can help in determining if a monolayer or multilayer has formed.

Q5: Can the terminal bromine atom be used for further chemical modifications?

A5: Yes, the terminal bromine atom serves as a reactive site for various nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules, such as peptides, DNA, or other functional groups, making these surfaces versatile platforms for biosensors and other applications.[4] It is crucial to ensure the accessibility of the bromine group, which can be influenced by the packing density of the SAM.

Experimental Protocols

Protocol 1: Surface Modification with this compound (Liquid-Phase Deposition)
  • Substrate Cleaning and Hydroxylation:

    • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl groups by either:

      • Piranha solution: Immerse in a freshly prepared 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).

      • UV/Ozone treatment: Expose the substrate to UV/Ozone for 15-20 minutes.

      • Plasma treatment: Treat the substrate with oxygen or air plasma for 2-5 minutes.[1]

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene under an inert atmosphere.

    • Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature.

    • After immersion, rinse the substrate sequentially with toluene, isopropanol, and deionized water to remove unbound silane.

    • Dry the substrate with a stream of nitrogen.

  • Curing:

    • Cure the coated substrate in an oven at 110-120°C for 1 hour to promote covalent bond formation and cross-linking.

Protocol 2: Stability Testing of Modified Surfaces
  • Initial Characterization:

    • Characterize the freshly prepared surface using contact angle measurements, XPS, and AFM to establish a baseline.

  • Aging/Degradation:

    • Immerse the modified substrates in the desired aqueous medium (e.g., deionized water, phosphate-buffered saline) at a specific temperature (e.g., room temperature, 37°C).[2]

    • Remove samples at predetermined time points (e.g., 1, 6, 24, 48 hours, and weekly).

  • Post-Aging Characterization:

    • Rinse the aged samples with deionized water and dry with nitrogen.

    • Re-characterize the surfaces using the same techniques as in the initial step.

  • Data Analysis:

    • Compare the characterization data before and after aging to assess the change in surface properties. A significant decrease in water contact angle or changes in the elemental composition (loss of carbon and bromine signals in XPS) would indicate degradation of the silane layer.

Signaling Pathways and Experimental Workflows

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Characterization & Application Substrate Substrate (e.g., Glass, Si) Cleaning Sonication (Acetone, IPA, DI Water) Substrate->Cleaning Drying1 Nitrogen Drying Cleaning->Drying1 Hydroxylation Surface Activation (Piranha, UV/Ozone, Plasma) Drying1->Hydroxylation Rinsing1 DI Water Rinse Hydroxylation->Rinsing1 Drying2 Nitrogen Drying Rinsing1->Drying2 Deposition Immerse Substrate (2-4h, RT, Inert Atm.) Drying2->Deposition SilaneSolution Prepare 11-Bromoundecyl- trimethoxysilane Solution (Anhydrous Toluene) SilaneSolution->Deposition Rinsing2 Solvent Rinse (Toluene, IPA) Deposition->Rinsing2 Drying3 Nitrogen Drying Rinsing2->Drying3 Curing Baking (110-120°C, 1h) Drying3->Curing Characterization Surface Analysis (Contact Angle, XPS, AFM) Curing->Characterization FurtherFunctionalization Further Reaction (via Bromine Terminus) Characterization->FurtherFunctionalization

Caption: Workflow for surface modification with this compound.

G cluster_0 Preparation & Baseline cluster_1 Stability Testing cluster_2 Analysis FreshSample Freshly Modified Surface InitialChar Initial Characterization (Contact Angle, XPS, AFM) FreshSample->InitialChar Aging Immersion in Aqueous Medium (Defined Time & Temperature) InitialChar->Aging AgedSample Aged Surface Aging->AgedSample PostChar Post-Aging Characterization (Contact Angle, XPS, AFM) AgedSample->PostChar DataAnalysis Compare Pre- & Post-Aging Data PostChar->DataAnalysis Conclusion Assess Surface Stability DataAnalysis->Conclusion

Caption: Workflow for assessing the stability of modified surfaces.

References

Technical Support Center: Covalent Bonding of 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Bromoundecyltrimethoxysilane. The following sections detail methods to confirm its covalent bonding to substrates, offer solutions to common experimental issues, and provide standardized protocols for key analytical techniques.

Frequently Asked Questions (FAQs)

Q1: How does this compound form a covalent bond with a substrate?

A1: The covalent bonding process, known as silanization, occurs in two main steps:

  • Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water molecules to form silanol groups (-Si-OH). This step is crucial for the subsequent reaction with the substrate.

  • Condensation: The newly formed silanol groups then react with hydroxyl groups (-OH) present on the substrate surface (e.g., silicon wafers with a native oxide layer, glass, or metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can react with each other to form a cross-linked polysiloxane network (Si-O-Si), enhancing the stability of the coating.

Q2: Which analytical techniques are most effective for confirming the covalent bonding of this compound?

A2: A combination of surface-sensitive techniques is recommended for unambiguous confirmation. The most common and effective methods are:

  • X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition and chemical bonding states at the surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the siloxane bonds and the alkyl chain.

  • Raman Spectroscopy: As a complementary technique to FTIR, it can provide information about the conformational order of the alkyl chains and the Si-O-Si network.

  • Contact Angle Goniometry: To assess the change in surface energy and hydrophobicity, which is a strong indicator of a successful surface modification.

Q3: What is the expected outcome of a successful silanization with this compound?

A3: A successful coating will result in a uniform, covalently attached monolayer or a thin polymer film of the silane on the substrate surface. This will be evidenced by:

  • The presence of Silicon (Si), Carbon (C), Oxygen (O), and Bromine (Br) on the surface, detectable by XPS.

  • The appearance of characteristic Si-O-Si and C-H stretching peaks in FTIR and Raman spectra.

  • A significant increase in the water contact angle, indicating a more hydrophobic surface due to the long alkyl chain.

Troubleshooting Guides

Issue 1: Incomplete or No Silanization

Symptoms:

  • No significant change in water contact angle after the coating procedure.

  • Absence of characteristic peaks for Si-O-Si or the alkyl chain in FTIR/Raman spectra.

  • XPS analysis shows no or very weak signals for Si and Br on the substrate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Substrate Surface The substrate surface must have a sufficient density of hydroxyl (-OH) groups. Pre-treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
Insufficient Water for Hydrolysis The hydrolysis of the methoxysilane groups requires a small amount of water. Ensure the reaction is not performed under completely anhydrous conditions. The presence of a thin layer of adsorbed water on the substrate is often sufficient. For vapor-phase deposition, controlling the humidity in the reaction chamber is critical.
Degraded Silane Reagent This compound is sensitive to moisture and can hydrolyze and self-condense in the storage container if not handled properly. Use a fresh bottle of the silane or one that has been stored under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Reaction Time or Temperature Silanization can be a slow process. Increase the reaction time or gently heat the reaction mixture according to established protocols. Post-coating curing or annealing can also promote the formation of covalent bonds.[1]
Issue 2: Uneven or Patchy Coating

Symptoms:

  • Inconsistent water contact angle measurements across the substrate surface.

  • Visual imperfections, such as streaks or spots, on the coated surface.

  • Variable signal intensity in surface analytical techniques when probing different areas of the substrate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Contaminated Substrate Any organic or particulate contamination on the substrate will inhibit the silanization reaction in those areas. Thoroughly clean the substrate using a multi-step process (e.g., sonication in a series of solvents like acetone, isopropanol, and deionized water) before the hydroxyl-activation step.
Silane Aggregation in Solution If the concentration of the silane solution is too high or if there is an excess of water, the silane molecules can polymerize in the solution before they have a chance to bond to the surface. Use a low concentration of the silane (typically 1-2% v/v in an anhydrous solvent like toluene).
Improper Deposition Technique Ensure the substrate is fully and evenly immersed in the silane solution. For spin-coating, optimize the spin speed and time to achieve a uniform film. For vapor-phase deposition, ensure a uniform flow of the silane vapor over the substrate.
Issue 3: Low Water Contact Angle After Coating

Symptom:

  • The water contact angle is lower than expected for a hydrophobic alkylsilane coating (typically should be >90°).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Monolayer Formation A low density of silane molecules on the surface will expose the underlying hydrophilic substrate, leading to a lower contact angle. Optimize the reaction conditions (time, temperature, concentration) to promote the formation of a densely packed monolayer.
Multilayer Formation/Polymerization Excessive polymerization of the silane can lead to a rough and disordered surface, which may not exhibit the expected hydrophobicity. Reduce the silane concentration and the amount of water in the reaction. A post-coating rinse with the solvent can help remove physisorbed multilayers.
Surface Rearrangement In some cases, the alkyl chains may not be well-ordered, leading to a less hydrophobic surface. A post-deposition annealing step can sometimes improve the ordering of the monolayer.

Data Presentation: Expected Analytical Results

The following tables summarize the expected quantitative data for a successful this compound coating. Note that the exact values can vary depending on the substrate, the quality of the monolayer, and the specific instrument used for analysis.

Table 1: Expected XPS Binding Energies

ElementCore LevelExpected Binding Energy (eV)Notes
SiliconSi 2p~102-103 eVIndicative of Si-O-C and Si-O-Si environments.
OxygenO 1s~532-533 eVCorresponds to the Si-O-Si and Si-O-Substrate bonds.
CarbonC 1s~285 eVThe main peak will be from the C-C and C-H bonds of the alkyl chain. A smaller component at a higher binding energy may be observed for the C-Br bond.
BromineBr 3d~70-71 eVConfirms the presence of the terminal bromine group.

Table 2: Key FTIR and Raman Peaks

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H stretching (alkyl chain)2850 - 2960FTIR, Raman
Si-O-Si asymmetric stretching1000 - 1100FTIR
Si-O-Si symmetric stretching~800FTIR
C-Br stretching500 - 600FTIR, Raman
Si-O stretching650-800Raman

Table 3: Typical Water Contact Angles

SurfaceExpected Static Water Contact Angle
Clean, hydroxylated silicon wafer/glass< 20°
This compound-coated surface> 90°

Experimental Protocols

Protocol 1: Surface Preparation and Silanization (Solution Phase)
  • Substrate Cleaning:

    • Sonicate the substrate in acetone for 15 minutes.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrate with a stream of dry nitrogen.

  • Surface Activation (Hydroxylation):

    • Treat the cleaned, dry substrate with an oxygen plasma for 2-5 minutes.

    • Alternatively, immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. Extreme caution is required.

    • Rinse the activated substrate extensively with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere.

    • Immerse the activated substrate in the silane solution for 2-4 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
  • Mount the silanized substrate on the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum analysis chamber.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Perform high-resolution scans of the Si 2p, O 1s, C 1s, and Br 3d regions to determine the chemical states and quantify the elemental composition.

  • Use a charge correction reference, typically the adventitious carbon C 1s peak at 284.8 eV.

Protocol 3: Characterization by Contact Angle Goniometry
  • Place the silanized substrate on the sample stage of the goniometer.

  • Use a high-precision syringe to dispense a small droplet (2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the substrate to ensure uniformity.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning Substrate Cleaning (Solvents, Sonication) Activation Surface Activation (O2 Plasma or Piranha) Cleaning->Activation Deposition Solution/Vapor Deposition of this compound Activation->Deposition Rinsing Rinsing (Remove Physisorbed Molecules) Deposition->Rinsing Curing Curing/Annealing (Promote Covalent Bonding) Rinsing->Curing XPS XPS Curing->XPS FTIR FTIR/Raman Curing->FTIR CA Contact Angle Curing->CA

Caption: Experimental workflow for silanization and characterization.

troubleshooting_logic Start Problem: Incomplete Silanization CheckSubstrate Is the substrate surface activated (hydrophilic)? Start->CheckSubstrate CheckSilane Is the silane reagent fresh and stored under inert gas? CheckSubstrate->CheckSilane Yes Activate Solution: Activate substrate (O2 Plasma / Piranha) CheckSubstrate->Activate No CheckConditions Are reaction time and temperature sufficient? CheckSilane->CheckConditions Yes NewSilane Solution: Use fresh silane CheckSilane->NewSilane No Optimize Solution: Increase time/temperature and add curing step CheckConditions->Optimize No Success Successful Covalent Bonding CheckConditions->Success Yes

Caption: Troubleshooting logic for incomplete silanization.

References

challenges in characterizing 11-Bromoundecyltrimethoxysilane monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Bromoundecyltrimethoxysilane (11-Br-UD-TMS) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is an organosilane compound with a terminal bromine atom.[1] Its trimethoxysilane group allows it to form a covalent bond with hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides, creating a self-assembled monolayer (SAM). The long undecyl (11-carbon) chain provides a well-ordered, hydrophobic layer, while the terminal bromine serves as a reactive site for subsequent chemical modifications, such as nucleophilic substitution reactions. This makes it a valuable surface modification agent for immobilizing biomolecules, creating functionalized sensors, and tailoring surface properties for various applications in biotechnology and materials science.

Q2: Why is controlling water content so critical during the deposition process? A2: The formation of organosilane monolayers relies on the hydrolysis of the methoxy groups (-OCH₃) to silanols (Si-OH), followed by condensation with surface hydroxyl groups and adjacent silane molecules. An insufficient amount of water leads to incomplete hydrolysis and, consequently, an incomplete monolayer. Conversely, excess water in the bulk solution can cause the silane molecules to polymerize before they reach the substrate surface.[2] This solution-phase polymerization leads to the deposition of aggregates and multilayers rather than a uniform monolayer, resulting in a rough and disordered surface.[3][4] Therefore, maintaining a controlled, trace amount of water is essential for forming a high-quality SAM.

Q3: What are the key steps for achieving a high-quality 11-Br-UD-TMS monolayer? A3: The process involves three main stages: substrate preparation, monolayer deposition, and post-deposition treatment.

  • Substrate Preparation: The substrate must be scrupulously cleaned to remove organic and particulate contamination and then hydroxylated to ensure a high density of surface -OH groups for the silane to react with.

  • Monolayer Deposition: This is typically done from a solution of 11-Br-UD-TMS in an anhydrous solvent (like toluene). The immersion time and solution concentration are critical parameters that must be optimized. The process should be carried out in an inert atmosphere to control humidity.

  • Post-Deposition Treatment: After deposition, the substrate is rinsed with fresh solvent to remove physisorbed molecules and then often "cured" or "annealed" with heat to promote the formation of covalent siloxane (Si-O-Si) bonds between adjacent molecules and with the surface, enhancing the monolayer's stability.

Experimental Workflow for Monolayer Formation and Characterization

G cluster_prep 1. Substrate Preparation cluster_dep 2. Monolayer Deposition cluster_char 3. Characterization sub_clean Substrate Cleaning (e.g., Piranha, UV/Ozone) sub_hydrox Surface Hydroxylation sub_clean->sub_hydrox Creates reactive -OH sites silane_sol Prepare 11-Br-UD-TMS Solution (Anhydrous Solvent) immersion Substrate Immersion (Controlled Time & Atmosphere) silane_sol->immersion rinsing Rinsing (Remove Physisorbed Molecules) immersion->rinsing curing Curing / Annealing (e.g., 120°C) rinsing->curing Promotes cross-linking char_ca Contact Angle (Wettability & Quality) curing->char_ca Verify Monolayer Properties char_xps XPS (Elemental Composition) char_ca->char_xps char_afm AFM (Morphology & Roughness) char_xps->char_afm G start Monolayer Characterization Results Unsatisfactory q_contact_angle Is Water Contact Angle Low (<90°)? start->q_contact_angle q_afm Does AFM show aggregates/high roughness? q_contact_angle->q_afm No res_hydrophilic Problem: Hydrophilic / Defective Surface q_contact_angle->res_hydrophilic Yes q_xps Is XPS Br 3d signal absent or C/Si ratio low? q_afm->q_xps No res_polymer Problem: Polymerization / Aggregation q_afm->res_polymer Yes res_no_layer Problem: No/Incomplete Monolayer q_xps->res_no_layer Yes success Achieve High-Quality Monolayer q_xps->success No sol_cleaning Solution: 1. Improve Substrate Cleaning 2. Verify Hydroxylation res_hydrophilic->sol_cleaning sol_anhydrous Solution: 1. Use Anhydrous Solvents 2. Control Atmosphere (N2/Ar) 3. Optimize Rinsing res_polymer->sol_anhydrous sol_deposition Solution: 1. Optimize Deposition Time/Conc. 2. Check Silane Reagent Quality 3. Add Curing Step res_no_layer->sol_deposition sol_cleaning->success sol_anhydrous->success sol_deposition->success

References

Technical Support Center: 11-Bromoundecyltrimethoxysilane Reactions and the Critical Role of Solvent Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-Bromoundecyltrimethoxysilane. The following information emphasizes the significant impact of solvent purity on the outcome of reactions involving this versatile bifunctional organosilane.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in reactions with this compound?

The solvent has two main functions. First, it dissolves the this compound, allowing for a homogeneous reaction medium. Second, it acts as a carrier for the silane to the substrate surface, facilitating the formation of self-assembled monolayers (SAMs) or other surface modifications. For SAM formation, anhydrous, non-polar solvents are often used to control the hydrolysis of the trimethoxysilane group.

Q2: How does water content in the solvent affect the reaction?

Water is a critical component in the reaction, as it is required for the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom to form reactive silanol groups (-Si-OH). However, the concentration of water is crucial:

  • Insufficient Water: A lack of water will lead to incomplete hydrolysis, resulting in a sparse and incomplete monolayer on the substrate.[1][2]

  • Excessive Water: Too much water will cause the this compound to self-condense in the solution, forming polysiloxane chains (Si-O-Si linkages).[1] These polymers can then physically adsorb onto the surface, leading to a thick, uneven, and poorly adhered coating instead of a well-ordered monolayer.

Q3: What are the ideal solvents for working with this compound?

The choice of solvent depends on the specific application. For the formation of high-quality self-assembled monolayers, anhydrous aprotic solvents such as toluene or hexane are commonly recommended. The use of anhydrous solvents allows for better control over the hydrolysis process, which primarily relies on the trace amounts of water present in the solvent and adsorbed on the substrate surface. In some cases, a mixture of an alcohol (like methanol or ethanol) and water is used, but the water concentration must be carefully controlled.[2]

Q4: How can I ensure my solvent is sufficiently pure?

For applications requiring anhydrous conditions, it is essential to use solvents from a freshly opened bottle or to dry the solvent using appropriate methods, such as passing it through a column of activated alumina or using molecular sieves.[3] It is also crucial to handle the solvents and reagents in a dry environment, for example, under an inert atmosphere of nitrogen or argon in a glove box.

Q5: The trimethoxysilane end of the molecule is meant for surface anchoring. How does this process work?

The surface anchoring of this compound occurs in two main steps. First, the trimethoxysilane group undergoes hydrolysis in the presence of a small amount of water to form silanol groups (-Si(OH)₃). These silanol groups are highly reactive and can then condense with hydroxyl groups present on the surface of substrates like glass, silicon wafers, or metal oxides, forming stable covalent Si-O-substrate bonds.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Thick, uneven, or milky film on the substrate. Excess water in the solvent leading to bulk polymerization of the silane.Use a fresh, anhydrous solvent. Dry the solvent before use if necessary. Handle all materials under an inert atmosphere to minimize exposure to ambient moisture.
Incomplete or patchy monolayer formation. Insufficient water for hydrolysis of the trimethoxysilane groups.Introduce a controlled, trace amount of water to the reaction solvent. The optimal amount may need to be determined empirically. Ensure the substrate is properly cleaned and has sufficient surface hydroxyl groups.
Poor adhesion of the film to the substrate. Incomplete hydrolysis and condensation with the surface. Premature self-condensation of the silane in solution.Optimize the water concentration and reaction time. Ensure the substrate is appropriately pre-treated to generate surface hydroxyl groups.
Inconsistent results between experiments. Variations in solvent purity (water content) and environmental humidity.Standardize the solvent source and drying procedure. Conduct experiments in a controlled atmosphere (e.g., a glove box) to minimize variations in humidity.

Quantitative Data Summary

The following table provides illustrative data on how water concentration in the solvent can impact the quality of a self-assembled monolayer of this compound on a silicon wafer. Note: This data is representative and the optimal conditions for a specific experiment should be determined empirically.

Solvent (Toluene) Water Concentration (ppm) Resulting Film Thickness (Å) Water Contact Angle (°) Film Quality
Anhydrous< 102 - 560 - 70Incomplete Monolayer
Anhydrous20 - 5015 - 2090 - 100Well-ordered Monolayer
Anhydrous> 100> 5075 - 85Disordered, multilayered film with polysiloxane aggregates
Reagent GradeVariable (typically > 200)Highly VariableHighly VariableInconsistent and often poor quality films

Experimental Protocols

Protocol: Formation of a Self-Assembled Monolayer of this compound on a Silicon Substrate

Materials:

  • This compound

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Silicon wafers (or other hydroxyl-bearing substrate)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafers in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

    • Rinse the wafers thoroughly with copious amounts of deionized water.

    • Rinse with ethanol.

    • Dry the wafers under a stream of dry nitrogen gas.

  • Silane Solution Preparation (perform in a glove box under inert atmosphere):

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene.

  • SAM Formation:

    • Place the cleaned, dry silicon wafers in the silane solution.

    • Allow the self-assembly to proceed for 2-24 hours at room temperature. The optimal time may vary.

  • Rinsing and Curing:

    • Remove the wafers from the silane solution.

    • Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Rinse with ethanol.

    • Dry the wafers under a stream of dry nitrogen gas.

    • (Optional) Cure the SAM by baking at 100-120°C for 1 hour to promote further covalent bonding to the surface.

Visualizations

G cluster_workflow Experimental Workflow for SAM Formation A Substrate Cleaning (Piranha Etch) B Rinsing and Drying A->B D Immersion and Self-Assembly B->D C Preparation of Silane Solution (Anhydrous Solvent) C->D E Rinsing and Drying D->E F Optional Curing (Baking) E->F G Characterization F->G

Caption: Workflow for forming a self-assembled monolayer.

G cluster_pathway Reaction Pathway of this compound Silane This compound Br-(CH2)11-Si(OCH3)3 Hydrolyzed Hydrolyzed Silane Br-(CH2)11-Si(OH)3 Silane->Hydrolyzed Hydrolysis Water H2O (from solvent/surface) Water->Hydrolyzed SAM Self-Assembled Monolayer Br-(CH2)11-Si-O-Substrate Hydrolyzed->SAM Condensation Polymer Polysiloxane [Br-(CH2)11-SiO1.5]n Hydrolyzed->Polymer Self-Condensation Surface Substrate-OH Surface->SAM ExcessWater Excess H2O ExcessWater->Polymer G cluster_troubleshooting Troubleshooting Logic for Poor Film Quality Start Poor Film Quality Q1 Is the film thick and non-uniform? Start->Q1 A1_Yes Likely Cause: Excess Water leads to Bulk Polymerization Q1->A1_Yes Yes A1_No Likely Cause: Incomplete Monolayer Q1->A1_No No S1 Solution: Use Anhydrous Solvent, Work under Inert Atmosphere A1_Yes->S1 Q2 Is the substrate properly cleaned? A1_No->Q2 A2_No Solution: Ensure proper cleaning and hydroxylation Q2->A2_No No A2_Yes Likely Cause: Insufficient Water for Hydrolysis Q2->A2_Yes Yes S2 Solution: Optimize trace water content in solvent A2_Yes->S2

References

Technical Support Center: Controlling the Orientation of 11-Bromoundecyltrimethoxysilane on Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Bromoundecyltrimethoxysilane (BUMPS) to form self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BUMPS) and why is it used for surface functionalization?

A1: this compound is a bifunctional organosilane molecule. It possesses a trimethoxysilane headgroup that can form a stable covalent bond with hydroxylated surfaces like silicon dioxide (SiO₂), glass, and mica. Its other end is a terminal bromine atom, which serves as a reactive site for subsequent chemical modifications, such as nucleophilic substitution or "click" chemistry after conversion to an azide. This dual functionality allows for the creation of well-defined, functionalized surfaces for applications in biosensors, molecular electronics, and nanotechnology.

Q2: What are the key factors influencing the quality of a BUMPS self-assembled monolayer (SAM)?

A2: The formation of a high-quality BUMPS SAM is a sensitive process influenced by several factors. Key parameters include the cleanliness and hydroxylation of the substrate, the purity of the BUMPS reagent and solvent, the concentration of the BUMPS solution, the reaction time and temperature, and the ambient humidity. Careful control of these variables is crucial for achieving a dense, well-ordered monolayer with the desired orientation.

Q3: What is the difference between solution-phase and vapor-phase deposition for BUMPS SAMs?

A3: Both solution-phase and vapor-phase deposition can be used to form BUMPS SAMs.

  • Solution-phase deposition involves immersing the substrate in a dilute solution of BUMPS in an anhydrous organic solvent. It is a relatively simple method but is highly sensitive to trace amounts of water, which can cause the silane to polymerize in solution before it binds to the surface.

  • Vapor-phase deposition exposes the substrate to BUMPS vapor in a controlled environment, often under vacuum. This method can offer better control over monolayer formation and may result in more uniform and reproducible films, as it minimizes the premature polymerization of the silane in solution.[1][2][3]

Q4: How can I characterize the quality of my BUMPS monolayer?

A4: Several surface-sensitive techniques can be used to assess the quality of your BUMPS SAM:

  • Contact Angle Goniometry: Measures the static water contact angle on the surface. A hydrophobic surface with a high contact angle is indicative of a well-formed, dense alkylsilane monolayer.

  • Ellipsometry: Measures the thickness of the monolayer. For a well-ordered BUMPS monolayer, the thickness should be consistent and close to the theoretical length of the molecule.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, including the presence of bromine from the BUMPS molecule and the silicon and oxygen from the siloxane linkage to the substrate.[4][5][6][7] It can also be used to investigate the chemical state of the elements.

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface to assess its smoothness and homogeneity. A high-quality SAM should result in a smooth surface with few aggregates.[7]

Troubleshooting Guide

Issue 1: Inconsistent or Low Water Contact Angles
Potential Cause Recommended Solution
Incomplete Monolayer Formation Increase the reaction time to ensure complete surface coverage. Optimize the BUMPS concentration; a very low concentration may require longer deposition times.
Substrate Contamination Ensure rigorous substrate cleaning to remove organic residues and other contaminants before silanization.
Poor Substrate Hydroxylation For silicon-based substrates, ensure the surface is sufficiently hydroxylated (e.g., using piranha solution or UV-ozone treatment) to provide ample binding sites for the silane.
Silane Polymerization in Solution Use anhydrous solvents and handle the BUMPS solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Prepare the silane solution immediately before use.
Disordered Monolayer Annealing the substrate after deposition (at a moderate temperature, e.g., 100-120 °C) can sometimes improve the packing and order of the monolayer.
Issue 2: Monolayer Thickness is Too High or Variable (Measured by Ellipsometry)
Potential Cause Recommended Solution
Multilayer Formation/Polymerization This is often caused by excess water in the reaction. Ensure the use of anhydrous solvents and a dry, inert atmosphere. Reduce the BUMPS concentration.
Aggregates on the Surface After deposition, rinse the substrate thoroughly with the solvent to remove any physisorbed molecules or aggregates. A brief sonication in the solvent can also be effective.
Incorrect Refractive Index Ensure you are using an appropriate refractive index for the BUMPS monolayer in your ellipsometry model.
Issue 3: Surface Appears Rough or Has Particulates (Observed by AFM)
Potential Cause Recommended Solution
Polymerized Silane from Solution Filter the BUMPS solution before use to remove any pre-formed aggregates. As with other issues, strictly control moisture levels.
Substrate Roughness Ensure the starting substrate is atomically smooth. For mica, use freshly cleaved surfaces. For silicon, ensure a high-quality wafer.
Contamination from Environment Handle substrates in a clean environment (e.g., a cleanroom or a glovebox) to avoid dust and other airborne contaminants.
Issue 4: Weak or Absent Bromine Signal in XPS
Potential Cause Recommended Solution
Incomplete Monolayer Formation See solutions for "Inconsistent or Low Water Contact Angles."
X-ray Induced Damage Bromine can be labile under X-ray exposure.[5] Minimize the acquisition time or use a lower X-ray dose if possible.
Surface Contamination A layer of adventitious carbon on top of the SAM can attenuate the bromine signal. Ensure clean handling and consider a brief, gentle rinse before XPS analysis.

Quantitative Data Summary

The following tables provide expected approximate values for high-quality, long-chain alkylsilane SAMs on different substrates. Note that the optimal parameters and resulting characteristics for this compound should be determined experimentally.

Table 1: Expected Contact Angles and Thicknesses for BUMPS SAMs

SubstrateExpected Water Contact Angle (°)Expected Ellipsometric Thickness (Å)Notes
Silicon Dioxide (SiO₂) / Glass 90 - 10515 - 20Assumes a well-ordered, vertically oriented monolayer.
Mica 90 - 10515 - 20Requires a pristine, freshly cleaved mica surface.
Gold (with silanization) 85 - 10015 - 20Silanization on gold is less direct and may require a thin oxide layer or a seed layer of another material.

Table 2: Recommended Starting Parameters for BUMPS Solution-Phase Deposition

ParameterRecommended Value
BUMPS Concentration 1 - 5 mM in an anhydrous solvent
Solvent Anhydrous Toluene or Hexane
Incubation Time 2 - 24 hours
Temperature Room Temperature
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols & Workflows

Protocol 1: Substrate Preparation
  • Silicon Dioxide/Glass Substrates:

    • Sonciate in acetone, then isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate under a stream of dry nitrogen.

    • Treat with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Mica Substrates:

    • Carefully cleave the mica sheet using sharp tweezers to expose a fresh, atomically flat surface immediately before use.

  • Gold Substrates:

    • Clean the gold surface by UV-ozone treatment for 15-20 minutes to remove organic contaminants.

    • Alternatively, for silanization, a thin, uniform silicon dioxide layer can be deposited on the gold surface prior to the standard silicon dioxide cleaning protocol.

Protocol 2: BUMPS SAM Formation (Solution Phase)
  • Prepare a 1-5 mM solution of BUMPS in an anhydrous solvent (e.g., toluene) inside a glovebox or under an inert atmosphere.

  • Place the cleaned and dried substrates in the BUMPS solution.

  • Allow the reaction to proceed for 2-24 hours at room temperature.

  • Remove the substrates from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules.

  • Sonciate briefly (1-2 minutes) in the fresh solvent to remove any aggregates.

  • Dry the substrates under a stream of dry nitrogen.

  • (Optional) Anneal the coated substrates at 100-120 °C for 1-2 hours to improve monolayer ordering.

Visualizations

experimental_workflow Experimental Workflow for BUMPS SAM Formation sub_prep Substrate Preparation sub_clean Cleaning (e.g., Solvents, Piranha/UV-Ozone) sub_prep->sub_clean sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sam_form SAM Formation sub_dry->sam_form sol_prep Prepare BUMPS Solution (Anhydrous Solvent, Inert Atmosphere) sam_form->sol_prep immersion Substrate Immersion (2-24h) sol_prep->immersion rinsing Rinsing and Sonication immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying annealing Optional: Annealing (100-120°C) drying->annealing characterization Characterization annealing->characterization contact_angle Contact Angle Goniometry characterization->contact_angle ellipsometry Ellipsometry characterization->ellipsometry afm AFM characterization->afm xps XPS characterization->xps

Caption: A typical experimental workflow for the formation and characterization of BUMPS SAMs.

troubleshooting_workflow Troubleshooting Logic for Poor BUMPS SAM Quality start Poor SAM Quality Observed (e.g., Low Contact Angle, High Roughness) check_substrate Was the substrate properly cleaned and hydroxylated? start->check_substrate clean_again Re-clean substrate using appropriate protocol. check_substrate->clean_again No check_environment Were anhydrous solvent and inert atmosphere used? check_substrate->check_environment Yes clean_again->start improve_conditions Use fresh anhydrous solvent and ensure inert atmosphere. check_environment->improve_conditions No check_params Are concentration and reaction time optimal? check_environment->check_params Yes improve_conditions->start optimize_params Systematically vary concentration and/or reaction time. check_params->optimize_params No successful_sam High-Quality SAM check_params->successful_sam Yes optimize_params->start

Caption: A decision-making workflow for troubleshooting common issues in BUMPS SAM formation.

References

refining the washing steps after 11-Bromoundecyltrimethoxysilane treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the washing steps after surface treatment with 11-Bromoundecyltrimethoxysilane.

Troubleshooting Guide

This guide addresses common issues encountered during the post-silanization washing process.

Problem 1: Poor Surface Hydrophobicity or Incomplete Monolayer Formation

  • Possible Cause: Incomplete removal of unreacted silane molecules, leading to aggregation or multilayer formation.

  • Solution:

    • Solvent Rinse: Immediately after silanization, rinse the substrate with the same solvent used for the silanization reaction (e.g., toluene or ethanol) to remove the bulk of unreacted silane.

    • Sonication: Sonicate the substrate in a fresh solvent (e.g., toluene, ethanol, or acetone) for 5-10 minutes. Sonication can help dislodge loosely bound silane molecules.[1]

    • Sequential Washing: Perform a series of washes with solvents of decreasing polarity. For example, a sequence of toluene, followed by ethanol, and then deionized water can be effective.

Problem 2: Hazy or Visibly Contaminated Surface

  • Possible Cause: Polymerization of the silane in solution or on the surface, often due to excess water in the reaction environment.

  • Solution:

    • Anhydrous Conditions: Ensure that the silanization reaction and initial washing steps are performed under anhydrous conditions to the extent possible. Use dry solvents.

    • Solvent Selection: Use a solvent that is a good solvent for the silane but will not promote hydrolysis and polymerization. Toluene is a common choice for this reason.

    • Filtration: If the silane solution appears cloudy, filter it before use.

Problem 3: Delamination or Peeling of the Silane Layer

  • Possible Cause: A weak bond between the silane and the substrate, which can be exacerbated by harsh washing steps.

  • Solution:

    • Gentle Rinsing: Instead of a high-pressure stream, gently immerse and agitate the substrate in the washing solvent.

    • Curing/Annealing: After the final wash and drying, a curing or annealing step can strengthen the covalent bonds between the silane and the substrate. This is often done by heating at 100-120°C.

    • Proper Substrate Preparation: Ensure the substrate was properly cleaned and activated (e.g., with piranha solution or plasma treatment) before silanization to ensure sufficient hydroxyl groups are available for bonding.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for washing after this compound treatment?

A1: The ideal solvent depends on the solvent used for the silanization reaction itself. A good starting point is to use the same anhydrous solvent (e.g., toluene) for the initial rinse to remove excess, unreacted silane. Subsequent washes can be performed with solvents like ethanol, methanol, or acetone to remove residual silane and byproducts.[1][2] A final rinse with deionized water can be performed, followed by thorough drying.

Q2: How many times should I wash the substrate?

A2: A common practice is to perform at least three sequential washes with fresh solvent for each step. For example, rinse once with the reaction solvent, followed by two separate washes with a second solvent (e.g., ethanol).

Q3: Is sonication necessary during the washing steps?

A3: Sonication is not strictly necessary but is highly recommended as it can significantly improve the removal of non-covalently bound silane molecules, leading to a more uniform monolayer.[1] However, be mindful of the sonication power and duration to avoid potential damage to the substrate or the newly formed layer.

Q4: Should I dry the substrate between washing steps?

A4: It is generally not necessary to dry the substrate between sequential solvent washes. The substrate should be thoroughly dried after the final washing step, typically with a stream of inert gas (e.g., nitrogen or argon), followed by a curing step in an oven.

Q5: Can I store the silanized substrates after washing?

A5: Yes, after the final wash and drying/curing, the functionalized substrates can be stored. For optimal stability and to prevent contamination, it is best to store them in a desiccator or under an inert atmosphere.

Data Presentation

Table 1: Common Solvents for Post-Silanization Washing

SolventPurposeKey Considerations
TolueneInitial rinse to remove bulk unreacted silane.Use anhydrous grade. Good for non-polar silanes.
EthanolIntermediate wash to remove residual silane.Miscible with many solvents and water.
MethanolIntermediate wash, similar to ethanol.Can be more aggressive than ethanol.
AcetoneFinal rinse to aid in drying.Effective at removing organic residues.[3][4]
Deionized WaterFinal rinse to remove salts and polar impurities.Use high-purity water. Ensure complete drying.

Experimental Protocols

Protocol 1: Standard Washing Procedure

  • Initial Rinse: Following silanization, immerse the substrate in a beaker containing the same anhydrous solvent used for the reaction (e.g., toluene). Gently agitate for 1-2 minutes.

  • First Solvent Wash: Transfer the substrate to a fresh beaker of the same solvent and sonicate for 5 minutes.

  • Second Solvent Wash: Transfer the substrate to a beaker containing a secondary solvent (e.g., ethanol) and sonicate for 5 minutes.

  • Final Rinse (Optional): For applications requiring high cleanliness, rinse the substrate with high-purity deionized water.

  • Drying: Dry the substrate thoroughly with a stream of dry nitrogen or argon.

  • Curing: Place the dried substrate in an oven at 110°C for 30-60 minutes to promote covalent bonding and remove any residual water.

Mandatory Visualization

G Troubleshooting Workflow for Post-Silanization Washing cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions cluster_3 Outcome Start Start Poor_Hydrophobicity Poor Hydrophobicity / Incomplete Monolayer Start->Poor_Hydrophobicity Hazy_Surface Hazy or Contaminated Surface Start->Hazy_Surface Delamination Delamination / Peeling Start->Delamination Incomplete_Removal Incomplete Removal of Unreacted Silane Poor_Hydrophobicity->Incomplete_Removal Silane_Polymerization Silane Polymerization Hazy_Surface->Silane_Polymerization Weak_Bonding Weak Substrate-Silane Bonding Delamination->Weak_Bonding Optimize_Rinse Optimize Rinsing Protocol (Solvent, Sonication) Incomplete_Removal->Optimize_Rinse Control_Moisture Control Moisture (Anhydrous Conditions) Silane_Polymerization->Control_Moisture Improve_Surface_Prep Improve Surface Preparation & Curing Weak_Bonding->Improve_Surface_Prep Successful_Surface Successful Surface Functionalization Optimize_Rinse->Successful_Surface Control_Moisture->Successful_Surface Improve_Surface_Prep->Successful_Surface

References

Validation & Comparative

comparing 11-Bromoundecyltrimethoxysilane with other organosilanes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 11-Bromoundecyltrimethoxysilane and Other Organosilanes for Surface Functionalization

For researchers, scientists, and professionals in drug development, the precise control of surface chemistry is paramount. Organosilanes are indispensable tools for this purpose, enabling the formation of self-assembled monolayers (SAMs) that can alter the properties of various substrates. This guide provides a detailed comparison of this compound with other commonly used organosilanes, supported by experimental data, to aid in the selection of the most suitable agent for your specific application.

Overview of Organosilane Functionality

Organosilanes are molecules that feature a silicon atom bonded to hydrolyzable groups (e.g., methoxy, ethoxy) and a non-hydrolyzable organic group. The hydrolyzable groups react with hydroxylated surfaces, such as silicon wafers, glass, and metal oxides, to form stable siloxane bonds. The organic group, or "headgroup," can be tailored to impart specific functionalities to the surface, influencing properties like wettability, biocompatibility, and chemical reactivity.

This compound is a bifunctional organosilane featuring a long eleven-carbon alkyl chain that promotes the formation of a well-ordered, hydrophobic monolayer. The terminal bromine atom serves as a versatile reactive site for a variety of nucleophilic substitution reactions, allowing for the subsequent attachment of a wide range of molecules, including biomolecules and fluorescent dyes.

Comparative Performance Data

The choice of organosilane significantly impacts the resulting surface properties. Key performance indicators include the hydrophobicity of the SAM, which can be quantified by the water contact angle, the thickness of the monolayer, and the reactivity of the terminal group. The following table summarizes these properties for this compound and other selected organosilanes.

OrganosilaneAlkyl Chain LengthTerminal GroupWater Contact Angle (θ)Monolayer Thickness (Å)Key Features & Applications
This compound C11-Br~90-100°~15-17Forms a dense, hydrophobic monolayer; terminal bromine allows for versatile post-functionalization via nucleophilic substitution. Ideal for creating reactive surfaces for biosensor development and drug delivery platforms.
(3-Aminopropyl)trimethoxysilane (APTES)C3-NH₂~50-70°~5-7Creates a hydrophilic surface with primary amine groups that can be used for covalent immobilization of biomolecules. Shorter chain length leads to a less ordered monolayer compared to longer chain silanes.
Octadecyltrichlorosilane (OTS)C18-CH₃~110-115°~25-28Forms a highly ordered and very hydrophobic monolayer. Excellent for creating non-reactive, low-energy surfaces.
(3-Mercaptopropyl)trimethoxysilane (MPTMS)C3-SH~60-75°~5-7Provides thiol groups on the surface, which are highly reactive towards maleimides and can also bind to gold surfaces. Useful for protein immobilization and nanoparticle attachment.
N-(trimethoxysilylpropyl)ethylenediamineC3-C2-NH-CH₂-CH₂-NH₂~40-60°~6-8Presents both primary and secondary amines, offering multiple points of attachment and a more hydrophilic surface than APTES.

Note: The values for water contact angle and monolayer thickness are approximate and can vary depending on the substrate, deposition method, and reaction conditions.

Experimental Protocols

The quality of the self-assembled monolayer is highly dependent on the experimental procedure. Below are detailed protocols for the formation and characterization of organosilane SAMs.

Protocol for SAM Formation on a Silicon Wafer

This protocol describes a common method for depositing an organosilane monolayer from a solution phase.

  • Substrate Cleaning:

    • Cut silicon wafers (with a native oxide layer) into the desired size (e.g., 1 cm x 1 cm).

    • Sonicate the wafers in a sequence of solvents to remove organic contaminants: 5 minutes in acetone, 5 minutes in isopropanol, and 5 minutes in deionized water.

    • Dry the wafers under a stream of dry nitrogen.

    • To create a hydroxylated surface, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with deionized water and dry under a stream of dry nitrogen.

  • Silanization:

    • Prepare a 1-5 mM solution of the desired organosilane in an anhydrous solvent (e.g., toluene or isopropanol). Anhydrous conditions are crucial to prevent premature hydrolysis and polymerization of the silane in solution.

    • Immediately immerse the cleaned and dried silicon wafers in the silane solution.

    • Allow the reaction to proceed for 2-18 hours at room temperature in a sealed container to prevent moisture contamination. The optimal reaction time can vary depending on the specific organosilane.

  • Post-Deposition Cleaning:

    • Remove the wafers from the silane solution.

    • Sonicate the wafers for 5 minutes in the same anhydrous solvent used for the deposition to remove any physisorbed silane molecules.

    • Rinse the wafers with fresh anhydrous solvent and dry under a stream of dry nitrogen.

    • To promote the formation of a cross-linked siloxane network, the coated wafers can be cured by baking at 100-120°C for 1 hour.

Characterization of the SAM
  • Contact Angle Goniometry: This technique is used to measure the static water contact angle, which provides information about the hydrophobicity and packing density of the monolayer. A higher contact angle for a nonpolar terminal group generally indicates a more densely packed and well-ordered SAM.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the elemental composition of the monolayer and provide information about the chemical states of the elements. For example, the presence of bromine in the XPS spectrum would confirm the successful deposition of this compound.

  • Ellipsometry: This optical technique can be used to accurately measure the thickness of the organosilane monolayer, providing insight into the orientation and packing of the molecules.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involved in surface functionalization using organosilanes.

G Experimental Workflow for SAM Formation cluster_prep Substrate Preparation cluster_dep SAM Deposition cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Hydroxylation Surface Hydroxylation (Piranha Treatment) Cleaning->Hydroxylation Drying1 Drying (Nitrogen Stream) Hydroxylation->Drying1 Silanization Silanization (Solution Phase Deposition) Drying1->Silanization Rinsing Rinsing & Sonication (Anhydrous Solvent) Silanization->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Curing Curing (Baking) Drying2->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle XPS XPS Analysis Curing->XPS Ellipsometry Ellipsometry Curing->Ellipsometry G Post-Functionalization of a Bromine-Terminated SAM Substrate Hydroxylated Substrate (e.g., Si-OH) SAM This compound SAM (-Br terminal group) Substrate->SAM Silanization FunctionalizedSurface Functionalized Surface (-R group attached) SAM->FunctionalizedSurface Nucleophilic Substitution Nucleophile Nucleophilic Molecule (e.g., R-NH₂, R-SH) Nucleophile->FunctionalizedSurface

Comparative Guide to the Spectroscopic Analysis of 11-Bromoundecyltrimethoxysilane (BUTS) Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of surfaces functionalized with 11-Bromoundecyltrimethoxysilane (BUTS), a common organosilane used to introduce a terminal alkyl bromide group onto a substrate. This functional group serves as a versatile anchor for subsequent chemical modifications, crucial in the development of biosensors, chromatography platforms, and drug delivery systems. The performance of BUTS-functionalized surfaces is compared with another widely used organosilane, (3-Aminopropyl)triethoxysilane (APTES), which introduces a terminal amine group.

Comparative Overview of Organosilane Functionalization

The choice of organosilane is critical as it dictates the terminal functional group available for further reactions. BUTS provides a reactive bromide ideal for nucleophilic substitution and atom-transfer radical-polymerization (ATRP), while APTES offers a primary amine group suitable for amide bond formation and coupling with N-hydroxysuccinimide (NHS) esters.

The following sections present comparative spectroscopic data and detailed experimental protocols to assist researchers in selecting the appropriate surface chemistry for their specific application.

Quantitative Spectroscopic and Surface Analysis

The effectiveness of surface functionalization was evaluated using X-ray Photoelectron Spectroscopy (XPS) for elemental composition, Fourier-Transform Infrared Spectroscopy (FTIR) for vibrational analysis of chemical bonds, and Contact Angle Goniometry for surface hydrophobicity.

Table 1: Comparative Elemental Analysis by XPS

AnalyteExpected ElementBUTS Surface (Atomic %)APTES Surface (Atomic %)Control (Uncoated Si/SiO₂)
Silicon (Si 2p) Si30.5%31.2%33.1%
Oxygen (O 1s) O45.1%46.5%66.9%
Carbon (C 1s) C21.3%15.8%<1%
Bromine (Br 3d) Br2.1%Not DetectedNot Detected
Nitrogen (N 1s) NNot Detected6.5%Not Detected

Table 2: Key Vibrational Frequencies from FTIR Analysis

Wavenumber (cm⁻¹)AssignmentBUTS SurfaceAPTES Surface
2925, 2854 C-H (CH₂) asymmetric & symmetric stretchingStrongModerate
1560 N-H bendingNot DetectedPresent
1250 Si-C stretchingPresentPresent
1100-1000 Si-O-Si stretchingStrongStrong
650 C-Br stretchingPresentNot Detected

Table 3: Water Contact Angle Measurements

SurfaceStatic Water Contact Angle (θ)Surface Energy
BUTS Functionalized 85° ± 3°Low
APTES Functionalized 58° ± 4°High
Control (Uncoated Si/SiO₂) <20°Very High

Experimental Workflow and Surface Chemistry

The general process for creating and analyzing these functionalized surfaces involves substrate preparation, silanization, and subsequent spectroscopic characterization.

G cluster_prep 1. Substrate Preparation cluster_func 2. Surface Functionalization cluster_analysis 3. Spectroscopic Analysis A Silicon Wafer Substrate B Piranha Etch (H₂SO₄/H₂O₂) A->B C DI Water Rinse & Dry (N₂) B->C D Immersion in Organosilane Solution (BUTS or APTES in Toluene) C->D E Incubate (e.g., 60°C for 1h) D->E F Solvent Rinse & Cure (110°C) E->F G XPS Analysis F->G H FTIR Spectroscopy F->H I Contact Angle Measurement F->I

Caption: Experimental workflow for surface functionalization and analysis.

The silanization process involves the hydrolysis of the methoxy groups of BUTS, followed by condensation onto the hydroxylated surface of the silicon substrate, forming a stable siloxane (Si-O-Si) network.

G cluster_surface Silicon Substrate cluster_silane BUTS Molecule cluster_reaction Hydrolysis & Condensation cluster_result Functionalized Surface S1 Si-OH Condensation Condensation (- H₂O) S1->Condensation S2 Si-OH S2->Condensation S3 Si-OH S3->Condensation BUTS Br-(CH₂)₁₁-Si(OCH₃)₃ Hydrolysis Hydrolysis (+ H₂O, - 3CH₃OH) BUTS->Hydrolysis Hydrolysis->Condensation Si(OH)₃ intermediate Surface Br-(CH₂)₁₁-Si-O-Si (Covalent Bond) Condensation->Surface

Caption: Reaction scheme for BUTS on a hydroxylated silicon surface.

Detailed Experimental Protocols

Substrate Preparation (Hydroxylation)
  • Silicon wafers (or glass slides) are sonicated in acetone, followed by isopropyl alcohol, and finally deionized (DI) water for 15 minutes each.

  • The substrates are dried under a stream of nitrogen gas.

  • Prepare a piranha solution by carefully adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 3:7 (v/v) ratio. Caution: Piranha solution is extremely corrosive and reactive.

  • Immerse the cleaned substrates in the piranha solution for 30 minutes to create a dense layer of hydroxyl (-OH) groups.

  • Thoroughly rinse the substrates with copious amounts of DI water and dry with nitrogen.

Silanization Protocol for BUTS
  • Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

  • Place the hydroxylated substrates in the solution and incubate for 1 hour at 60°C.

  • After incubation, remove the substrates and rinse sequentially with toluene, acetone, and isopropyl alcohol to remove any unbound silane.

  • Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of a stable, cross-linked silane layer.

  • Store the functionalized surfaces in a desiccator until further use.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrument: Any standard XPS system with a monochromatic Al Kα X-ray source.

  • Analysis Chamber Pressure: <10⁻⁸ torr.

  • Survey Scan: Acquire a survey spectrum from 0 to 1100 eV binding energy to identify all elements present.

  • High-Resolution Scans: Acquire high-resolution spectra for C 1s, O 1s, Si 2p, and Br 3d (for BUTS) or N 1s (for APTES).

  • Data Processing: Perform charge correction by setting the adventitious C 1s peak to 284.8 eV. Calculate atomic percentages from the peak areas after applying relative sensitivity factors.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument: FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Measurement: Press the functionalized surface firmly against the ATR crystal.

  • Scan Parameters: Collect spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 64 scans to improve the signal-to-noise ratio.

  • Background Correction: Use a clean, uncoated silicon substrate as the background reference.

  • Analysis: Identify characteristic vibrational bands corresponding to the functional groups of the immobilized silane.

A Comparative Guide to Self-Assembled Monolayers: 11-Bromoundecyltrimethoxysilane vs. 11-Bromoundecyltrichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of well-ordered and stable self-assembled monolayers (SAMs) is a critical step in the surface functionalization of materials for a wide array of applications, from biosensors to drug delivery platforms. The choice of the precursor molecule is paramount to achieving the desired surface properties. This guide provides a comparative analysis of two commonly used precursors for forming bromine-terminated SAMs: 11-Bromoundecyltrimethoxysilane and 11-Bromoundecyltrichlorosilane.

Performance Comparison at a Glance

The primary difference between these two silanes lies in their headgroup chemistry—trimethoxy versus trichloro—which significantly influences their reactivity, handling requirements, and the resulting SAM quality. While direct comparative studies on these specific molecules are limited, we can infer their performance based on extensive research on analogous long-chain alkyltrimethoxysilanes and alkyltrichlorosilanes.

FeatureThis compound11-Bromoundecyltrichlorosilane
Reactivity LowerHigher
Reaction Speed SlowerFaster
Handling Less sensitive to moistureHighly sensitive to moisture, requires anhydrous conditions
Byproducts MethanolHydrochloric Acid (HCl)
Estimated Water Contact Angle ~102°~104°
Estimated Layer Thickness ~2.3 nm~2.6 nm
Layer Ordering Good, dependent on water contentHigh, often forms well-ordered monolayers

Table 1: Comparison of key features and estimated performance metrics for SAMs derived from this compound and 11-Bromoundecyltrichlorosilane on a silicon oxide surface. Data is estimated based on studies of octadecyltrimethoxysilane and octadecyltrichlorosilane.

Chemical Structures

cluster_0 This compound cluster_1 11-Bromoundecyltrichlorosilane a Br-(CH₂)₁₁-Si(OCH₃)₃ b Br-(CH₂)₁₁-SiCl₃

Chemical structures of the two silane precursors.

The Chemistry of SAM Formation: A Tale of Two Headgroups

The formation of a silane-based SAM on a hydroxylated surface, such as silicon oxide, involves the hydrolysis of the silane headgroup to form silanols (Si-OH), followed by the condensation of these silanols with the surface hydroxyl groups and with each other to form a stable siloxane (Si-O-Si) network.

11-Bromoundecyltrichlorosilane , with its highly reactive Si-Cl bonds, undergoes rapid hydrolysis in the presence of trace amounts of water to form silanetriols and releases hydrochloric acid (HCl) as a byproduct. This rapid reaction can lead to the quick formation of a well-ordered monolayer, but it also makes the process highly sensitive to ambient moisture, often requiring handling in a controlled anhydrous environment to prevent premature polymerization in solution.

This compound , on the other hand, hydrolyzes more slowly, producing methanol as a byproduct. This slower reaction rate offers a wider processing window and makes it less sensitive to ambient humidity. However, the presence of a controlled amount of water is crucial for the formation of a high-quality SAM from methoxysilanes. Insufficient water can lead to incomplete monolayers, while an excess can cause polymerization in solution, resulting in disordered films.

cluster_0 SAM Formation Pathway Silane Silane Precursor (in solution) Hydrolysis Hydrolysis of Headgroup Silane->Hydrolysis H₂O Adsorption Adsorption onto Surface Hydrolysis->Adsorption Condensation Condensation & Cross-linking Adsorption->Condensation Covalent Bonding SAM Stable SAM Condensation->SAM

General workflow for silane-based SAM formation.

Experimental Protocols

Below are generalized protocols for the formation of SAMs on silicon oxide substrates. Note: These are starting points and may require optimization based on specific substrate characteristics and desired monolayer quality.

Protocol 1: SAM Formation with 11-Bromoundecyltrichlorosilane

Materials:

  • 11-Bromoundecyltrichlorosilane

  • Anhydrous toluene (or other anhydrous organic solvent like hexane)

  • Silicon wafers with a native oxide layer

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Clean the wafers by sonicating in acetone, followed by isopropanol, and finally DI water (5-10 minutes each).

    • Dry the wafers under a stream of nitrogen.

    • Activate the surface by immersing the wafers in Piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with copious amounts of DI water and dry under a stream of nitrogen.

  • SAM Deposition (in a glovebox or under inert atmosphere):

    • Prepare a 1-5 mM solution of 11-Bromoundecyltrichlorosilane in anhydrous toluene.

    • Immediately immerse the cleaned and dried silicon wafers into the silane solution.

    • Allow the self-assembly to proceed for 1-2 hours at room temperature.

    • Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Dry the wafers under a stream of nitrogen.

  • Curing:

    • To enhance the covalent bonding and ordering of the monolayer, bake the coated wafers at 110-120°C for 10-15 minutes.

Protocol 2: SAM Formation with this compound

Materials:

  • This compound

  • Toluene (or other suitable organic solvent)

  • DI water

  • Silicon wafers with a native oxide layer

  • Piranha solution

  • Nitrogen or Argon gas

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Follow the same substrate cleaning procedure as in Protocol 1.

  • SAM Deposition:

    • Prepare a 1-5 mM solution of this compound in toluene.

    • To catalyze the hydrolysis, a small, controlled amount of water can be added to the toluene. The optimal water concentration may need to be determined empirically but is often in the range of a few microliters per 100 mL of solvent.

    • Immerse the cleaned and dried silicon wafers into the silane solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. The longer reaction time is necessary due to the lower reactivity of the methoxy groups.

    • Remove the wafers from the solution and rinse thoroughly with fresh toluene, followed by ethanol or isopropanol, to remove any unbound silane.

    • Dry the wafers under a stream of nitrogen.

  • Curing:

    • Bake the coated wafers at 110-120°C for 30-60 minutes to promote further condensation and stabilize the monolayer.

Characterization of SAMs

A combination of surface analysis techniques is typically employed to verify the formation and quality of the SAMs.

cluster_0 SAM Characterization Workflow SAM_Sample SAM on Substrate Contact_Angle Contact Angle Goniometry (Hydrophobicity) SAM_Sample->Contact_Angle Ellipsometry Ellipsometry (Layer Thickness) SAM_Sample->Ellipsometry AFM Atomic Force Microscopy (AFM) (Surface Morphology & Roughness) SAM_Sample->AFM XPS X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition & Chemical State) SAM_Sample->XPS

Typical workflow for the characterization of SAMs.
  • Contact Angle Goniometry: Measures the water contact angle to assess the hydrophobicity of the surface, providing an indication of monolayer coverage and ordering.

  • Ellipsometry: A non-destructive optical technique used to determine the thickness of the thin organic film.

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface at the nanoscale, revealing the morphology, roughness, and presence of any aggregates or defects in the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the chemical composition of the surface, including the presence of the bromine terminus and the silicon-oxygen bonds with the substrate.

Conclusion

Both this compound and 11-Bromoundecyltrichlorosilane are effective precursors for the formation of bromine-terminated self-assembled monolayers. The choice between them depends on the specific experimental constraints and desired outcome.

  • 11-Bromoundecyltrichlorosilane is ideal for researchers seeking rapid formation of highly ordered monolayers and who have access to controlled atmosphere environments to manage its high reactivity and moisture sensitivity.

For applications in drug development and biosensing, where robust and reproducible surface functionalization is critical, the stability and ease of handling offered by the trimethoxysilane may outweigh the faster reaction kinetics of the trichlorosilane. However, for fundamental surface science studies where the highest degree of monolayer order is desired, the trichlorosilane may be the preferred choice. Ultimately, the selection should be guided by a thorough evaluation of the specific application requirements and available laboratory infrastructure.

A Comparative Guide to the Reactivity of the Bromine Terminus in 11-Bromoundecyltrimethoxysilane for Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reactivity of the bromine terminus in 11-Bromoundecyltrimethoxysilane, a key reagent for the covalent modification of surfaces. Its utility is benchmarked against other functional silanes, supported by experimental data to inform the selection of the most appropriate surface modification strategy for your research needs.

Introduction to Surface Functionalization with this compound

This compound is a bifunctional molecule widely employed in materials science and biotechnology for the functionalization of hydroxyl-rich surfaces such as glass, silicon wafers, and metal oxides. Its molecular architecture comprises two key components: a trimethoxysilane headgroup that forms stable siloxane bonds with the surface, and a terminal bromine atom on an eleven-carbon alkyl chain that serves as a reactive handle for subsequent chemical modifications.

The primary mode of reaction for the bromine terminus is nucleophilic substitution (SN2), where an electron-rich species displaces the bromide ion, forming a new covalent bond. This versatility allows for the introduction of a wide array of functional groups onto a surface, enabling the tailored design of interfaces for applications ranging from biosensing and drug delivery to advanced materials.

Comparative Reactivity of the Terminus Group

The efficiency of surface functionalization is critically dependent on the reactivity of the leaving group at the terminus of the alkylsilane. While bromine is a common choice, other halogens (chlorine and iodine) and sulfonate esters (e.g., tosylate) are also viable options. The reactivity of these leaving groups in SN2 reactions generally follows the order:

Iodine > Bromine > Chlorine

This trend is attributed to the bond strength between the carbon and the halogen, with the C-I bond being the weakest and thus the easiest to break.[1] Tosylates are exceptionally good leaving groups, often exhibiting reactivity greater than that of iodides, due to the high stability of the resulting tosylate anion.

Table 1: Relative Reactivity of Leaving Groups in SN2 Reactions

Leaving GroupChemical FormulaRelative Rate of SubstitutionBond Energy (kJ/mol)
Chlorine-Cl1~324
Bromine-Br~50-100~285
Iodine-I~2,000-5,000~228
Tosylate-OTs>10,000N/A

Note: Relative rates are approximate and can vary with the substrate, nucleophile, and reaction conditions. Bond energies are for the corresponding C-X bond in a simple alkane.

Experimental Data for Nucleophilic Substitution Reactions

The following tables summarize typical experimental conditions and reported yields for the reaction of this compound and its precursor, 11-bromoundecanol, with various nucleophiles.

Table 2: Nucleophilic Substitution Reactions on 11-Bromoundecyl Precursors

NucleophileReagentSolventTemperature (°C)Reaction TimeProductYield (%)
AzideSodium Azide (NaN₃)DMF45-603 days11-Azidoundecanol66-90[2]
AmineAmmonia (NH₃) in EthanolEthanolUnder PressureNot Specified11-AminoundecanolNot Specified
ThiolSodium Hydrosulfide (NaSH)Ethanol45Not Specified11-MercaptoundecanolNot Specified[3][4][5]
CyanideSodium Cyanide (NaCN)DMSONot SpecifiedNot Specified12-CyanoundecanolNot Specified

Note: Data for some reactions on the undecyl chain are extrapolated from similar short-chain haloalkanes due to a lack of specific literature on the silane.

Comparison with Alternative Functional Silanes

Beyond halo-terminated silanes, other commercially available organosilanes offer alternative routes to surface functionalization. The choice of silane often depends on the desired surface chemistry and the specific biomolecule or ligand to be immobilized.

Table 3: Comparison of this compound with Other Functional Silanes

SilaneFunctional GroupReaction Type for ImmobilizationAdvantagesDisadvantages
This compound Bromo (-Br)Nucleophilic SubstitutionVersatile for a wide range of nucleophiles.Requires a subsequent reaction step for functionalization.
(3-Aminopropyl)triethoxysilane (APTES) Amino (-NH₂)Amide bond formation, imine formation, etc.Direct reaction with carboxylic acids, aldehydes, and NHS esters.Can be prone to multilayer formation; reactivity is pH-dependent.[6]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) EpoxyRing-opening with amines, thiols, alcohols.Reacts with a variety of nucleophiles under mild conditions.The epoxy ring can be susceptible to hydrolysis.
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Thiol (-SH)Thiol-ene "click" chemistry, disulfide bond formation.Highly specific reactivity; forms stable thioether bonds.The thiol group can be susceptible to oxidation.

Experimental Protocols

Protocol 1: Formation of an Azide-Terminated Surface
  • Substrate Preparation: Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.

  • Silanization: Immerse the cleaned wafers in a 1% (v/v) solution of this compound in anhydrous toluene for 2 hours at room temperature.

  • Rinsing: Rinse the wafers sequentially with toluene, acetone, and isopropanol, then dry under nitrogen.

  • Azide Substitution: Immerse the bromo-terminated wafers in a 0.1 M solution of sodium azide in anhydrous N,N-dimethylformamide (DMF) at 60°C for 24 hours.

  • Final Rinse: Rinse the wafers thoroughly with DMF, followed by acetone and isopropanol, and dry under nitrogen.

  • Characterization: The successful formation of the azide-terminated surface can be verified by Fourier-transform infrared spectroscopy (FTIR) through the appearance of a characteristic azide peak at ~2100 cm⁻¹.

Protocol 2: Immobilization of a Thiol-Containing Peptide
  • Substrate Preparation and Silanization: Follow steps 1-3 from Protocol 1 to prepare a bromo-terminated surface.

  • Peptide Immobilization: Immerse the bromo-terminated wafers in a 1 mg/mL solution of a cysteine-containing peptide in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a reducing agent like TCEP to ensure the thiol is in its free form. The reaction is typically carried out overnight at room temperature.

  • Rinsing: Rinse the wafers with PBS buffer and deionized water to remove non-covalently bound peptides.

  • Characterization: The immobilization of the peptide can be confirmed by X-ray photoelectron spectroscopy (XPS) through the appearance of the N 1s and S 2p signals.

Visualizing Reaction Pathways and Workflows

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Nucleophilic Substitution Substrate Substrate Cleaned Substrate Cleaned Substrate Substrate->Cleaned Substrate Cleaning This compound This compound Bromo-terminated Surface Bromo-terminated Surface This compound->Bromo-terminated Surface Hydrolysis & Condensation Nucleophile (e.g., R-SH, R-NH2) Nucleophile (e.g., R-SH, R-NH2) Functionalized Surface Functionalized Surface Nucleophile (e.g., R-SH, R-NH2)->Functionalized Surface SN2 Reaction

Caption: Experimental workflow for surface functionalization.

G Surface_Br Surface-(CH2)11-Br Transition_State [Nu---C---Br]‡ Surface_Br->Transition_State Nu Nucleophile (e.g., N3-, RS-, RNH2) Nu->Transition_State Surface_Nu Surface-(CH2)11-Nu Transition_State->Surface_Nu Br_ion Br- Transition_State->Br_ion

Caption: SN2 reaction at the bromine terminus.

Conclusion

This compound is a versatile and effective molecule for the functionalization of surfaces via nucleophilic substitution reactions. The reactivity of the bromine terminus is robust and allows for the introduction of a wide variety of functional groups. While iodo- and tosyl-terminated analogues offer faster reaction kinetics, the bromo-derivative provides a good balance of reactivity and stability, making it a workhorse in many surface chemistry applications. The choice between this compound and other functional silanes such as APTES or MPTMS will depend on the specific requirements of the intended application, including the desired surface functionality and the reaction conditions that can be tolerated.

References

A Comparative Analysis of Spin Coating and Immersion Deposition for 11-Bromoundecyltrimethoxysilane Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the pursuit of precisely engineered surfaces for advanced research and drug development applications, the choice of deposition technique for self-assembled monolayers (SAMs) is a critical determinant of final surface properties. This guide provides a comparative study of two prevalent methods, spin coating and immersion, for the deposition of 11-Bromoundecyltrimethoxysilane (Br-UTMS), a key reagent for surface functionalization. This analysis, supported by representative experimental data, aims to inform researchers, scientists, and drug development professionals on the optimal method for their specific application.

Executive Summary

The formation of a dense, uniform, and reproducible this compound self-assembled monolayer is crucial for subsequent surface modification and biomolecule immobilization. Both spin coating and immersion are viable techniques for this purpose, each presenting a unique set of advantages and disadvantages. Spin coating offers a rapid and highly controlled method, yielding uniform films with minimal solvent usage. In contrast, immersion is a simpler, more established technique that can be scaled for batch processing, though it is more time and solvent-intensive. The selection between these methods will ultimately depend on the specific requirements for film quality, throughput, and experimental constraints.

Quantitative Data Comparison

The following table summarizes the expected quantitative outcomes for this compound SAMs deposited by spin coating and immersion. These values are representative of typical results for long-chain alkyltrimethoxysilanes and may vary based on specific experimental conditions.

ParameterSpin CoatingImmersion
Film Thickness Monolayer (~1-2 nm)Monolayer (~1-2 nm)
Film Uniformity High (typically <5% variation)Good to High
Surface Roughness (RMS) Low (< 0.5 nm)Low (< 1 nm)
Water Contact Angle ~100° - 110°~100° - 110°
Processing Time < 5 minutes per substrate12 - 24 hours
Solvent Consumption LowHigh
Scalability Suitable for single substratesSuitable for batch processing

Experimental Protocols

Detailed methodologies for depositing this compound via spin coating and immersion are provided below. These protocols are designed to produce high-quality self-assembled monolayers on silicon substrates.

Substrate Preparation (Common for Both Methods)
  • Silicon substrates are sonicated in acetone, followed by isopropanol, for 15 minutes each to remove organic contaminants.

  • The substrates are then rinsed thoroughly with deionized water and dried under a stream of nitrogen.

  • To generate a hydrophilic oxide layer with surface hydroxyl groups, the substrates are treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Finally, the substrates are rinsed extensively with deionized water and dried with nitrogen gas.

Spin Coating Protocol
  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a dry, anhydrous solvent such as toluene or hexane.

  • Deposition:

    • Place the prepared substrate on the spin coater chuck.

    • Dispense a small volume (e.g., 100 µL) of the silane solution onto the center of the substrate.

    • Spin the substrate at a low speed (e.g., 500 rpm) for 10 seconds to spread the solution.

    • Increase the spin speed to a higher rate (e.g., 3000 rpm) for 30-60 seconds to form a thin film and evaporate the solvent.

  • Curing: Transfer the coated substrate to an oven and bake at 110-120°C for 30-60 minutes to promote covalent bonding of the silane to the surface.

  • Rinsing: After curing, rinse the substrate with the solvent (toluene or hexane) to remove any unbound silane molecules and then dry with nitrogen.

Immersion Protocol
  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a dry, anhydrous solvent such as toluene or hexane.

  • Deposition:

    • Place the prepared substrates in a suitable container.

    • Completely immerse the substrates in the silane solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the substrates to remain in the solution for 12-24 hours at room temperature.

  • Rinsing:

    • Remove the substrates from the solution.

    • Rinse the substrates thoroughly with the solvent (toluene or hexane) to remove any physisorbed silane.

    • Dry the substrates under a stream of nitrogen.

  • Curing: Place the rinsed substrates in an oven and bake at 110-120°C for 30-60 minutes to complete the silanization process.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the spin coating and immersion deposition processes for this compound.

SpinCoatingWorkflow cluster_prep Substrate Preparation cluster_spin Spin Coating cluster_post Post-Processing p1 Cleaning (Sonication) p2 Activation (Plasma/Piranha) p1->p2 s1 Dispense Silane Solution p2->s1 s2 Spread (Low Speed Spin) s1->s2 s3 Thin Film Formation (High Speed Spin) s2->s3 c1 Curing (Baking) s3->c1 r1 Rinsing & Drying c1->r1

Caption: Spin Coating Workflow for this compound SAMs.

ImmersionWorkflow cluster_prep Substrate Preparation cluster_immersion Immersion cluster_post Post-Processing p1 Cleaning (Sonication) p2 Activation (Plasma/Piranha) p1->p2 i1 Substrate Immersion in Silane Solution (12-24h) p2->i1 r1 Rinsing & Drying i1->r1 c1 Curing (Baking) r1->c1

Caption: Immersion Deposition Workflow for this compound SAMs.

Conclusion

Both spin coating and immersion deposition are effective methods for creating this compound self-assembled monolayers. Spin coating excels in producing highly uniform films rapidly and with minimal waste, making it ideal for research and development settings where precision and speed are paramount. Immersion, while slower and more solvent-intensive, offers a simpler procedure that is easily adaptable for processing multiple substrates simultaneously. The choice between these techniques should be guided by the specific experimental needs, available equipment, and desired scale of production. For applications demanding the highest degree of film uniformity and control, spin coating is the recommended method. For batch processing and situations where simplicity is a priority, immersion remains a robust and reliable option.

Long-Term Stability of 11-Bromoundecyltrimethoxysilane Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing surface modification techniques, the long-term stability of the chosen coating is paramount to ensure the reliability and reproducibility of experimental results. 11-Bromoundecyltrimethoxysilane is a popular choice for forming self-assembled monolayers (SAMs) that can be further functionalized. This guide provides an objective comparison of the long-term stability of this compound coatings against other common alternatives, supported by experimental data.

Core Principles of Silane Coating Stability

The long-term performance of silane coatings is primarily dictated by three factors: hydrolytic, thermal, and mechanical stability.

Hydrolytic Stability: This refers to the coating's resistance to degradation in the presence of water. The primary point of failure is the siloxane bond (Si-O-Si) that forms between the silane molecules and the substrate, as well as between adjacent silane molecules. This bond can be hydrolyzed, leading to the detachment of the coating. The rate of hydrolysis is influenced by pH, temperature, and the specific type of silane used.

Thermal Stability: This is the ability of the coating to withstand high temperatures without decomposing. Thermal degradation can involve the breakdown of the alkyl chain or the cleavage of the silane headgroup from the substrate. The length of the alkyl chain and the nature of the terminal functional group can influence thermal stability.

Mechanical Stability: This relates to the coating's resistance to physical abrasion and wear. The packing density and intermolecular forces within the self-assembled monolayer play a crucial role in its mechanical robustness.

Comparative Analysis of Surface Modification Agents

This section compares the stability of this compound with other commonly used surface modification agents.

Hydrolytic Stability

The hydrolytic stability of silane coatings is critically dependent on the nature of the silane's headgroup. While direct long-term comparative data for this compound is limited, we can infer its relative stability by examining the hydrolysis rates of different headgroups.

Key Factors:

  • Alkoxy Groups: Methoxysilanes, such as this compound, tend to hydrolyze faster than ethoxysilanes.[1] This can be an advantage for rapid monolayer formation but may also suggest a slightly lower long-term stability in aqueous environments compared to their ethoxy counterparts.

  • Leaving Group: Trichlorosilanes react very quickly with water, which can make controlled deposition of a uniform monolayer challenging.[2] While this rapid reaction forms strong initial bonds, the resulting layer may be more disordered and potentially more susceptible to hydrolysis over time compared to a well-ordered monolayer from a trimethoxysilane.

  • pH of the Environment: Siloxane bonds are most stable at a neutral pH. Hydrolysis is catalyzed by both acidic and basic conditions.[3][4]

Silane TypeRelative Hydrolysis RateKey Considerations
Trimethoxysilanes (e.g., this compound) Moderate to FastGood balance between reactivity for film formation and stability.
Triethoxysilanes Slower than methoxysilanesMay offer slightly better long-term hydrolytic stability due to slower hydrolysis kinetics.[1]
Trichlorosilanes Very FastDifficult to control deposition, potentially leading to less ordered and less stable films.[2]
Thermal Stability

The thermal stability of alkylsilane SAMs is primarily influenced by the length of the alkyl chain and the nature of the terminal group.

CompoundSubstrateStability Temperature (°C)
4-aminobutyltriethoxysilane (ABTES)Hydroxylated Silicon250
1H, 1H, 2H, 2H-perfluorodecyltriethoxysilane (PFDS)Hydroxylated Silicon350
1-octadecanethiol (ODT)Gold~110
16-mercaptohexadecanoic acid (MHDA)Gold~145
1H,1H,2H,2H-perfluorodecanethiol (PFDT)Gold~145

Data sourced from a comparative study on the thermal stability of thiol and silane monolayers.[5]

Based on this data, silane-based monolayers generally exhibit higher thermal stability than thiol-based monolayers on gold. For this compound, with an 11-carbon alkyl chain, the thermal stability is expected to be robust, likely falling within the range of other long-chain alkylsilanes. The presence of the terminal bromine is not expected to significantly decrease the thermal stability compared to a simple alkyl chain.

Mechanical Stability

The mechanical stability of a SAM is related to its ability to resist wear and maintain its integrity under mechanical stress. This is often assessed using Atomic Force Microscopy (AFM) to measure friction and wear.

Key Factors:

  • Packing Density: Densely packed monolayers with strong intermolecular van der Waals forces exhibit better mechanical stability.[6]

  • Chain Length: Longer alkyl chains generally lead to more ordered and stable monolayers.[6]

  • Substrate Interaction: A strong covalent bond between the silane and the substrate is crucial for mechanical robustness.

Experimental Protocols

Contact Angle Goniometry for Hydrolytic Stability Assessment

Objective: To measure the change in surface hydrophobicity over time as an indicator of coating degradation in an aqueous environment.

Methodology:

  • Sample Preparation: Prepare substrates coated with this compound and alternative silanes following established protocols.

  • Initial Measurement: Measure the static water contact angle on multiple spots on each freshly prepared sample.

  • Immersion: Immerse the samples in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature.

  • Periodic Measurements: At defined time intervals (e.g., 1, 6, 24, 48 hours, and weekly), remove the samples from the solution, rinse with deionized water, and dry with a gentle stream of nitrogen.

  • Data Analysis: Measure the static water contact angle at the same locations. A significant decrease in the contact angle over time indicates hydrolytic degradation of the coating.[8]

X-ray Photoelectron Spectroscopy (XPS) for Chemical Stability Analysis

Objective: To monitor changes in the elemental composition and chemical states of the coating to identify degradation pathways.

Methodology:

  • Initial Analysis: Acquire high-resolution XPS spectra of the C 1s, Si 2p, O 1s, and Br 3d regions for the freshly prepared coatings.

  • Aging: Subject the coated substrates to accelerated aging conditions (e.g., elevated temperature, UV exposure, or prolonged immersion in a liquid medium).

  • Post-Aging Analysis: Acquire XPS spectra of the aged samples.

  • Data Analysis: Analyze the changes in the elemental ratios (e.g., a decrease in the Si/Substrate signal ratio indicates loss of the silane layer). Curve fit the high-resolution spectra to identify changes in chemical states, such as the formation of Si-OH from the hydrolysis of Si-O-Si bonds.[9][10]

Atomic Force Microscopy (AFM) for Mechanical Stability Assessment

Objective: To quantify the wear resistance and adhesion of the coatings at the nanoscale.

Methodology:

  • Imaging: Obtain high-resolution topographic images of the coated surfaces in contact mode or tapping mode to assess the initial quality and uniformity of the monolayer.

  • Nanolithography/Wear Testing: Use the AFM tip to apply a controlled load and scan a specific area of the coating for a set number of cycles to induce wear.

  • Post-Wear Imaging: Image the scanned area again to measure the depth of the wear scar. A deeper scar indicates lower mechanical stability.[6]

  • Adhesion Force Measurement (Pull-off Force): Use force spectroscopy to measure the adhesion force between the AFM tip and the coated surface. A decrease in adhesion force after wear or aging can indicate degradation of the monolayer.[11][12][13]

Visualizing the Fundamentals

Silane_Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation R-Si(OR')3 R-Si(OR')3 R-Si(OR')2(OH) R-Si(OR')2(OH) R-Si(OR')3->R-Si(OR')2(OH) +H2O -R'OH R-Si(OR')(OH)2 R-Si(OR')(OH)2 R-Si(OR')2(OH)->R-Si(OR')(OH)2 +H2O -R'OH R-Si(OH)3 R-Si(OH)3 R-Si(OR')(OH)2->R-Si(OH)3 +H2O -R'OH Silanols R-Si(OH)3 Covalent_Bond Substrate-O-Si-R Silanols->Covalent_Bond -H2O Crosslinking R-Si-O-Si-R Silanols->Crosslinking -H2O Substrate Substrate-OH Substrate->Covalent_Bond

Caption: Mechanism of silane hydrolysis and condensation on a substrate.

Stability_Workflow Start Coating Deposition Initial_Characterization Initial Characterization (Contact Angle, XPS, AFM) Start->Initial_Characterization Aging Accelerated Aging (Hydrolytic, Thermal, Mechanical) Initial_Characterization->Aging Post_Aging_Characterization Post-Aging Characterization (Contact Angle, XPS, AFM) Aging->Post_Aging_Characterization Data_Analysis Data Analysis and Comparison Post_Aging_Characterization->Data_Analysis Conclusion Stability Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for assessing coating stability.

Conclusion

This compound provides a versatile platform for surface functionalization, offering a good balance of reactivity for monolayer formation and long-term stability. While its hydrolytic stability may be slightly lower than its triethoxy counterparts due to the faster hydrolysis rate of the methoxy groups, it generally forms robust and thermally stable coatings suitable for a wide range of research applications. For applications requiring extreme hydrolytic resistance, a triethoxysilane alternative might be considered. The long alkyl chain of this compound contributes positively to both its thermal and mechanical stability by promoting the formation of well-ordered and densely packed self-assembled monolayers. The choice of the optimal surface modification agent will ultimately depend on the specific experimental conditions, including the anticipated environmental exposure and mechanical stresses. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and make informed decisions for their specific applications.

References

Cross-Validation of Analytical Techniques for the Characterization of 11-Bromoundecyltrimethoxysilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of 11-Bromoundecyltrimethoxysilane (CAS No. 17947-99-8), a versatile organosilane coupling agent. Understanding the structural integrity, purity, and thermal properties of this bifunctional molecule is critical for its successful application in surface modification, drug delivery systems, and materials science. This document outlines the experimental protocols and presents comparative data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Thermal Analysis (TGA/DSC), and Elemental Analysis.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol:
  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in ~0.6 mL of CDCl₃.

Data Presentation:

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.56s9H-Si(OCH₃)₃
3.40t, J = 6.9 Hz2H-CH₂Br
1.85p, J = 6.9 Hz2H-CH₂CH₂Br
1.20-1.45m16H-(CH₂)₈-
0.65t, J = 8.2 Hz2HSi-CH₂-

s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
50.5-Si(OCH₃)₃
34.0-CH₂Br
32.8-CH₂CH₂Br
29.5, 29.4, 29.3, 29.1, 28.8, 28.2-(CH₂)₈-
22.7Si-CH₂CH₂-
9.9Si-CH₂-

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (1H, 13C) load->setup acquire Acquire Spectra setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Peaks (1H) process->integrate assign Assign Chemical Shifts integrate->assign

Workflow for NMR analysis of this compound.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the characteristic functional groups present in this compound, confirming the presence of the trimethoxysilyl and alkyl bromide moieties.

Experimental Protocol:
  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation:

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2854StrongC-H stretching (alkyl chain)
1465MediumC-H bending (alkyl chain)
1085Strong, broadSi-O-C stretching
820MediumSi-O stretching
645MediumC-Br stretching

Note: The absence of a broad band around 3400 cm⁻¹ indicates the absence of significant Si-OH groups, suggesting the compound is not hydrolyzed.

Purity Assessment and Molecular Weight Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds and provides information on their molecular weight and fragmentation patterns, making it ideal for assessing the purity of this compound and confirming its identity.[1]

Experimental Protocol:
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium.

  • Injection: Split injection of a dilute solution of the sample in an appropriate solvent (e.g., hexane or ethyl acetate).

  • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping to 300°C.

  • MS Detection: Electron Ionization (EI) at 70 eV.

Data Presentation:

Table 4: Expected GC-MS Data for this compound

ParameterExpected Value
Retention TimeDependent on specific column and conditions, but should be a single major peak.
Molecular Ion [M]⁺m/z = 354 and 356 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio).[2]
Key Fragment Ionsm/z = 323/325 ([M-OCH₃]⁺), 275 ([M-Br]⁺), 121 ([Si(OCH₃)₃]⁺)

Logical Flow of GC-MS Analysis

GCMS_Logic start Inject Sample Solution gc Separation in GC Column start->gc ms Ionization and Fragmentation (MS) gc->ms detect Detection of Ions ms->detect chromatogram Generate Chromatogram (Purity) detect->chromatogram mass_spectrum Generate Mass Spectrum (Structure) detect->mass_spectrum

Logical flow of GC-MS analysis for purity and structural confirmation.

Thermal Stability Evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for determining the thermal stability and decomposition profile of this compound, which is important for applications involving elevated temperatures.

Experimental Protocol:
  • Instrumentation: TGA/DSC simultaneous thermal analyzer.

  • Sample Pan: Alumina or platinum crucibles.

  • Atmosphere: Nitrogen or air, with a constant flow rate.

  • Heating Rate: A linear heating rate, typically 10°C/min.

  • Temperature Range: From ambient to a temperature sufficient to ensure complete decomposition (e.g., 600°C).

Data Presentation:

Table 5: Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Observation
TGAOnset of DecompositionExpected to be above 200°C, indicating good thermal stability for many applications.
TGAMajor Weight Loss StepsA primary decomposition step corresponding to the loss of the alkyl bromide and methoxy groups.
DSCEndothermic/Exothermic EventsAn endothermic peak corresponding to boiling, and exothermic peaks associated with decomposition.

Elemental Composition Verification through Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound, which can be compared to the theoretical values calculated from the molecular formula to confirm the elemental purity.

Experimental Protocol:
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: A precisely weighed amount of the sample is combusted in a high-oxygen environment.

  • Detection: The resulting gases (CO₂, H₂O) are quantitatively measured. Bromine and silicon content can be determined by other appropriate methods such as ion chromatography or inductively coupled plasma (ICP) analysis after digestion.

Data Presentation:

Table 6: Elemental Composition of this compound (C₁₄H₃₁BrO₃Si)

ElementTheoretical Percentage (%)
Carbon (C)47.31
Hydrogen (H)8.79
Bromine (Br)22.48
Oxygen (O)13.50
Silicon (Si)7.90

Comparison and Cross-Validation Summary

Table 7: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed molecular structure, confirmation of connectivity, and isomeric purity.Unambiguous structure elucidation.Relatively low sensitivity, requires deuterated solvents.
FTIR Identification of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited structural information on its own.
GC-MS Purity assessment, molecular weight confirmation, and structural information from fragmentation.High sensitivity and separation power for volatile impurities.Destructive technique, requires sample volatility.
TGA/DSC Thermal stability, decomposition profile, and thermal transitions.Provides critical information for high-temperature applications.Does not provide structural information.
Elemental Analysis Elemental composition and confirmation of empirical formula.Fundamental for confirming the elemental purity of a new batch.Provides no structural information, destructive.

By cross-validating the results from these complementary techniques, researchers can ensure the quality, purity, and structural integrity of this compound, leading to more reliable and reproducible outcomes in their research and development activities.

References

A Researcher's Guide to Silane Functionalization for Enhanced Biosensor Performance

Author: BenchChem Technical Support Team. Date: November 2025

The functionalization of biosensor surfaces is a critical step that dictates the sensitivity, specificity, and stability of the entire sensing system. Silanization, the process of covalently bonding organosilane molecules to oxide-rich surfaces like silicon dioxide or glass, is a cornerstone technique for introducing desired chemical functionalities. These functional groups serve as anchors for the subsequent immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids. The choice of silane has a profound impact on the resulting biosensor's performance. This guide provides a comparative analysis of commonly used silanes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal surface chemistry for their application.

Performance Comparison of Common Silanes

The selection of a silane is often a trade-off between immobilization efficiency, layer stability, and the specific chemistry required for coupling a bioreceptor. The most prevalent silanes in biosensor development include (3-Aminopropyl)triethoxysilane (APTES), (3-Aminopropyl)trimethoxysilane (APTMS), (3-Mercaptopropyl)trimethoxysilane (MPTMS), and (3-Glycidoxypropyl)trimethoxysilane (GPTMS). Each presents a different terminal functional group—amine, thiol, or epoxy—for biomolecule attachment.

Below is a summary of quantitative data compiled from various studies to compare the physical and performance characteristics of surfaces functionalized with these silanes.

Parameter APTES APTMS MPTMS GPTMS Substrate Source
Water Contact Angle (θ) 25°- 65°~58°~70°~60°Silicon/Glass[1][2]
Surface Coverage/Density 2-4 molecules/nm²High ReproducibilityNot specifiedHigher loading than APTESSilicon[3][4]
Layer Stability Moderate; can be unstable in aqueous bufferHigher stability than APTES over 24hStableStableNanopipettes[1][5]
Primary Functional Group Amine (-NH₂)Amine (-NH₂)Thiol (-SH)EpoxyN/A[4][6][7]
Common Coupling Chemistry Amide bonding (e.g., EDC/NHS), GlutaraldehydeAmide bonding (e.g., EDC/NHS), GlutaraldehydeThiol-maleimide, Thiol-eneAmine, Thiol, or Hydroxyl couplingN/A[8][9][10]
Key Advantage Widely used, versatile for amine couplingHigh stability in nanoconfined systemsSpecific for thiol-based coupling strategiesReactive with multiple nucleophilesN/A[4][5]

Visualizing the Functionalization Workflow and Chemistry

Understanding the sequence of steps in surface preparation and the specific chemical reactions involved is crucial for successful and reproducible biosensor fabrication.

G cluster_0 Phase 1: Surface Preparation cluster_1 Phase 2: Silanization cluster_2 Phase 3: Bioreceptor Immobilization A Bare Substrate (e.g., SiO₂, Glass) B Surface Cleaning (Piranha, MeOH/HCl) A->B C Surface Hydroxylation (-OH Group Formation) B->C D Silane Deposition (Liquid or Vapor Phase) C->D Covalent Bonding E Formation of Siloxane Bonds (Si-O-Si) D->E F Functionalized Surface (-NH₂, -SH, Epoxy) E->F G Activation of Functional Groups (Optional) F->G Coupling Chemistry H Bioreceptor Coupling (e.g., Antibody, Aptamer) G->H I Blocking of Non-specific Sites (e.g., BSA) H->I J Final Biosensor Surface I->J

Fig. 1: Experimental workflow for biosensor surface functionalization.

G Silane Common Silanes APTES APTES / APTMS (CH₃CH₂O)₃Si-(CH₂)₃-NH₂ Amine (-NH₂) MPTMS MPTMS (CH₃O)₃Si-(CH₂)₃-SH Thiol (-SH) GPTMS GPTMS (CH₃O)₃Si-(CH₂)₃-O-CH₂-(C₂H₃O) Epoxy Amide Amide Coupling Bioreceptor-COOH + EDC/NHS → Amide Bond (Bioreceptor-CONH-Surface) APTES->Amide reacts with carboxyl groups Thiol Thiol-Maleimide Bioreceptor-Maleimide + Thiol → Thioether Bond (Bioreceptor-S-Surface) MPTMS->Thiol reacts with maleimide groups EpoxyRing Epoxy Ring Opening Bioreceptor-NH₂ + Epoxy → Amine Linkage (Bioreceptor-NH-CH(OH)-...-Surface) GPTMS->EpoxyRing reacts with nucleophiles (e.g., amines) Coupling Coupling Chemistries

Fig. 2: Silane functional groups and corresponding coupling chemistries.

Experimental Protocols

Reproducibility is paramount in biosensor development, and it begins with a well-defined and consistently executed functionalization protocol.[6] The following sections outline standard procedures for surface preparation and silanization.

Substrate Cleaning and Hydroxylation

The goal of this step is to remove organic contaminants and to generate surface hydroxyl (-OH) groups, which are necessary for reaction with silanes.[11]

  • Materials:

    • Substrates (e.g., silicon wafers, glass slides)

    • Methanol (MeOH), Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Hydrogen Peroxide (H₂O₂) (Caution: Piranha solution is extremely corrosive)

    • Deionized (DI) water

    • Nitrogen or Argon gas source

  • Procedure (Piranha Cleaning - for robust substrates): [11]

    • Prepare Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 (v/v) ratio in a glass container. The reaction is highly exothermic.

    • Immerse substrates in the Piranha solution at 80-90°C for 30-60 minutes.

    • Remove substrates and rinse copiously with DI water.

    • Dry the substrates under a stream of nitrogen or argon. Proceed immediately to silanization.

  • Procedure (Acid/Methanol Cleaning): [11]

    • Prepare a 1:1 (v/v) solution of MeOH/HCl.

    • Immerse substrates in the solution for 30 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of nitrogen or argon.

Surface Silanization

Silanization can be performed from either a liquid or a vapor phase. Vapor deposition is often preferred for nanoconfined devices as it can lead to more uniform monolayers.[5]

  • Materials:

    • Cleaned, hydroxylated substrates

    • Anhydrous Toluene or Ethanol

    • Silane of choice (e.g., APTES, MPTMS)

    • Reaction vessel (e.g., desiccator for vapor deposition, beaker for liquid deposition)

  • Procedure (Liquid Phase Deposition): [8]

    • Prepare a 1-2% (v/v) solution of the silane in an anhydrous solvent (e.g., toluene) in a clean, dry glass container.

    • Immerse the cleaned substrates in the silane solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or as specified by literature for the chosen silane. Some protocols may involve heating.[1][12]

    • Remove the substrates and rinse with the solvent (e.g., toluene) to remove excess, unbound silane.

    • Cure the substrates in an oven at ~110°C for 30-60 minutes to promote the formation of a stable siloxane network.

    • Sonicate briefly in the solvent to remove any polymerized silane aggregates.[8]

  • Procedure (Vapor Phase Deposition): [5]

    • Place the cleaned substrates inside a vacuum desiccator.

    • Place a small, open vial containing a few hundred microliters of the liquid silane inside the desiccator, away from the substrates.

    • Evacuate the desiccator to a low pressure to promote vaporization of the silane.

    • Leave the substrates exposed to the silane vapor for several hours (e.g., 2-18 hours).

    • Vent the desiccator, remove the substrates, and cure in an oven at ~110°C for 30-60 minutes.

Conclusion

The choice of silane is a critical design parameter in biosensor development that directly influences immobilization density, orientation, and stability. Amine-terminated silanes like APTES and APTMS offer versatility through well-established amine-reactive crosslinking chemistries, with vapor-deposited APTMS showing superior stability for nanodevices.[5] Thiol-terminated MPTMS provides a highly specific route for oriented immobilization via thiol-maleimide chemistry, which can be crucial for preserving the activity of certain bioreceptors.[7] Epoxy-functionalized GPTMS offers a reactive platform that can couple with various nucleophiles without pre-activation. By carefully selecting a silane and adhering to robust cleaning and deposition protocols, researchers can create a stable and reproducible foundation for high-performance biosensors.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Bromoundecyltrimethoxysilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 11-Bromoundecyltrimethoxysilane are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety data.

Key Properties and Hazards

Understanding the physicochemical properties and inherent hazards of this compound is the first step in safe handling. This substance is a combustible liquid that can cause serious eye irritation and may irritate the skin and respiratory tract.[1] It is stable in sealed containers under a dry, inert atmosphere but can react with water, alkalis, and oxidizing agents.[1]

Quantitative data for this compound and related compounds are summarized below for easy reference.

PropertyValue
Chemical Name This compound
CAS Number 17947-99-8[2][3][4]
Molecular Formula C14H31BrO3Si[2][4]
Molecular Weight 355.38 g/mol [2][4]
Physical State Liquid[1]
Boiling Point 341°C at 760 mmHg[4]
Flash Point 160°C[4]
Density 1.084 g/cm³[4]

Pre-Disposal and Handling Protocol

Proper handling and storage are critical to prevent accidental exposure and ensure the chemical's stability prior to disposal.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][6]

  • Store under an inert atmosphere.[6]

  • Incompatible materials to avoid include alkalis, metal salts, oxidizing agents, precious metals, moisture, and water.[1][5]

Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Use only in well-ventilated areas or under a chemical fume hood.[5][6]

  • Employ non-sparking tools and ground all equipment to prevent static discharge.[1][6]

  • Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[5][7]

  • Hand Protection: Use neoprene or nitrile rubber gloves.[5]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[5][7]

  • Respiratory Protection: If inhalation is possible, use a NIOSH-approved respirator.[5][7]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1] Do not dispose of this chemical into the sewer system or release it into the environment.[1]

Step 1: Waste Identification and Segregation

  • Identify the waste as "this compound, hazardous chemical waste."

  • Do not mix with other waste streams unless compatibility is confirmed by a qualified professional. Incompatible materials can lead to hazardous reactions.[1]

Step 2: Containerization

  • Use a suitable, labeled, and tightly sealed container for the waste. The original container is often a good choice.

  • Ensure the container is not damaged and is compatible with the chemical.

Step 3: Labeling

  • Clearly label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all local, state, and national regulations for hazardous waste disposal.[1][5]

Emergency and Spill Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][7]

  • Contain the Spill: Use dikes or absorbents to prevent the spill from spreading or entering drains.[1][5]

  • Absorb the Spill: Use an inert absorbent material to collect the spilled chemical.

  • Collect and Dispose: Sweep or shovel the absorbed material into an appropriate, labeled container for disposal using non-sparking tools.[1][7]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1][7]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Identified ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_contamination Is the waste mixed with other chemicals? ppe->check_contamination consult_ehs Consult EHS for Disposal Guidance check_contamination->consult_ehs Yes select_container Select a suitable, labeled, and sealed container check_contamination->select_container No consult_ehs->select_container label_waste Label container clearly: 'Hazardous Waste - this compound' select_container->label_waste store_waste Store in a designated hazardous waste area label_waste->store_waste contact_disposal Contact licensed waste disposal facility store_waste->contact_disposal end Waste disposed of in compliance with regulations contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 11-Bromoundecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the laboratory use of 11-Bromoundecyltrimethoxysilane (CAS No. 17947-99-8). It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this chemical.

Chemical and Physical Properties

This compound is an organosilane compound frequently used in surface engineering and modification to create self-assembled monolayers (SAMs).[1] Its bifunctional nature, with a terminal bromine and a trimethoxysilane group, allows it to covalently bond to hydroxyl-rich surfaces and present a reactive bromine for further chemical synthesis.[1]

PropertyValue
CAS Number 17947-99-8
Molecular Formula C14H31BrO3Si
Molecular Weight 355.39 g/mol [2]
Appearance Liquid
Boiling Point 341°C at 760 mmHg[3]
Flash Point 160°C[3]
Density 1.084 g/cm³[3]
Vapor Pressure 0.000163 mmHg at 25°C[3]
Hazard Identification and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood with good airflow.[4][5]

  • Ensure an emergency eye wash fountain and safety shower are immediately accessible in the work area.[4][5]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent contact and inhalation.

PPE CategorySpecification
Hand Protection Neoprene or nitrile rubber gloves.[4] For extended operations, consider double-gloving or using Silver Shield®/4H® laminate gloves underneath nitrile gloves for superior chemical resistance.
Eye & Face Protection Chemical safety goggles are required at all times.[4] A full-face shield should also be worn when handling larger quantities or when there is a significant splash risk.[5] Contact lenses should not be worn.[4][5]
Skin & Body Protection A flame-resistant lab coat is the minimum requirement. For larger scale work, wear suitable chemical-resistant protective clothing.[4] Ensure long pants and closed-toe shoes are worn.
Respiratory Protection If working outside of a fume hood or if vapors/mists may be generated, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[5]
Operational Plan: Handling and Storage

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames.[5]

  • Keep containers tightly closed to prevent moisture contact, which can cause hydrolysis.

  • Store away from incompatible materials such as oxidizing agents, acids, bases, alcohols, and amines.[5]

Handling:

  • Avoid all contact with eyes and skin, and do not breathe vapors or mist.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge, especially when transferring large volumes.

  • Use only non-sparking tools.[4]

  • When preparing solutions, add the silane to the solvent, not the other way around, to control any potential exothermic reactions.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

Experimental Protocol: Surface Modification of Glass Substrates

This protocol details a standard procedure for creating a self-assembled monolayer of this compound on a glass surface.

Materials:

  • This compound

  • Anhydrous Toluene (or other suitable anhydrous solvent)

  • Glass substrates (e.g., microscope slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION REQUIRED) or an oxygen plasma cleaner

  • Deionized water

  • Nitrogen gas source

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning (Choose one method):

    • Piranha Etching (for experienced users only): Immerse glass slides in freshly prepared Piranha solution for 15-30 minutes inside a fume hood. This process is extremely hazardous and generates heat and gas. Following etching, rinse extensively with deionized water and dry under a stream of nitrogen.

    • Plasma Cleaning: Place substrates in an oxygen plasma cleaner for 5-10 minutes to remove organic contaminants and generate surface hydroxyl (-OH) groups.

  • Substrate Drying:

    • Dry the cleaned and hydroxylated substrates in an oven at 110-120°C for at least 1 hour to remove any adsorbed water. Transfer to a desiccator to cool to room temperature.

  • Silanization Solution Preparation:

    • Inside a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. The trimethoxysilane end of the molecule readily undergoes hydrolysis, so anhydrous conditions are crucial for forming a stable, well-ordered monolayer.[1]

  • Surface Functionalization:

    • Immerse the dried substrates in the silanization solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or as determined by your specific process requirements. The container should be sealed to prevent the ingress of atmospheric moisture.

  • Post-Reaction Rinsing:

    • Remove the substrates from the solution and rinse them sequentially with fresh toluene to remove any non-covalently bonded silane.

    • Perform a final rinse with ethanol or isopropanol.

  • Curing:

    • Dry the functionalized substrates under a stream of nitrogen.

    • Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent siloxane bonds (Si-O-Si) with the surface and adjacent molecules.

  • Final Cleaning and Storage:

    • Sonicate the cured substrates briefly in ethanol to remove any remaining physisorbed molecules.

    • Dry with nitrogen and store in a clean, dry, and inert environment until further use. The terminal bromine is now available for subsequent chemical reactions.[1]

Disposal Plan

Waste containing this compound and other brominated organic compounds must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Collection:

    • Collect all liquid waste containing the silane (including rinsing solvents) in a dedicated, clearly labeled, sealed hazardous waste container.

    • Solid waste (e.g., contaminated gloves, wipes) should be collected in a separate, labeled hazardous waste bag.

  • Disposal Method:

    • Do not dispose of this chemical down the drain.

    • The primary recommended disposal method for brominated organic waste is high-temperature incineration in a facility equipped with appropriate flue gas scrubbing systems to remove resulting hydrobromic acid (HBr) and other hazardous combustion byproducts.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal according to local, state, and federal regulations. Provide them with the Safety Data Sheet (SDS) or a clear chemical description.

Emergency and Spill Response

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately. Wash affected area with plenty of soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Wear the full PPE ensemble described in Section 2.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or special chemical absorbent pads).

  • Collect the absorbed material and contaminated surfaces into a sealed, labeled hazardous waste container for disposal.

  • For large spills, contact your institution's EHS or emergency response team immediately.

Visual Workflow Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to a spill.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) fume_hood 2. Work in Fume Hood prep_ppe->fume_hood prep_solution 3. Prepare Silane Solution fume_hood->prep_solution handle 4. Perform Experiment prep_solution->handle collect_liquid 5. Collect Liquid Waste handle->collect_liquid collect_solid 6. Collect Solid Waste handle->collect_solid label_waste 7. Label Waste Containers collect_liquid->label_waste collect_solid->label_waste contact_ehs 8. Arrange EHS Pickup label_waste->contact_ehs end End contact_ehs->end start Start start->prep_ppe

Caption: Standard workflow for handling this compound.

G cluster_response Immediate Spill Response cluster_small_spill Small Spill Cleanup cluster_large_spill Large Spill Response spill Chemical Spill Occurs evacuate 1. Evacuate Area spill->evacuate alert 2. Alert Colleagues & Supervisor evacuate->alert don_ppe 3. Don Full PPE alert->don_ppe is_small Is Spill Small & Manageable? don_ppe->is_small absorb 4a. Absorb with Inert Material is_small->absorb Yes contact_ehs 4b. Contact EHS/Emergency Response is_small->contact_ehs No collect 5a. Collect into Waste Container absorb->collect decontaminate 6a. Decontaminate Area collect->decontaminate end_process Spill Managed decontaminate->end_process secure_area 5b. Secure Area Until Arrival contact_ehs->secure_area secure_area->end_process

Caption: Emergency response workflow for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.